molecular formula C8H5N3 B1442137 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147014-44-5

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1442137
CAS No.: 1147014-44-5
M. Wt: 143.15 g/mol
InChI Key: KHDQHVJZVIPHLS-UHFFFAOYSA-N
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Description

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-6-3-4-9-8(6)11-5-10-7/h1,3-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDQHVJZVIPHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702196
Record name 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147014-44-5
Record name 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors approved for clinical use.[1][2] The introduction of an ethynyl group at the C4 position creates a versatile chemical handle for further elaboration, making this compound a highly valuable intermediate in drug discovery. This guide provides a comprehensive, technically-grounded overview of a robust and efficient two-step synthesis of this key building block starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The methodology centers on a palladium/copper-catalyzed Sonogashira cross-coupling reaction followed by a mild silyl deprotection, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale driving key procedural choices.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine ring system is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This structural modification provides a unique vector for substitution and alters the molecule's electronic properties and metabolic stability, making it a cornerstone in the design of targeted therapeutics.[2][3] Derivatives of this scaffold have been successfully developed as inhibitors for a range of protein kinases, including Janus kinases (JAKs), by acting as a "warhead" that forms critical interactions within the ATP-binding site of the enzyme.[1][4] The synthesis of the 4-ethynyl derivative is of particular importance as the terminal alkyne moiety can readily participate in further transformations, such as "click" chemistry (cycloadditions), additional cross-coupling reactions, or hydration to form a carbonyl group, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

Overall Synthetic Strategy

The transformation of an aryl chloride to a terminal alkyne is efficiently achieved via a two-step sequence. This approach is superior to a direct coupling with acetylene gas, which is hazardous and difficult to handle, or direct coupling with a terminal alkyne, which is prone to self-coupling (Glaser coupling).

  • Sonogashira Coupling: The C-C bond is formed by coupling the C4 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a silyl-protected alkyne, specifically (trimethylsilyl)acetylene (TMSA). The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne, preventing its homocoupling under the reaction conditions.[5][6]

  • TMS Deprotection: The TMS group is selectively cleaved under mild conditions to reveal the desired terminal alkyne, yielding the final product.

Part 1: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds. It utilizes a dual-catalyst system consisting of a palladium complex and a copper(I) salt, which operate in synergistic catalytic cycles.[7][8][9]

Causality of Reagent Selection
  • Palladium Catalyst (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The palladium catalyst is the primary actor in the cross-coupling. The reaction begins with the Pd(0) species, which undergoes oxidative addition into the aryl-chlorine bond of the pyrrolopyrimidine.[7] While various palladium sources can be used, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[10][11]

  • Copper(I) Cocatalyst (CuI): Copper(I) iodide is essential for activating the alkyne. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[12][13] This intermediate is more reactive than the free alkyne and readily undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[7] Reactions attempted without CuI often fail or give negligible yields.[13]

  • Base (Et₃N or DIPEA): An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles. It neutralizes the hydrogen halide (HCl) produced during the reaction, acts as a solvent or co-solvent, and facilitates the formation of the copper acetylide.[14]

  • Alkyne Source ((Trimethylsilyl)acetylene): Using TMSA is a strategic choice. The TMS group is stable under the coupling conditions but can be easily removed later. This prevents the undesired dimerization of the alkyne, a common side reaction.[6]

Catalytic Cycle Mechanism

The reaction proceeds via two interconnected cycles:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)L₂(C≡CR) Pd_complex->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex Alkyne H-C≡CR Cu_pi_complex [Cu(C≡CR)]-π-complex Alkyne->Cu_pi_complex Cu(I)X Cu_pi_complex->Cu_acetylide Base Base Base (Et₃N)

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methodologies for Sonogashira couplings on heteroaromatic systems.[13][15]

  • Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq). The flask is sealed and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.10 eq).

  • Solvent and Base: Add anhydrous triethylamine (Et₃N) or a mixture of anhydrous THF and Et₃N (e.g., 2:1 v/v) via syringe. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration of the starting material).

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine, is typically purified by flash column chromatography on silica gel.

Part 2: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the removal of the TMS protecting group to furnish the terminal alkyne. This must be done under conditions that are mild enough to not affect the sensitive pyrrolopyrimidine core.

Causality of Reagent Selection

Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are highly effective for cleaving Si-C bonds.[6][16] However, a simpler and more cost-effective method involves using a mild inorganic base like potassium carbonate (K₂CO₃) in methanol.[6][17] The methoxide ion, generated in situ, is the active nucleophile that attacks the silicon atom, leading to the cleavage of the C-Si bond. This method is often preferred for its simplicity, low cost, and ease of work-up.

Detailed Experimental Protocol: TMS Deprotection

This protocol is based on standard literature procedures for TMS deprotection.[6][17]

  • Dissolution: Dissolve the purified 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (K₂CO₃, ~0.2-0.5 eq) to the solution. A catalytic amount is often sufficient.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. The deprotected product is typically more polar than the starting material.

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with a few drops of acetic acid or by adding a small amount of solid ammonium chloride (NH₄Cl).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude this compound can be purified by flash column chromatography or recrystallization to yield the final product as a solid.

Data Presentation: Summary of Reaction Parameters

ParameterStep 1: Sonogashira CouplingStep 2: TMS Deprotection
Key Reagents Pd(PPh₃)₄, CuI, Et₃N, TMSAK₂CO₃, Methanol
Equivalents (vs. Substrate) Pd: 0.05, CuI: 0.1, TMSA: 1.5K₂CO₃: 0.2 - 0.5
Solvent Et₃N or THF/Et₃NMethanol
Temperature 60 - 70 °CRoom Temperature
Typical Reaction Time 4 - 12 hours1 - 3 hours
Typical Yield 70 - 90%>90%

Visualization: Synthetic Workflow

Sources

Spectroscopic Characterization of 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine. As a derivative of the privileged 7-deazapurine scaffold, this molecule holds significant interest for applications in medicinal chemistry and drug discovery. Due to the novelty of this specific analog, direct experimental spectroscopic data is not yet widely available in published literature. Therefore, this guide presents a comprehensive, predicted spectroscopic profile based on a thorough analysis of closely related, well-characterized 7H-pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from authoritative sources.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a critical pharmacophore in a multitude of therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. The introduction of an ethynyl group at the 4-position of this scaffold is a strategic modification intended to explore new chemical space and potentially enhance biological activity through various mechanisms, such as increased binding affinity or the ability to act as a covalent inhibitor. Accurate and unambiguous characterization of such novel compounds is paramount, and spectroscopic techniques like NMR and MS are the cornerstones of this process.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to each proton in the molecule. The predicted chemical shifts (δ) are based on the analysis of related structures reported in the literature.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0Singlet (s)-
H-56.7 - 6.9Doublet (d)~3.5
H-67.6 - 7.8Doublet (d)~3.5
7-NH12.0 - 12.5Broad Singlet (br s)-
Ethynyl-H4.0 - 4.2Singlet (s)-

Justification of Predicted Chemical Shifts:

  • H-2: The proton at the 2-position of the pyrimidine ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing nature of the adjacent nitrogen atoms. In various 7H-pyrrolo[2,3-d]pyrimidine derivatives, this proton typically resonates at a high chemical shift[1][2].

  • H-5 and H-6: These protons on the pyrrole ring form a classic AB spin system. H-6 is generally downfield compared to H-5 due to its proximity to the electron-withdrawing pyrimidine ring. The coupling constant of approximately 3.5 Hz is characteristic of vicinal coupling in a five-membered aromatic heterocycle.

  • 7-NH: The N-H proton of the pyrrole ring is expected to be a broad singlet at a high chemical shift, which is typical for pyrrolic protons and is often subject to exchange with residual water in the solvent.

  • Ethynyl-H: The terminal alkyne proton is predicted to appear in the range of 4.0 - 4.2 ppm. The deshielding effect of the aromatic ring system influences its chemical shift.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-4140 - 142
C-4a152 - 154
C-5102 - 104
C-6128 - 130
C-7a118 - 120
C-8 (Ethynyl)80 - 82
C-9 (Ethynyl)83 - 85

Justification of Predicted Chemical Shifts:

  • Pyrimidine Carbons (C-2, C-4, C-4a): These carbons are expected to resonate at lower field due to the influence of the electronegative nitrogen atoms. The carbon bearing the ethynyl group (C-4) is predicted to be significantly downfield.

  • Pyrrole Carbons (C-5, C-6, C-7a): The chemical shifts of the pyrrole carbons are generally found at a higher field compared to the pyrimidine carbons. C-6 is expected to be more deshielded than C-5.

  • Ethynyl Carbons (C-8, C-9): The sp-hybridized carbons of the alkyne are predicted to appear in the characteristic region of 80-85 ppm.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular weight is 143.15 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M+H]⁺144.06Molecular ion peak (positive ion mode)
[M-H]⁻142.05Molecular ion peak (negative ion mode)
[M-HCN]⁺117.05Loss of hydrogen cyanide from the pyrimidine ring
[M-C₂H₂]⁺117.05Loss of acetylene from the ethynyl group

Justification of Predicted Fragmentation:

  • Molecular Ion Peak: The molecular ion peak is expected to be prominent, confirming the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the 7H-pyrrolo[2,3-d]pyrimidine core often involves the loss of small, stable molecules like hydrogen cyanide (HCN) from the pyrimidine ring[3][4]. The ethynyl substituent may also lead to the loss of acetylene (C₂H₂).

Experimental Protocols

To acquire the spectroscopic data for this compound, the following general protocols can be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.

    • Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Perform tandem MS (MS/MS) experiments on the molecular ion peak to induce fragmentation and confirm the predicted fragmentation pathways.

Visualization of Molecular Structure and Spectroscopic Workflow

To aid in the understanding of the structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have established a robust set of expected NMR and MS data. This information will be invaluable for researchers in the fields of medicinal chemistry and drug development for the unambiguous identification and characterization of this promising new molecule. As experimental data becomes available, it can be compared against the predictions laid out in this guide to confirm the structure and purity of synthesized this compound.

References

  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950). Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has positioned the pyrrolo[2,3-d]pyrimidine scaffold as a cornerstone in modern medicinal chemistry. Its structural resemblance to the native purine core allows for competitive binding to a myriad of ATP-dependent enzymes, most notably protein kinases. This guide provides an in-depth exploration of a particularly reactive and versatile derivative: 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine. The introduction of the terminal alkyne at the 4-position unlocks a vast potential for synthetic diversification, making it a prized intermediate in the development of targeted kinase inhibitors for oncology, inflammatory diseases, and beyond.

This document will delve into the fundamental physical and chemical properties of this compound, provide detailed synthetic and analytical protocols, and explore its application in the synthesis of advanced kinase inhibitors, thereby offering a comprehensive resource for researchers in the field of drug discovery.

Core Molecular Characteristics

This compound, also known as 4-ethynyl-7-deazapurine, is a heterocyclic aromatic compound. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring creates a unique electronic landscape. The key feature of this molecule is the terminal alkyne group, which serves as a highly versatile chemical handle for a variety of coupling reactions.

Physical Properties

Precise experimental data for the physical properties of this compound is not extensively documented in publicly available literature. However, based on the properties of its precursors and related analogs, the following characteristics can be inferred and are summarized for practical laboratory use.

PropertyValueSource/Justification
Molecular Formula C₈H₅N₃Calculated
Molecular Weight 143.15 g/mol Calculated
Appearance Likely a solid, ranging from off-white to light brownInferred from related pyrrolo[2,3-d]pyrimidine compounds.[1]
Melting Point Not reported. Precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine melts at ~170-175 °C.[2]-
Boiling Point Decomposes before boiling.Typical for similar heterocyclic compounds.[2]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.Based on the solubility of its precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2][3]
Spectroscopic Data
  • ¹H NMR: Expected signals would include a singlet for the ethynyl proton, distinct doublets for the pyrrole ring protons, and a singlet for the pyrimidine proton. The N-H proton of the pyrrole ring would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic peaks for the two sp-hybridized carbons of the alkyne group, in addition to the signals corresponding to the carbons of the fused pyrrolo[2,3-d]pyrimidine ring system.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the pyrrole, the C≡C-H stretch of the terminal alkyne, and the C≡C stretch.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 144.15.

Synthesis and Purification: A Protocol Grounded in Experience

The most logical and widely practiced synthetic route to this compound is through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a staple in medicinal chemistry for its reliability and functional group tolerance.[5][7] The readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as the ideal starting material.

Synthesis of the Precursor: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the chloro-precursor is a critical first step. An improved, high-yield, seven-step synthesis starting from dimethyl malonate has been reported.[8] Alternatively, various patents describe scalable processes for its production.[9][10] A common laboratory-scale method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[11]

Sonogashira Coupling for the Synthesis of this compound

The following protocol outlines a robust procedure for the Sonogashira coupling. The choice of a protected alkyne, such as ethynyltrimethylsilane, is often preferred to prevent self-coupling and is followed by a straightforward deprotection step.

G cluster_synthesis Synthesis Workflow start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine coupling Sonogashira Coupling start->coupling reagents Ethynyltrimethylsilane Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Solvent (e.g., THF/DMF) reagents->coupling deprotection Deprotection (e.g., TBAF or K₂CO₃/MeOH) coupling->deprotection product This compound deprotection->product purification Purification (Column Chromatography) product->purification G cluster_application Application in Kinase Inhibitor Synthesis cluster_reactions Key Reactions cluster_inhibitors Targeted Kinase Inhibitors start This compound sonogashira Sonogashira Coupling start->sonogashira click Click Chemistry start->click jak JAK Inhibitors (e.g., for Rheumatoid Arthritis) sonogashira->jak fak FAK Inhibitors (e.g., for Cancer) sonogashira->fak other Other Kinase Inhibitors (e.g., LRRK2, STAT6) sonogashira->other pak4 PAK4 Inhibitors (e.g., for Cancer) click->pak4

Sources

Navigating the Synthesis of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals embarking on projects involving novel heterocyclic compounds, understanding the commercial landscape and synthetic accessibility of key intermediates is paramount. This guide provides an in-depth technical overview of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine, a molecule of significant interest in medicinal chemistry. We will explore its commercial availability, delineate a reliable synthetic pathway from a readily available precursor, and discuss its potential applications, particularly in the realm of kinase inhibitor development.

Commercial Availability: A Strategic Pivot to Synthesis

A thorough investigation of the current chemical supplier landscape reveals that This compound is not a stock item from major commercial vendors. Its absence from catalogs necessitates a strategic pivot from direct procurement to in-house synthesis. This reality underscores the importance of robust and well-documented synthetic protocols for accessing novel derivatives of the pyrrolo[2,3-d]pyrimidine scaffold.

Fortunately, the key precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 3680-69-1) , is widely and readily available from a multitude of suppliers. This chlorinated analog serves as a versatile and economical starting point for the introduction of the desired ethynyl functionality.

Sourcing the Precursor: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The accessibility of high-purity 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is crucial for the success of the subsequent synthetic steps. Researchers should prioritize suppliers who provide comprehensive analytical data, including NMR and HPLC, to ensure the quality of the starting material.

Supplier Category Typical Purity Available Quantities Notes
Major Chemical Suppliers>98%Grams to KilogramsReliable quality control and documentation.[1][2][3]
Boutique & Custom Synthesis Labs>99%Milligrams to GramsMay offer higher purity or specific salt forms upon request.
Online Chemical MarketplacesVariesGrams to BulkExercise due diligence in verifying supplier credentials and product quality.[4]

The Synthetic Pathway: Sonogashira Coupling as the Key Transformation

The introduction of an ethynyl group at the C4 position of the pyrrolo[2,3-d]pyrimidine core can be efficiently achieved through a Sonogashira coupling reaction.[5][6] This palladium- and copper-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance.[7]

The reaction involves the coupling of the aryl halide (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) with a terminal alkyne, such as trimethylsilylacetylene, which provides a protected ethynyl group that can be subsequently deprotected.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_products Products 4-chloro 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Protected_product 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine 4-chloro->Protected_product Sonogashira Coupling TMSA Trimethylsilylacetylene (TMSA) TMSA->Protected_product Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_cat->Protected_product Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Protected_product Base Base (e.g., Diisopropylamine) Base->Protected_product Final_product This compound Protected_product->Final_product Deprotection (e.g., K₂CO₃, MeOH)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is a generalized procedure and may require optimization based on the specific laboratory conditions and scale of the reaction.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by diisopropylamine (7.0 eq) and trimethylsilylacetylene (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether. The filtrate should then be washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification of Protected Intermediate: Purify the crude product by flash column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Deprotection: Dissolve the purified TMS-protected intermediate in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Final Workup and Purification: Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by flash column chromatography to yield this compound.

The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[8] Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly protein kinases.[9][10] This has led to the development of numerous drugs and clinical candidates for the treatment of cancers, inflammatory disorders, and other diseases.[11]

The introduction of an ethynyl group at the C4 position can provide a valuable handle for further chemical modifications, such as "click" chemistry, or can directly interact with the target protein, potentially enhancing binding affinity and selectivity.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrrolo[2,3-d]pyrimidine Derivative Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., JAK/STAT, MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Handling and Storage of the Final Compound

Given the heterocyclic nature and the presence of an alkyne, this compound should be handled with appropriate care in a laboratory setting. It is advisable to store the compound in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, an inert atmosphere is recommended.

Conclusion

While this compound is not directly available from commercial sources, its synthesis is readily achievable from the widely available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a robust Sonogashira coupling reaction. The strategic importance of the pyrrolo[2,3-d]pyrimidine scaffold in drug discovery, particularly as a core for kinase inhibitors, makes the synthetic accessibility of novel derivatives like the 4-ethynyl analog a critical endeavor for advancing research in oncology, immunology, and beyond. This guide provides the necessary foundational knowledge for researchers to confidently embark on the synthesis and utilization of this promising compound.

References

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stability and storage conditions for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract

This compound, a member of the 7-deazapurine class of heterocyclic compounds, is a critical building block in medicinal chemistry and drug discovery.[1][2][3] Its utility stems from the versatile reactivity of the terminal ethynyl group, which allows for its incorporation into larger molecules through reactions like Sonogashira coupling and click chemistry.[4] However, the very features that make this molecule a valuable synthon—the reactive alkyne and the electron-rich pyrrolopyrimidine core—also present challenges regarding its chemical stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction to this compound

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in drug development, forming the core of numerous kinase inhibitors and antiviral agents.[1][5][6][7] The introduction of an ethynyl group at the 4-position creates a molecule with a linear, rigid linker ideal for probing interactions within biological targets.[4] This functional handle enables covalent modification or serves as a precursor for creating more complex molecular architectures. Given its role as a high-value intermediate, maintaining its chemical purity and preventing degradation is paramount for reproducible experimental outcomes and the successful synthesis of target molecules.

Chemical Structure and Physicochemical Properties

Understanding the inherent properties of the molecule is the first step in developing a robust storage strategy.

Caption: Structure and key properties of this compound.

The structure combines an aromatic, electron-rich heterocyclic system with a reactive terminal alkyne. This combination dictates its susceptibility to several degradation factors.

Core Stability of the 7H-Pyrrolo[2,3-d]pyrimidine Nucleus

The stability of the 7-deazapurine core has been documented through studies of its analogs, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While generally stable under standard ambient conditions, the nucleus is sensitive to specific environmental factors.[5]

  • pH Sensitivity: The pyrrolopyrimidine ring system can be susceptible to decomposition under strongly acidic or alkaline conditions.[8] Hydrolysis or ring-opening reactions can occur, particularly with prolonged exposure.

  • Moisture Sensitivity: Analogs are noted to be moisture sensitive.[5][9] Water can act as a nucleophile or facilitate proton transfer, potentially leading to hydration of the pyrimidine ring or other degradative reactions.

  • Light Sensitivity: Many nitrogen-containing heterocyclic compounds exhibit photosensitivity. For related compounds, protection from light is recommended to prevent photochemical degradation.[10]

Reactivity and Instability of the Ethynyl Group

The terminal alkyne is a high-energy functional group, making it an excellent synthetic handle but also a point of vulnerability.

  • Oxidative Degradation: Terminal alkynes can be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metals, potentially leading to the formation of carboxylic acids or other oxygenated byproducts.

  • Polymerization: In the solid state or in concentrated solutions, terminal alkynes can undergo self-condensation or polymerization reactions, which may be catalyzed by heat, light, or impurities.

  • Moisture-Induced Reactions: While less common for simple alkynes, moisture can play a role in certain degradation pathways, particularly if acidic or basic conditions develop.

Potential Degradation Pathways

Based on the combined vulnerabilities of the 7-deazapurine core and the ethynyl group, several degradation pathways can be postulated. Preventing these reactions is the primary goal of a proper storage and handling protocol.

A This compound (Stable Compound) B Hydrolysis Products (Ring Cleavage/Modification) A->B Moisture / pH Extremes C Oxidation Products (e.g., Carboxylic Acid) A->C Oxygen / Trace Metals D Polymerized Adducts A->D Heat / Light / Impurities E Photodecomposition Products A->E UV Light Exposure F1 Moisture F2 Oxygen F3 Light F4 Heat F5 pH Extremes G cluster_prep Preparation cluster_handling Handling cluster_storage Storage start Equilibrate Container to Room Temperature open_inert Open in Inert Atmosphere (Glovebox or N2/Ar stream) start->open_inert weigh Quickly Weigh Required Amount open_inert->weigh purge Purge Headspace with Inert Gas (N2/Ar) open_inert->purge For remaining solid dissolve Dissolve in Anhydrous Solvent weigh->dissolve dissolve->purge If storing solution seal Seal Tightly purge->seal store Store at Recommended Temperature (2-8°C or -20°C) seal->store

Caption: Recommended workflow for handling solid this compound.

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the sealed container to warm to ambient temperature. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Whenever possible, handle the solid material inside a glovebox or under a positive pressure stream of argon or nitrogen.

  • Weighing: Use a pre-tared, dry weighing vessel. Perform the weighing process as quickly as possible to minimize exposure to the atmosphere.

  • Dissolution: If preparing a stock solution, use anhydrous-grade solvents (e.g., DMSO, DMF).

  • Resealing: Before resealing the primary container, purge the headspace with an inert gas to displace any air that may have entered.

  • Storage of Solutions: Stock solutions in anhydrous solvents should also be stored under an inert atmosphere at -20°C. For aqueous buffers, solutions should be prepared fresh and used immediately, as stability is significantly reduced.

Safety and Personal Protective Equipment

While specific toxicity data for this compound is limited, data from its chlorinated analog (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) indicates that it may be toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation. [11][12][13]Therefore, standard laboratory precautions are essential.

  • Engineering Controls: Use in a well-ventilated laboratory or a chemical fume hood. [5][11]* Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves. [5]* Handling: Avoid creating dust. Wash hands thoroughly after handling. [11]

Conclusion

This compound is a potent synthetic intermediate whose utility is directly linked to its purity. Its stability is challenged by its inherent chemical functionalities, which are susceptible to moisture, oxygen, light, and heat. By implementing a rigorous storage and handling protocol centered on maintaining a cold, dark, dry, and inert environment, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes. Adherence to these guidelines will preserve the value of this important chemical tool and support the advancement of drug discovery programs that rely upon it.

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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The pyrrolo[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1][2] This prominence stems from its structural resemblance to purine, the fundamental building block of nucleic acids, making it an ideal starting point for the design of molecules that can interact with a wide array of biological targets.[3][4] Specifically, the pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, rendering it a prime candidate for the development of ATP-competitive inhibitors of various kinases.[4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their role as kinase inhibitors in oncology and immunology.

Synthetic Strategies: Building the Core and its Analogs

The construction of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through several synthetic routes, primarily involving the formation of either the pyrimidine or the pyrrole ring onto a pre-existing complementary ring system.[2]

Constructing the Pyrimidine Ring on a Pyrrole Precursor

One common approach involves the cyclization of a pyrimidine ring onto a pyrrole derivative. This is often achieved through the reaction of a β-enaminonitrile, β-enaminoester, or β-enaminoamide of the pyrrole ring with various bifunctional reagents such as formamide, formic acid, or isothiocyanates.[2]

Forging the Pyrrole Ring onto a Pyrimidine Scaffold

Alternatively, the pyrrole ring can be annulated onto a pre-existing pyrimidine core. This strategy often utilizes substituted pyrimidines, such as aminopyrimidines or diaminopyrimidines, which are then reacted with reagents like α-haloketones or other suitable precursors to construct the fused pyrrole ring.[2] A notable example is the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, which can be further functionalized.[5]

Multi-Component Reactions: A Streamlined Approach

More recently, one-pot, multi-component reactions have gained traction for the efficient synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[6] These methods offer several advantages, including higher yields, shorter reaction times, and simpler work-up procedures.[6]

A representative synthetic scheme for preparing halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides is depicted below.[5]

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_1 Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->Intermediate_1 Ethanol, reflux ethyl-4-aminobenzoate ethyl-4-aminobenzoate ethyl-4-aminobenzoate->Intermediate_1 Intermediate_2 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide Intermediate_1->Intermediate_2 Hydrazine monohydrate, reflux Final_Product Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides Intermediate_2->Final_Product Ethanol, reflux Substituted_Benzaldehyde Substituted_Benzaldehyde Substituted_Benzaldehyde->Final_Product

Caption: A three-step synthesis of halogenated pyrrolo[2,3-d]pyrimidine derivatives.[5]

A Spectrum of Biological Activities: From Kinase Inhibition to Antimicrobial Effects

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is reflected in its broad range of biological activities. These derivatives have been extensively investigated as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[7][8]

Kinase Inhibition: A Cornerstone of Therapeutic Applications

The structural mimicry of adenine makes pyrrolo[2,3-d]pyrimidines potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3]

A prime example of the clinical success of this scaffold is Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[9] Tofacitinib inhibits JAK1 and JAK3, thereby blocking the signaling of several pro-inflammatory cytokines.[9][10] The JAK-STAT signaling pathway, which is crucial for immune cell function, is a key target of Tofacitinib.[11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.[9][11]

Beyond JAKs, pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of a range of other kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): These inhibitors are particularly relevant for non-small cell lung cancer (NSCLC) with EGFR mutations.[12]

  • RET Kinase: Derivatives have shown promise in treating cancers driven by RET gene fusions and mutations.[13]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDK4/6 is a strategy to control cell cycle progression in cancer.[14]

  • Anaplastic Lymphoma Kinase (ALK): Several ALK inhibitors based on this scaffold have been developed for cancer therapy.[1]

The table below summarizes the inhibitory activity of selected pyrrolo[2,3-d]pyrimidine derivatives against various kinases.

CompoundTarget Kinase(s)IC50 ValuesDisease IndicationReference
TofacitinibJAK1, JAK3JAK1: 100 nM, JAK3: 2 nMRheumatoid Arthritis[11]
Compound 5kEGFR, Her2, VEGFR2, CDK240-204 nMCancer[5]
Compound 59RET-wt, RET V804MLow nanomolarThoracic Cancers[13]
AZD3463ALKNot specifiedCancer[1]
RibociclibCDK4/6Not specifiedBreast Cancer[15]
Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major mechanism, some pyrrolo[2,3-d]pyrimidine derivatives exhibit anticancer activity through other pathways, such as by acting as antifolates.[16] Furthermore, certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, cervical, and colon cancer.[1] For instance, specific tricyclic pyrrolo[2,3-d]pyrimidines have shown significant antitumor activity on the colon cancer HT-29 cell line with IC50 values in the low micromolar range.[1]

Antimicrobial and Antiviral Properties

The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its potential in combating infectious diseases. Several derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[7][17] Additionally, some compounds have shown antiviral properties, including activity against the Newcastle disease virus.[7]

Experimental Protocols: A Practical Guide

General Procedure for the Synthesis of Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives[5]
  • Step 1: Synthesis of Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate: A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate in absolute ethanol is heated under reflux for 7 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is collected by vacuum filtration.

  • Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide: The product from Step 1 is mixed with hydrazine monohydrate and heated under reflux for 6 hours. After cooling, the precipitate is filtered, washed with cold water, and dried.

  • Step 3: Synthesis of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides: The hydrazide from Step 2 is reacted with a substituted benzaldehyde in ethanol under reflux to yield the final product.

In Vitro Kinase Inhibition Assay[5]
  • Kinase activity is measured using a suitable assay kit (e.g., ADP-Glo™ Kinase Assay).

  • The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated in a reaction buffer.

  • The reaction is stopped, and the amount of ADP produced is quantified by luminescence.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)[1]
  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Future Perspectives: The Road Ahead

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Development of more selective kinase inhibitors: Enhancing selectivity can lead to improved efficacy and reduced off-target side effects.

  • Exploration of novel biological targets: The versatility of the scaffold suggests that it may be effective against a wider range of targets beyond kinases.

  • Dual-target inhibitors: Designing molecules that can simultaneously inhibit two or more targets is an emerging strategy, particularly in cancer therapy. For example, dual JAK/HDAC inhibitors are being investigated.[18][19]

  • Application in other therapeutic areas: The anti-inflammatory and immunomodulatory properties of these derivatives warrant further investigation for the treatment of other autoimmune diseases and inflammatory conditions.

References

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The 7-Deazapurine Scaffold: A Privileged Core in Biological Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-deazapurine scaffold, a naturally occurring isostere of purine, represents a cornerstone in the fields of medicinal chemistry and chemical biology. Characterized by the replacement of the N7 nitrogen atom with a carbon, this seemingly subtle modification imbues the purine core with unique physicochemical properties, leading to a profound impact on its biological activity. This guide provides a comprehensive technical overview of the 7-deazapurine scaffold, from its biosynthetic origins to its diverse and potent biological activities. We will delve into the mechanisms of action of key 7-deazapurine-containing natural products and their synthetic derivatives, offering insights into their therapeutic potential as antibiotic, antiviral, anticancer, and antiparasitic agents. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and biological evaluation of 7-deazapurine compounds, equipping researchers with the practical knowledge to explore this versatile scaffold in their own drug discovery endeavors.

Introduction: The Significance of the 7-Deazapurine Core

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a recurring motif in a variety of natural products with significant biological activities.[1][2] The substitution of the N7 nitrogen with a carbon atom alters the electron distribution within the purine ring system, making the five-membered ring more electron-rich.[3] This modification has several important consequences:

  • Enhanced Base Pairing: The altered electronic properties can lead to increased stability of base pairing when incorporated into DNA or RNA duplexes.[3]

  • Improved Enzyme Binding: The 7-deazapurine scaffold can exhibit enhanced binding to the active sites of various enzymes compared to its natural purine counterparts.[3]

  • A Handle for Functionalization: The C7 position provides a valuable site for chemical modification, allowing for the introduction of a wide range of substituents that can modulate the biological activity and pharmacokinetic properties of the molecule.[3]

These unique features have made the 7-deazapurine scaffold a "privileged" structure in drug design, with numerous derivatives showing promise in preclinical and even clinical development.[3]

Natural Occurrence and Biosynthesis

The 7-deazapurine scaffold is found in a range of biologically active secondary metabolites, primarily produced by bacteria of the genus Streptomyces.[1][2] Notable examples include the antibiotics tubercidin, toyocamycin, and sangivamycin.[1] Additionally, the hypermodified nucleoside queuosine, found in the anticodon loop of certain tRNAs in many organisms, also contains a 7-deazapurine core.[1]

The biosynthesis of the 7-deazapurine core originates from guanosine-5'-triphosphate (GTP) through a multi-step enzymatic pathway.[1] The key intermediate, 7-cyano-7-deazaguanine (preQ₀), is synthesized in four steps and serves as the precursor for various 7-deazapurine derivatives.[1]

Biosynthetic Pathway of the 7-Deazapurine Core

The biosynthesis of preQ₀ from GTP involves the concerted action of four key enzymes:

  • GTP Cyclohydrolase I (GCH I; QueD in E. coli): Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.

  • 6-Carboxy-5,6,7,8-tetrahydropterin Synthase (QueD): Converts 7,8-dihydroneopterin triphosphate to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).

  • 7-Carboxy-7-deazaguanine Synthase (QueE): A radical SAM enzyme that catalyzes the complex rearrangement of CPH₄ to form 7-carboxy-7-deazaguanine (CDG).

  • preQ₀ Synthetase (QueC): An ATP-dependent enzyme that converts CDG to preQ₀.[1]

7-Deazapurine Biosynthesis GTP Guanosine-5'-triphosphate (GTP) DHNTP 7,8-Dihydroneopterin triphosphate GTP->DHNTP GTP Cyclohydrolase I (QueD) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH4) DHNTP->CPH4 CPH4 Synthase (QueD) CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG CDG Synthase (QueE) preQ0 7-Cyano-7-deazaguanine (preQ0) CDG->preQ0 preQ0 Synthetase (QueC) Derivatives Various 7-Deazapurine Derivatives preQ0->Derivatives

Caption: Biosynthetic pathway of the 7-deazapurine core from GTP.

Diverse Biological Activities of 7-Deazapurine Derivatives

The 7-deazapurine scaffold is the foundation for a wide array of compounds with potent biological activities. These activities span a remarkable range, from targeting infectious agents to modulating fundamental cellular processes in cancer.

Antibiotic and Antifungal Activity

Several naturally occurring 7-deazapurine nucleosides exhibit significant antibiotic and antifungal properties.

  • Tubercidin (7-deazaadenosine): Isolated from Streptomyces tubercidicus, tubercidin displays activity against Mycobacterium tuberculosis and various fungi.[4] Its mechanism of action involves its phosphorylation to the triphosphate form, which is then incorporated into RNA and DNA, leading to the inhibition of nucleic acid and protein synthesis.[4][5]

  • Toyocamycin: Produced by Streptomyces toyocaensis, toyocamycin is an adenosine analog that inhibits the growth of Candida albicans and other fungal pathogens.[6][7] Its selective toxicity against C. albicans is attributed to its uptake by the concentrative nucleoside transporter (CNT).[6] Toyocamycin is also a potent inhibitor of ER stress-induced XBP1 mRNA splicing, a pathway critical for the survival of multiple myeloma cells.[8]

  • Sangivamycin: Another Streptomyces-derived antibiotic, sangivamycin, exhibits broad-spectrum anticancer activity. Its mechanism involves the potent and selective inhibition of protein kinase C.[9]

Antiviral Activity

The 7-deazapurine scaffold has been extensively explored for the development of antiviral agents. Many derivatives have shown potent activity against a range of viruses, including Hepatitis C virus (HCV), Dengue virus, and Zika virus.[3][10][11]

The antiviral mechanism of many 7-deazapurine nucleosides relies on their intracellular phosphorylation to the active triphosphate form.[5] These triphosphates can then act as competitive inhibitors of viral polymerases, or be incorporated into the growing viral nucleic acid chain, causing chain termination.[11] Modifications at the 2'- and 7-positions of the 7-deazapurine nucleoside have been shown to be particularly effective in enhancing antiviral potency.[3]

Anticancer Activity

The antiproliferative properties of 7-deazapurine derivatives have made them attractive candidates for cancer therapy. Their mechanisms of action are often multifaceted and can include:

  • Inhibition of Kinases: The 7-deazapurine scaffold serves as a versatile backbone for the design of potent and selective kinase inhibitors.[12] By targeting key kinases involved in cancer cell signaling, such as CDK2, EGFR, HER2, and VEGFR2, these compounds can disrupt tumor growth and survival.[13]

  • Incorporation into Nucleic Acids: Similar to their antibiotic and antiviral counterparts, many cytotoxic 7-deazapurine nucleosides are activated by phosphorylation and subsequently incorporated into both RNA and DNA.[3][5] This incorporation can inhibit protein synthesis and induce DNA damage, ultimately leading to apoptosis.[3]

  • Activation of the STING Pathway: Cyclic dinucleotides (CDNs) containing the 7-deazapurine moiety have been developed as agonists of the STING (stimulator of interferon genes) receptor.[3][11] Activation of the cGAS-STING pathway triggers an innate immune response that can be harnessed for cancer immunotherapy.[3]

Antiparasitic Activity

Kinetoplastid parasites, the causative agents of diseases like Chagas disease and leishmaniasis, are incapable of de novo purine biosynthesis and rely on salvaging purines from their host.[10] This metabolic vulnerability makes them susceptible to purine nucleoside analogs, including 7-deazapurine derivatives. Several 7-substituted 6-methyl tubercidin derivatives have demonstrated broad-spectrum antikinetoplastid activity.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 7-deazapurine derivatives. These protocols are designed to be self-validating, incorporating necessary controls to ensure the reliability and reproducibility of the experimental results.

General Synthesis of a 7-Substituted 7-Deazapurine Nucleoside

The following is a general, two-step procedure for the synthesis of a 7-substituted 7-deazapurine nucleoside, combining a Vorbrüggen glycosylation with a Suzuki-Miyaura cross-coupling reaction.

Step 1: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine

  • Preparation: To a solution of 6-chloro-7-iodo-7-deazapurine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture under an inert atmosphere (e.g., argon) at 60°C for 30 minutes.

  • Glycosylation: Cool the reaction mixture to room temperature and add a solution of a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in anhydrous acetonitrile, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Reaction Monitoring: Stir the reaction mixture at 60°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected 6-chloro-7-iodo-7-deazapurine ribonucleoside.

Step 2: Suzuki-Miyaura Cross-Coupling for C7-Functionalization

  • Reaction Setup: In a reaction vessel, combine the protected 6-chloro-7-iodo-7-deazapurine ribonucleoside, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate) in a suitable solvent system (e.g., 1,4-dioxane/water).

  • Coupling Reaction: Heat the reaction mixture under an inert atmosphere at a temperature appropriate for the specific catalyst and substrates (typically 80-100°C) until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Remove the protecting groups (e.g., benzoyl groups) using a standard procedure, such as treatment with a solution of ammonia in methanol, to yield the final 7-substituted 7-deazapurine nucleoside.

7-Deazapurine Synthesis Workflow start Start step1 Step 1: Vorbrüggen Glycosylation start->step1 step2 Step 2: Suzuki-Miyaura Cross-Coupling step1->step2 deprotection Deprotection step2->deprotection purification Purification and Characterization deprotection->purification end Final Product purification->end

Caption: General workflow for the synthesis of 7-deazapurine nucleosides.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a self-validating system for assessing the inhibitory activity of a 7-deazapurine derivative against a specific protein kinase.

  • Plate Coating: Coat a 96-well microplate with a substrate specific to the kinase of interest overnight at 4°C.

  • Blocking: Wash the plate with a suitable wash buffer and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.

  • Inhibitor Incubation: Add serial dilutions of the 7-deazapurine test compound to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction: Add the kinase enzyme and ATP to each well to initiate the phosphorylation reaction. Incubate for a specified time at the optimal temperature for the kinase.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

  • Secondary Antibody and Substrate: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and wash, add a chromogenic HRP substrate (e.g., TMB).

  • Data Acquisition and Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the kinase inhibition. Calculate the IC₅₀ value from the dose-response curve.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures that the assay can detect inhibition, while the negative control establishes the baseline kinase activity.

Antiviral Activity Assay (Cell-Based)

This protocol outlines a method to determine the antiviral efficacy of a 7-deazapurine compound.

  • Cell Seeding: Seed a suitable host cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-deazapurine derivative. Include a positive control (a known antiviral drug) and a negative control (vehicle).

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Assess the extent of viral replication using a suitable method, such as:

    • Plaque Reduction Assay: For cytopathic viruses, stain the cells with a dye (e.g., crystal violet) to visualize and count plaques.

    • Quantitative PCR (qPCR): Measure the levels of viral nucleic acids in the cell lysate or supernatant.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the expression of a viral protein.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT assay) to determine the effect of the compound on cell viability.

  • Data Analysis: Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

Self-Validation: The positive control validates the assay's ability to detect antiviral activity. The cytotoxicity assay is essential to ensure that the observed antiviral effect is not due to general toxicity to the host cells.

Quantitative Data Summary

The following tables summarize the biological activities of representative 7-deazapurine derivatives.

Table 1: Anticancer Activity of Selected 7-Deazapurine Nucleosides

CompoundCancer Cell LineIC₅₀ (µM)Reference
ToyocamycinMultiple Myeloma~0.01-0.1[8]
SangivamycinVarious~0.1-1[9]
TubercidinVarious~0.01-0.5[9]
7-(2-thienyl)-7-deazaadenosineVarious~0.02-0.2[14]

Table 2: Antiviral Activity of Selected 7-Deazapurine Nucleosides

CompoundVirusEC₅₀ (µM)Reference
2'-C-Methyl-7-deazaadenosineHCV~1-5[3]
6e (a 7-deazapurine derivative)Dengue Virus2.081[10]
7-ethynyl-7-deazaadenosineDengue, Zika~0.5-2[11]

Conclusion and Future Perspectives

The 7-deazapurine scaffold has proven to be a remarkably versatile and biologically relevant core structure. From its natural origins in antibiotic-producing bacteria to its widespread application in the design of novel therapeutics, this unique purine analog continues to be a focal point of intensive research. The ability to readily functionalize the C7 position provides a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of these compounds.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: While kinase inhibition and nucleic acid incorporation are well-established mechanisms, the full spectrum of biological targets for 7-deazapurine derivatives remains to be elucidated.

  • Development of More Selective Inhibitors: A major challenge in drug development is achieving target selectivity to minimize off-target effects. The design of highly selective 7-deazapurine-based inhibitors will be a priority.

  • Application in Targeted Drug Delivery: The 7-deazapurine scaffold could be incorporated into targeted drug delivery systems to enhance efficacy and reduce systemic toxicity.

  • Further Investigation of Immunomodulatory Properties: The discovery of 7-deazapurine-containing STING agonists opens up exciting new avenues for the development of novel immunotherapies.

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An In-depth Technical Guide to the Potential Biological Targets of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity for derivatization to yield potent and selective inhibitors of a diverse array of biological targets. This guide provides a comprehensive technical overview of the known and potential biological targets of compounds derived from this core, with a particular focus on the implications of the 4-ethynyl substitution. As a Senior Application Scientist, the subsequent sections will synthesize data from peer-reviewed literature to elucidate the mechanistic underpinnings of these interactions, present methodologies for target validation, and offer insights into the therapeutic potential of this promising class of molecules.

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is an analog of purine where the nitrogen atom at position 7 is replaced by a carbon.[1][2] This seemingly subtle modification has profound implications for the molecule's electronic properties and its ability to engage in specific interactions within the ATP-binding pockets of protein kinases.[1] The pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile template for the design of kinase inhibitors, and the introduction of an ethynyl group at the C4 position can significantly influence binding affinity and selectivity.

Modern drug discovery has increasingly focused on targeted therapies, particularly those that modulate aberrant cell signaling pathways, a hallmark of cancer.[3][4] Protein kinases, which play a central role in these pathways, have therefore become a major class of therapeutic targets.[3][4] Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been extensively explored as multi-targeted kinase inhibitors, offering the potential to simultaneously modulate several signaling cascades implicated in tumor progression.[3][4][5]

Key Biological Targets and Therapeutic Areas

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors for a wide range of protein kinases and other important biological targets. The following sections detail some of the most significant targets identified for derivatives of this scaffold.

Receptor Tyrosine Kinases (RTKs) in Oncology

EGFR and Her2 are key members of the ErbB family of receptor tyrosine kinases, and their overexpression or mutation is a driving force in numerous cancers. Several studies have demonstrated that 7H-pyrrolo[2,3-d]pyrimidine derivatives can potently inhibit both EGFR and Her2.[5][6] For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' showed significant inhibitory activity against these kinases, with IC50 values in the nanomolar range.[5][6]

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and VEGFR2 is a primary mediator of this process. Compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent VEGFR2 inhibitors, demonstrating anti-angiogenic potential.[5][6]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and invasion. Novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives have been synthesized and shown to possess excellent inhibitory activity against cancer cell lines, with molecular docking studies suggesting c-Met kinase as a likely target.[7]

Non-Receptor Tyrosine Kinases

FAK is a key regulator of cell adhesion, migration, and survival, and its overexpression is associated with metastatic cancers.[8][9] A number of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent FAK inhibitors, demonstrating the ability to suppress cancer cell proliferation, induce apoptosis, and inhibit cell migration.[8][9]

Serine/Threonine Kinases

CDKs are essential for cell cycle regulation, and their dysregulation is a common feature of cancer. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as inhibitors of several CDKs, including CDK2 and CDK9/CyclinT.[5][6][10] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[4]

PAK4 is involved in various signaling pathways that drive tumor progression.[11] A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors, with some compounds exhibiting enzymatic inhibitory activities in the low nanomolar range and inducing G0/G1 phase cell cycle arrest and apoptosis.[11][12]

Gain-of-function mutations in LRRK2 are a genetic cause of Parkinson's disease. The discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent and selective LRRK2 inhibitors highlights the therapeutic potential of this scaffold beyond oncology.[13] These inhibitors have shown the ability to penetrate the central nervous system and inhibit LRRK2 activity in the brain.[13]

Haspin is a protein kinase essential for proper chromosome alignment during mitosis, making it an attractive target for cancer therapy. Certain C4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Haspin.[10]

Other Key Targets

Many 7-deazaadenosine derivatives, which are nucleoside analogs of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, are potent inhibitors of adenosine kinases.[1][14][15] These enzymes are involved in the purine salvage pathway.

While not a kinase itself, STAT6 is a key transcription factor in the IL-4 signaling pathway, which is central to allergic and asthmatic responses.[16] A 7H-pyrrolo[2,3-d]pyrimidine derivative has been identified as a potent and orally active STAT6 inhibitor, demonstrating the potential of this scaffold in treating inflammatory diseases.[16]

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for the kinase-inhibiting properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives is competitive inhibition at the ATP-binding site. Molecular docking and simulation studies have provided detailed insights into the binding modes of these inhibitors.[11][12] Key interactions often involve the formation of hydrogen bonds with the hinge region of the kinase domain, a critical feature for ATP binding.[12] The specific substituents on the pyrrolo[2,3-d]pyrimidine core, including the 4-ethynyl group, play a crucial role in determining the potency and selectivity of the inhibitor by engaging in additional interactions with hydrophobic pockets and charged residues within the active site.[12]

Experimental Protocols for Target Identification and Validation

The identification and validation of the biological targets of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives require a multi-faceted approach, combining computational, biochemical, and cell-based assays.

In Silico Screening and Molecular Docking
  • Objective: To predict potential kinase targets and elucidate binding modes.

  • Methodology:

    • Construct a 3D model of the this compound derivative.

    • Utilize a virtual screening platform to dock the compound against a library of known kinase crystal structures.

    • Analyze the docking scores and binding poses to identify high-affinity interactions.

    • Perform molecular dynamics simulations to assess the stability of the inhibitor-kinase complex.[12]

Kinase Inhibition Assays
  • Objective: To quantify the inhibitory activity of the compound against specific kinases.

  • Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):

    • Prepare a reaction mixture containing the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase inhibitor tracer.

    • Add the this compound derivative at various concentrations.

    • Incubate to allow for binding competition between the tracer and the test compound.

    • Measure the FRET signal on a fluorescence plate reader. A decrease in FRET indicates displacement of the tracer by the inhibitor.

    • Calculate the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with the this compound derivative.

    • Heat the cell lysate across a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

    • Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Cell-Based Assays for Functional Effects
  • Objective: To assess the downstream cellular effects of target inhibition.

  • Methodology:

    • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): To measure the cytotoxic or cytostatic effects on cancer cell lines.[15]

    • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at specific phases (e.g., G0/G1).[4][11]

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of programmed cell death.[4][11][15]

    • Western Blotting: To measure the phosphorylation status of the target kinase and its downstream substrates.

Data Presentation and Visualization

Table 1: Inhibitory Activity of Representative 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Compound IDTarget Kinase(s)IC50 (nM)Cell LineReference
Compound 5k EGFR, Her2, VEGFR2, CDK240-204HepG2[5][6]
Compound 5n PAK42.7MV4-11[11]
Compound 25b FAK5.4A549, MDA-MB-231[8]
Compound 7 LRRK2--[13]
Compound 7d CDK9/CyclinT380-[10]
Compound 7f Haspin110-[10]
Compound 35 c-Met (putative)3720-9230 (µM)A549, Hela, MCF-7[7]
Diagrams

Kinase_Inhibition_Workflow cluster_in_silico In Silico Analysis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays virtual_screening Virtual Screening molecular_docking Molecular Docking virtual_screening->molecular_docking kinase_inhibition Kinase Inhibition Assay (IC50) virtual_screening->kinase_inhibition md_simulation MD Simulation molecular_docking->md_simulation cetsa CETSA (Target Engagement) kinase_inhibition->cetsa western_blot Western Blot (Phosphorylation) cetsa->western_blot functional_assays Functional Assays (Proliferation, Apoptosis) western_blot->functional_assays caption Experimental Workflow for Target Validation

Caption: Experimental Workflow for Target Validation

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->downstream FAK Focal Adhesion Kinase FAK->downstream CDK Cyclin-Dependent Kinase cell_cycle Cell Cycle Progression CDK->cell_cycle PAK4 p21-Activated Kinase 4 PAK4->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival migration Cell Migration downstream->migration inhibitor This compound Derivative inhibitor->RTK inhibitor->FAK inhibitor->CDK inhibitor->PAK4 caption Targeted Signaling Pathways

Caption: Targeted Signaling Pathways

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the development of inhibitors targeting a wide range of biological molecules, particularly protein kinases. The introduction of a 4-ethynyl group can further refine the potency and selectivity of these compounds. The diverse targets of this scaffold, spanning multiple kinase families and other crucial cellular proteins, underscore its broad therapeutic potential in oncology, neurodegenerative diseases, and inflammatory conditions.

Future research in this area should focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring the chemical space around the this compound core to optimize potency and pharmacokinetic properties.

  • Elucidating Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to these inhibitors to inform the development of next-generation compounds and combination therapies.

  • Exploring New Therapeutic Areas: Expanding the evaluation of these compounds to other diseases where the identified targets play a pathological role.

The continued exploration of the this compound scaffold and its derivatives holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Maqtari, H. M., & Al-Hashedi, M. H. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link][3][4]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Chemistry Research, 26(10), 2273–2286. [Link][1][2]

  • Pomeisl, K., Tloušt'ová, E., Zgarbová, M., Gurská, S., Džubák, P., Hajdúch, M., & Hocek, M. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1083–1092. [Link][14]

  • Henderson, J. L., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1559–1563. [Link][13]

  • Wang, J., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link][11]

  • Tang, Q., et al. (2021). Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 33, 127740. [Link][7]

  • Zhao, Z., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. [Link][8]

  • Wei, W., et al. (2022). Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. European Journal of Medicinal Chemistry, 228, 113978. [Link][9]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link][5][6][17]

  • Abdel-Megeed, R. M., et al. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Russian Journal of Organic Chemistry, 57(3), 428-438. [Link][18]

  • Kzubr, O., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 26(21), 6672. [Link][19]

  • Wang, J., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link][12]

  • Al-Salahi, R., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemical Biology & Drug Design, 98(5), 844-855. [Link][10]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926–6936. [Link][16]

Sources

The Evolving Landscape of Kinase Inhibition: A Deep Dive into the Structure-Activity Relationship of 4-Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibition.[1] Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are pivotal regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[1][3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-substituted pyrrolo[2,3-d]pyrimidines, offering insights into the rational design of potent and selective kinase inhibitors.

The Pyrrolo[2,3-d]pyrimidine Core: A Versatile Hinge-Binding Motif

The fundamental mechanism of action for most pyrrolo[2,3-d]pyrimidine-based kinase inhibitors involves their function as "hinge-binders." The pyrimidine ring of the scaffold forms critical hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible segment connecting the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable platform for further interactions that dictate potency and selectivity.

Strategic Importance of the C-4 Position

The C-4 position of the pyrrolo[2,3-d]pyrimidine ring is a key vector for derivatization, projecting substituents towards the solvent-exposed region of the ATP-binding site. This allows for the introduction of a diverse range of chemical moieties that can modulate the compound's physicochemical properties, target affinity, and selectivity profile. Typically, a nucleophilic substitution reaction on a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor serves as the gateway to a vast chemical space of 4-substituted analogs.[4][5]

SAR Exploration Across Different Kinase Families

The versatility of the 4-substituted pyrrolo[2,3-d]pyrimidine scaffold is evident in its successful application against a variety of kinase targets. The following sections will dissect the SAR for several key kinase families.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)

EGFR and VEGFR are crucial tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[1] The development of inhibitors targeting these kinases has been a major focus of anticancer drug discovery.

A common strategy for designing EGFR and VEGFR inhibitors involves the introduction of a 4-anilino substituent. The nature and substitution pattern of the aniline ring are critical for activity. For instance, in a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, halogenated derivatives showed promising cytotoxic effects against various cancer cell lines.[6][7] Notably, compound 5k from this series emerged as a potent multi-targeted inhibitor of EGFR, Her2, and VEGFR2.[6][7]

Table 1: SAR Summary of 4-Anilino Pyrrolo[2,3-d]pyrimidines as EGFR/VEGFR Inhibitors

CompoundR-group on Aniline RingTarget Kinase(s)IC50 (nM)Key Findings
5k Halogenated benzylidenebenzohydrazideEGFR, Her2, VEGFR2, CDK240-204Halogenation enhances potency.[6][7]
PKI166 PhenylaminoEGFRLow nanomolarA well-established potent EGFR inhibitor.[8]
Janus Kinases (JAKs)

The JAK-STAT signaling pathway is central to the inflammatory response, and its aberrant activation is implicated in autoimmune diseases like rheumatoid arthritis.[9] Pyrrolo[2,3-d]pyrimidines have been successfully developed as JAK inhibitors, with tofacitinib and baricitinib being notable FDA-approved drugs.[4]

For JAK inhibitors, the 4-substituent is often a more complex moiety. In one study, two series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized, with various N-acylpiperidine motifs.[10] Compound 11e from this series demonstrated potent inhibition of JAK1 and JAK2 and superior anti-inflammatory efficacy compared to baricitinib in a cellular assay.[10] This highlights the importance of exploring diverse and extended substituents at the C-4 position to achieve high potency and desirable pharmacological properties.

Table 2: SAR Summary of 4-Substituted Pyrrolo[2,3-d]pyrimidines as JAK Inhibitors

CompoundC-4 SubstituentTarget Kinase(s)Inhibition Rate (%)Key Findings
11e 4-(1H-pyrazol-4-yl) with N-acylpiperidine motifJAK1, JAK2>90%The N-acylpiperidine moiety is crucial for enhanced anti-inflammatory activity.[10]
Tofacitinib (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carbonitrileJAK1, JAK2, JAK3-An FDA-approved drug, demonstrating the clinical relevance of this scaffold.[4]
Rearranged during Transfection (RET) Kinase

Mutations and fusions of the RET proto-oncogene are drivers of certain types of thyroid and non-small cell lung cancers.[4] The development of RET-selective inhibitors is an active area of research. For a series of pyrrolo[2,3-d]pyrimidine-based RET inhibitors, the substitution pattern on a central phenyl ring linker was found to be critical for activity. A shift from a 1,4- to a 1,3-substitution pattern on this ring led to a complete loss of activity.[4] Furthermore, introducing moderately polar groups at the solvent-front region, such as an N-methyl pyrazole, resulted in low nanomolar potency.[4]

Protein Kinase B (Akt)

The PI3K-Akt-mTOR pathway is a key signaling cascade that is frequently deregulated in cancer. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of Akt.[11] Optimization of the lipophilic substitution on the piperidine ring provided nanomolar inhibitors with significant selectivity over the related kinase PKA.[11]

Experimental Protocols

General Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidines

A common and versatile method for the synthesis of 4-substituted pyrrolo[2,3-d]pyrimidines starts with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Add the desired amine (1-3 equivalents). For less reactive amines, a catalytic amount of acid (e.g., concentrated HCl) can be added to facilitate the reaction.[5]

  • Reflux the reaction mixture for several hours (typically 6-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid under vacuum. If not, concentrate the mixture using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-substituted pyrrolo[2,3-d]pyrimidine derivative.[4][6]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using an in vitro enzymatic assay.

Step-by-Step Methodology:

  • Prepare a reaction buffer appropriate for the specific kinase.

  • In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a termination buffer containing EDTA.

  • Measure the amount of phosphorylated substrate, often using a fluorescence polarization reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the SAR Workflow and Signaling Pathways

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Scaffold_Selection Scaffold Selection (Pyrrolo[2,3-d]pyrimidine) Virtual_Screening Virtual Screening & Docking Scaffold_Selection->Virtual_Screening Synthesis Chemical Synthesis Virtual_Screening->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cellular_Assay Cell-Based Assays (e.g., Cytotoxicity) Kinase_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the design and optimization of 4-substituted pyrrolo[2,3-d]pyrimidine kinase inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression modulates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by 4-substituted pyrrolo[2,3-d]pyrimidines.

Conclusion and Future Directions

The 4-substituted pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of kinase inhibitors. The key to unlocking its full potential lies in the judicious selection of substituents at the C-4 position, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation inhibitors that can overcome acquired resistance to existing therapies, as well as the exploration of novel kinase targets. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases.

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC - NIH.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.
  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin deriv
  • Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD)
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
  • Molecular Modeling Study and Synthesis of Novel pyrrolo[2,3-d]pyrimidines and Pyrrolotriazolopyrimidines of Expected Antitumor and Radioprotective Activities. PubMed.

Sources

A Technical Guide to the Theoretical Modeling of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine Kinase Binding

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere of adenine, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors.[1][2][3] The addition of a 4-ethynyl group can provide a crucial interaction point within the kinase active site, enhancing potency and selectivity. This in-depth technical guide provides a comprehensive framework for the theoretical modeling of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine binding to protein kinases. We will delve into the core computational methodologies, including molecular docking, molecular dynamics simulations, and free energy calculations, offering not just a procedural overview, but a rationale for the critical choices made at each stage of the workflow. This document is intended to empower researchers to employ these powerful in silico techniques to accelerate the discovery and optimization of novel kinase inhibitors.

Introduction: The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold and the Role of Theoretical Modeling

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The 7H-pyrrolo[2,3-d]pyrimidine core has proven to be a highly versatile scaffold for the development of potent kinase inhibitors.[4] Its structural similarity to adenine allows it to effectively compete with ATP for binding to the kinase active site. The 4-ethynyl substituent can form key interactions, such as hydrogen bonds or hydrophobic contacts, with residues in the kinase hinge region or other nearby pockets, contributing to high binding affinity.

Theoretical modeling has become an indispensable tool in modern drug discovery. By simulating the interactions between a ligand and its target protein at an atomic level, we can gain invaluable insights into the determinants of binding affinity and selectivity. This knowledge can then be used to guide the design of new, more potent, and selective inhibitors, thereby reducing the time and cost associated with traditional trial-and-error approaches.

This guide will provide a detailed, step-by-step approach to the theoretical modeling of this compound binding to a representative kinase, p21-activated kinase 4 (PAK4), a known target for this class of inhibitors.[1][2][3][4] The principles and methods described herein are, however, broadly applicable to other kinases.

The Computational Workflow: A Triad of Predictive Power

Our theoretical modeling workflow is built upon three pillars: molecular docking, molecular dynamics (MD) simulations, and free energy calculations. Each of these techniques provides a different level of insight into the binding process, and their combined application offers a robust and comprehensive understanding of ligand-protein interactions.

G cluster_0 Computational Modeling Workflow Initial Hypothesis Initial Hypothesis Molecular Docking Molecular Docking Initial Hypothesis->Molecular Docking Pose Generation MD Simulations MD Simulations Molecular Docking->MD Simulations Refinement & Stability Free Energy Calculations Free Energy Calculations MD Simulations->Free Energy Calculations Energetic Analysis Binding Mode & Affinity Prediction Binding Mode & Affinity Prediction Free Energy Calculations->Binding Mode & Affinity Prediction Quantitative Insight

Caption: The integrated workflow for theoretical modeling of kinase binding.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for initial screening and for generating plausible binding poses that can be used as starting points for more rigorous calculations.

Rationale and Choice of Software

For this guide, we will utilize AutoDock Vina , a widely used, open-source molecular docking program known for its speed and accuracy. It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate the binding affinity. While fast, it's crucial to remember that docking provides a static snapshot and its scoring functions are approximations of the true binding free energy.

Experimental Protocol: Molecular Docking with AutoDock Vina

Step 1: Preparation of the Receptor (Kinase)

  • Obtain the Protein Structure: Download the crystal structure of the kinase of interest from the Protein Data Bank (PDB). For our example, we will use the kinase domain of PAK4 (PDB ID: 4FIE).[1]

  • Clean the PDB File: Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. This can be done using molecular visualization software like UCSF Chimera or PyMOL.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein and assign partial charges. This is a critical step as hydrogen bonds are key interactions in kinase-inhibitor binding. AutoDock Tools (ADT) provides a straightforward utility for this.[5]

  • Define the Grid Box: Define a search space (grid box) that encompasses the ATP-binding site of the kinase. The size and center of the grid box should be large enough to allow the ligand to freely rotate and translate, but not so large as to make the search computationally intractable.

Step 2: Preparation of the Ligand (this compound)

  • Generate a 3D Structure: Create a 3D structure of the this compound molecule using a chemical drawing program like ChemDraw or Marvin Sketch and save it in a common format like MOL or SDF.

  • Energy Minimization: Perform a geometry optimization of the ligand's 3D structure using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field (e.g., MMFF94). This ensures a low-energy starting conformation.

  • Convert to PDBQT Format: Use AutoDock Tools to convert the ligand file to the PDBQT format, which includes atomic charges and defines the rotatable bonds.

Step 3: Running the Docking Simulation

  • Create a Configuration File: Prepare a text file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and other docking parameters like exhaustiveness.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the prepared configuration file.

Step 4: Analysis of Docking Results

  • Visualize the Docked Poses: Use a molecular visualization program to inspect the predicted binding poses. Pay close attention to the interactions with key residues in the hinge region.

  • Evaluate the Scoring Function: The docking score provides an estimate of the binding affinity. While not a precise measure of ΔG, it is useful for ranking different ligands in a virtual screen.

Molecular Dynamics Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static picture of the binding pose, MD simulations allow us to study the dynamic behavior of the protein-ligand complex over time. This is crucial for assessing the stability of the predicted binding mode and for understanding the role of protein flexibility and water molecules in the binding process.

Rationale and Choice of Software and Force Field

We will use GROMACS , a versatile and high-performance open-source MD simulation package.[6][7] The choice of a force field is critical for the accuracy of the simulation. For protein-ligand simulations, a combination of a protein force field and a compatible general small molecule force field is typically used.

  • Protein Force Fields: Widely used and well-validated options include CHARMM36m and AMBER ff14SB .[8] These force fields have been parameterized to accurately reproduce the structural and dynamic properties of proteins.

  • Ligand Force Fields: For the ligand, the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) are excellent choices.[9] These force fields are designed to be compatible with their respective protein force fields and can provide accurate parameters for a wide range of small organic molecules.

For this guide, we will use the CHARMM36m force field for the protein and CGenFF for the ligand, as this combination is well-established for kinase simulations.

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

Step 1: System Preparation

  • Start with the Docked Complex: Use the best-ranked pose from the molecular docking as the starting structure for the MD simulation.

  • Ligand Parameterization: Generate the topology and parameter files for the this compound using the CGenFF server. This will provide the necessary information about bond lengths, angles, dihedrals, and charges for the ligand.

  • Combine Protein and Ligand Topologies: Merge the protein and ligand topology files into a single system topology.

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure that the complex does not interact with its periodic images.

  • Adding Ions: Add counter-ions to neutralize the system and to mimic physiological salt concentration (e.g., 0.15 M NaCl).

Step 2: Simulation Protocol

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to 1 bar. This is typically done in two stages:

    • NVT (Canonical) Ensemble: Equilibrate the temperature while keeping the volume constant.

    • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the pressure while keeping the temperature constant. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production Run: Once the system is well-equilibrated, remove the position restraints and run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

Step 3: Analysis of MD Trajectories

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein, particularly with the hinge region residues.

  • Interaction Energy Analysis: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and key protein residues.

G cluster_1 MD Simulation Protocol System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration Heat NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Pressurize Production MD Production MD NPT Equilibration->Production MD Simulate Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Sources

Methodological & Application

Application and Protocol for the Synthesis of 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases.[3][4][5][6] The introduction of an ethynyl group at the C4 position of this heterocyclic core dramatically enhances its utility as a versatile building block. The terminal alkyne serves as a reactive handle for a multitude of subsequent transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), further Sonogashira couplings, and other carbon-carbon bond-forming reactions. This allows for the rapid generation of diverse compound libraries crucial for structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents.[3][4][6]

This document provides a comprehensive guide to the synthesis of this compound from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for successful execution.

Theoretical Framework: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and widely utilized method for forming C(sp²)-C(sp) bonds, specifically by coupling an aryl or vinyl halide with a terminal alkyne.[7][8][9] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8][10]

The Catalytic Cycle: A Dual-Metal Symphony

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][11]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[12] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylide ligand to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step of the overall reaction.[11][13]

  • Reductive Elimination: The resulting palladium-alkynyl complex undergoes reductive elimination to yield the final product (this compound) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]

While the copper co-catalyst significantly increases the reaction rate and allows for milder conditions, its presence can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[8] Therefore, "copper-free" Sonogashira protocols have also been developed, although they often require more specialized ligands or harsher conditions.[14][15][16]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)L₂-C≡CR pd_complex->alkynyl_pd Transmetalation cu_acetylide Cu(I)-C≡CR product Ar-C≡CR alkynyl_pd->product Reductive Elimination cu_catalyst Cu(I)X cu_acetylide->pd_complex cu_acetylide->cu_catalyst Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Base

Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Synthesis of this compound

This protocol employs a two-step, one-pot procedure. First, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is coupled with trimethylsilylacetylene (TMSA). The TMS protecting group is used to prevent side reactions of the terminal alkyne. Subsequently, the TMS group is cleaved in situ to yield the desired product.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57Commercial sourcesStarting material. Ensure it is dry.
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.22Commercial sourcesVolatile and flammable. Handle in a fume hood.
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.90Commercial sourcesAir-stable palladium precursor.
Copper(I) Iodide (CuI)CuI190.45Commercial sourcesShould be off-white or light tan. Discolored (green/brown) CuI is oxidized and should not be used.
Triphenylphosphine (PPh₃)P(C₆H₅)₃262.29Commercial sourcesAdditional ligand to stabilize the Pd(0) species.
Triethylamine (TEA)(C₂H₅)₃N101.19Commercial sourcesServes as both the base and a solvent. Should be freshly distilled.
Tetrahydrofuran (THF)C₄H₈O72.11Commercial sourcesAnhydrous grade.
Tetrabutylammonium Fluoride (TBAF)(C₄H₉)₄NF261.47Commercial sources1.0 M solution in THF. Used for desilylation.
Reaction Setup and Procedure

Sources

click chemistry reactions using 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Click Chemistry Reactions Using 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a terminal alkyne at the 4-position transforms this potent pharmacophore into a versatile building block for "click chemistry." This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this compound in click chemistry reactions. We delve into the core principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provide detailed, field-tested protocols for both small molecule synthesis and bioconjugation, and offer insights into experimental design and troubleshooting. Our objective is to empower researchers to efficiently utilize this powerful tool for creating novel conjugates, developing targeted therapeutics, and exploring complex biological systems.

The Power of a "Clickable" 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of purine, allowing it to mimic natural purines and interact with a wide range of biological targets.[3] Its derivatives have been successfully developed as inhibitors for various kinases, including Janus kinase (JAK), p21-activated kinase 4 (PAK4), and interleukin-2-inducible T-cell kinase (Itk), making it a cornerstone of modern drug discovery.[1][4][5]

The synthesis of this compound introduces a highly versatile functional handle—the terminal alkyne—onto this potent scaffold. This modification unlocks the full potential of click chemistry, a class of reactions known for their reliability, high yields, and biocompatibility.[6] This "clickable" scaffold serves as a powerful platform for:

  • Drug Discovery: Rapidly synthesizing libraries of candidate compounds by conjugating the core scaffold to various azide-containing fragments to explore structure-activity relationships (SAR).[7][8]

  • Bioconjugation: Covalently attaching the pharmacophore to biomolecules such as proteins, peptides, or nucleic acids for target identification, validation, and imaging.

  • Chemical Biology: Developing molecular probes to visualize and interrogate biological pathways in living systems.

Figure 1: Structure of this compound.

Core Principles: Azide-Alkyne Cycloaddition Strategies

The most prominent click reaction for a terminal alkyne is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide to form a stable 1,2,3-triazole ring.[6] This reaction can be performed under two main conditions: catalyzed by copper(I) or, for specific partners, promoted by ring strain.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, lauded for its speed, efficiency, and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[6][9] The mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which dramatically accelerates the reaction compared to the uncatalyzed thermal process.[6]

Causality in CuAAC:

  • Catalyst: A source of Copper(I) is essential. While Cu(I) salts like CuI or CuBr can be used, they are prone to oxidation. Therefore, Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][10] This ensures a sustained catalytic cycle.

  • Ligands: In biological applications or complex media, ligands are critical. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, prevent its disproportionation, and accelerate the reaction.[11] For live-cell applications, the water-soluble THPTA is preferred as it minimizes copper-induced cytotoxicity.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper is intolerable (e.g., in vivo studies), SPAAC is the preferred method.[][13] This reaction avoids any metal catalyst by using a strained cyclooctyne (e.g., DBCO, BCN) as the reaction partner instead of a terminal alkyne.[14] The high ring strain of the cyclooctyne provides the driving force for the cycloaddition to proceed rapidly at physiological temperatures.[13][15]

Note: Since this compound is a terminal alkyne, it is used in CuAAC reactions. To utilize the SPAAC pathway, one would need to synthesize an azido-functionalized pyrrolo[2,3-d]pyrimidine to react with a strained alkyne, or use a strained azide to react with the terminal alkyne. The protocols below focus on the more common CuAAC approach with the title compound.

Click_Chemistry_Workflows Figure 2: Comparison of CuAAC and SPAAC Pathways cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway start_c This compound + Azide-Molecule reaction_c Click Reaction (Fast, High Yield) start_c->reaction_c reagents_c Cu(II) Source (CuSO₄) + Reducing Agent (Ascorbate) + Ligand (TBTA/THPTA) reagents_c->reaction_c product_c 1,4-Triazole Product reaction_c->product_c start_s Azido-pyrrolo[2,3-d]pyrimidine + Strained Alkyne (e.g., DBCO) reaction_s Click Reaction (Bioorthogonal, No Catalyst) start_s->reaction_s product_s Triazole Product (Mixture of Regioisomers) reaction_s->product_s

Figure 2: Comparison of CuAAC and SPAAC Pathways

Application Protocols

The following protocols are designed as self-validating systems, including recommendations for reaction monitoring and product characterization.

Protocol 3.1: CuAAC for Small Molecule Synthesis

Objective: To conjugate this compound with a small organic azide (e.g., benzyl azide) to generate a novel triazole-linked compound.

Materials:

  • This compound

  • Azide-containing molecule (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvent: 1:1 mixture of tert-Butanol and Water, or DMF/DMSO

  • Reaction vial, magnetic stirrer, TLC plates, LC-MS system, NMR spectrometer

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a reaction vial, dissolve this compound (1.0 eq) and the azide-containing molecule (1.1 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1).

    • Rationale: A slight excess of the azide ensures complete consumption of the more valuable pyrrolopyrimidine starting material. The t-BuOH/water system is excellent for dissolving a wide range of organic molecules.

  • Catalyst Addition:

    • From freshly prepared stock solutions, add sodium ascorbate (0.3 eq, from a 1 M solution in H₂O).

    • Add copper(II) sulfate (0.1 eq, from a 100 mM solution in H₂O).

    • Rationale: Sodium ascorbate is added first to create a reducing environment, ensuring that when the CuSO₄ is added, it is immediately reduced to the active Cu(I) species.[10] Using catalytic amounts minimizes potential side reactions and simplifies purification.

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

    • Rationale: Active monitoring prevents unnecessary reaction time and potential degradation of products. A successful reaction will show the disappearance of the limiting starting material and the appearance of a new, more polar spot (on TLC) corresponding to the triazole product.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the triazole ring is typically confirmed by a characteristic singlet peak for the triazole proton in the ¹H NMR spectrum (around 7.5-8.5 ppm).

Protocol 3.2: CuAAC for Labeling Biomolecules in Solution

Objective: To label an azide-modified peptide with this compound.

Materials:

  • This compound

  • Azide-modified peptide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (NaAsc)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10) or HPLC for purification

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the azide-peptide in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Premix Catalyst Components:

    • In a separate microcentrifuge tube, prepare the catalyst premix. Add CuSO₄ (5 eq relative to peptide) and THPTA (25 eq relative to peptide). Vortex briefly. The final concentration in the reaction should be ~250 µM CuSO₄ and ~1.25 mM THPTA.

    • Rationale: Premixing the copper and the THPTA ligand allows the complex to form, which protects the biomolecule from oxidative damage caused by free copper ions.[10][11] A 5-fold excess of ligand to copper is standard practice.[10]

  • Initiate the Click Reaction:

    • To the peptide solution, add the this compound stock solution to a final concentration of 5-20 fold molar excess over the peptide.

    • Add the CuSO₄/THPTA premix.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution (40-50 eq relative to peptide, final concentration ~2.5 mM).

    • Rationale: A higher concentration of reagents drives the reaction to completion, especially at low biomolecule concentrations.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing. Protect from light if using fluorescently tagged molecules.

  • Purification:

    • Remove the excess small molecules (alkyne, catalyst, ascorbate) by running the reaction mixture through a desalting column equilibrated with PBS.

    • Alternatively, for higher purity, use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analysis:

    • Confirm successful conjugation using MALDI-TOF or ESI-MS. A mass shift corresponding to the addition of the this compound moiety (mass = 144.06 Da) plus the azide linker should be observed.

Data and Troubleshooting

Table 1: Typical CuAAC Reaction Parameters
ParameterSmall Molecule SynthesisBioconjugation (in vitro)Live Cell Labeling
Alkyne:Azide Ratio 1 : 1.15-50 fold excess of one reagent25-100 µM of labeling reagent
Solvent tBuOH/H₂O, DMF, DMSOPBS, Bicarbonate BufferCell Culture Medium
Cu(II) Source 0.01 - 0.1 eq CuSO₄50 - 500 µM CuSO₄25 - 50 µM CuSO₄
Ligand None or TBTA (0.05 - 0.2 eq)THPTA (5x excess to Cu)THPTA (5x excess to Cu)
Reducing Agent Sodium Ascorbate (0.1 - 0.3 eq)Sodium Ascorbate (5-10 mM)Sodium Ascorbate (1-2.5 mM)
Temperature Room Temperature4°C to Room Temperature4°C to 37°C
Reaction Time 1 - 12 hours30 min - 4 hours5 min - 1 hour
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst (Cu(I) oxidized)Prepare fresh sodium ascorbate solution. Degas solvents to remove oxygen.
Poor solubility of starting materialsAdd a co-solvent like DMSO or DMF (up to 10% v/v for biological reactions).
Inactive azide or alkyneCheck the quality and purity of starting materials via NMR or MS.
Biomolecule Degradation Copper toxicity / oxidative damageIncrease the ligand-to-copper ratio (up to 10:1). Lower the reaction temperature to 4°C. Reduce reaction time.
High Background in Cell Imaging Non-specific binding of the alkyne probeDecrease the concentration of the alkyne probe. Increase the number of washing steps after labeling. Include a "no-click" control (no catalyst) to assess background.
Multiple Products / Side Reactions Reaction run for too long or at high tempMonitor the reaction closely and stop it upon completion of the main product.
In phosphine-containing buffers (e.g. TCEP)Avoid phosphines as they can interfere with the catalyst. Use ascorbate as the reductant.[10]

Conclusion

This compound is a powerful and versatile building block that merges the privileged bioactivity of the 7-deazapurine scaffold with the efficiency and reliability of click chemistry. The CuAAC reaction provides a robust method for conjugating this core to a vast array of molecules, enabling innovative approaches in drug discovery, bioconjugation, and chemical biology. By understanding the principles behind the protocols and carefully optimizing reaction conditions, researchers can effectively harness this tool to accelerate their scientific pursuits.

References

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Available from: [Link]

  • Al-Ostath, A., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. 2023-09-19. Available from: [Link]

  • Mbua, N. E., et al. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. Available from: [Link]

  • Su, X., et al. A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. ResearchGate. 2026-01-15. Available from: [Link]

  • Oreate AI Blog. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. 2026-01-08. Available from: [Link]

  • Rashidian, M., et al. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. 2022-04-15. Available from: [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template. PubMed. 2022-11-01. Available from: [Link]

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. PubMed. 2021-02-09. Available from: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. 2021-07-21. Available from: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Methyl-7h-Pyrrolo[2,3-d]Pyrimidine in Modern Drug Development. Available from: [Link]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Custom Synthesis Projects. Available from: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. 2019-07-01. Available from: [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. Available from: [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. 2018-05-15. Available from: [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH. Available from: [Link]

Sources

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Click Chemistry in Pyrrolo[2,3-d]pyrimidine Functionalization

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant compounds with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. The ability to efficiently and selectively modify this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has emerged as a powerful tool for this purpose.[1]

This guide provides a comprehensive overview and detailed protocols for the application of CuAAC with 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine, a key building block for the synthesis of novel derivatives. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into optimization and troubleshooting, empowering researchers to leverage this robust chemistry in their drug discovery endeavors.

The CuAAC Reaction: A Mechanistic Overview

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole. This reaction boasts an impressive rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition.[2] The generally accepted mechanism involves the following key steps:

  • Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing intermediate, followed by ring contraction, leads to the triazole ring.

  • Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazolide intermediate releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[2]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne R₁-C≡CH Cu_Acetylide R₁-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R₂-N₃ Cu(I) Cu(I) Intermediate Six-membered Cu-metallacycle Cu_Acetylide->Intermediate + R₂-N₃ Cu_Triazolide Copper-Triazolide Intermediate->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu(I) Regeneration Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole + H⁺ CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Alkyne and Azide in Solvent Degas Degas with N₂/Ar (optional) Reactants->Degas Addition Add Catalyst to Reactants Degas->Addition Catalyst_Prep Prepare Catalyst Solution (CuSO₄/Ascorbate or CuI) Catalyst_Prep->Addition Stir Stir at RT or with Heating Addition->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Sources

Application Notes and Protocols for Developing Chemical Probes with 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine as a versatile scaffold for the development of potent and selective chemical probes. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the successful application of this powerful chemical tool in target identification, validation, and drug discovery.

Introduction: The Power of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Its unique structure is found in numerous biologically active compounds, including FDA-approved drugs and clinical candidates. This heterocyclic system serves as an excellent starting point for the design of inhibitors targeting a wide range of protein families, particularly protein kinases.[3][4][5][6][7][8][9][10][11][12][13][14] The introduction of a reactive ethynyl group at the C4 position transforms this scaffold into a powerful chemical probe, enabling covalent modification of target proteins and facilitating downstream applications such as target identification and engagement studies.

The ethynyl group serves as a versatile handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific ligation of molecules.[15][16] This allows for the attachment of reporter tags, such as fluorophores for cellular imaging or biotin for affinity purification and subsequent proteomic analysis.

I. Design and Synthesis of this compound-Based Probes

The strategic design of a chemical probe is paramount to its success. The this compound scaffold can be elaborated to create a diverse array of probes tailored for specific biological questions.

A. Rationale for Probe Design

The pyrrolo[2,3-d]pyrimidine core often targets the ATP-binding site of kinases.[17] The ethynyl group can be designed to act as a covalent "warhead," forming an irreversible bond with a nearby nucleophilic residue, such as a cysteine, within the target protein's active site. This covalent interaction provides a durable tag for target identification and can confer enhanced potency and selectivity.[6]

Alternatively, the ethynyl group can function as a bioorthogonal handle for click chemistry, allowing for a two-step labeling approach. In this strategy, the probe first binds to its target, and then a reporter molecule is attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[15][18]

B. Synthetic Strategy

The synthesis of this compound typically starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][19][20][21] A common and effective method is the Sonogashira cross-coupling reaction.

Protocol 1: Synthesis of this compound

  • Materials:

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Ethynyltrimethylsilane

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Tetrabutylammonium fluoride (TBAF)

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF, add triethylamine (3.0 eq).

    • Degas the solution by bubbling with argon for 15 minutes.

    • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

    • Add ethynyltrimethylsilane (1.5 eq) dropwise.

    • Heat the reaction mixture to 60°C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the TMS-protected intermediate.

    • Dissolve the TMS-protected intermediate in THF and add a solution of TBAF (1.1 eq, 1M in THF) at 0°C.

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography to yield this compound.

II. Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to identify and characterize the active state of enzymes in complex biological systems.[18][22][23][24][25] this compound-based probes are well-suited for ABPP studies, particularly for identifying novel kinase targets or assessing the selectivity of kinase inhibitors.

A. ABPP Workflow

The general workflow for ABPP using a this compound probe involves several key steps.

ABPP_Workflow A 1. Probe Treatment of Proteome B 2. Click Chemistry with Reporter Tag A->B Covalent Labeling C 3. SDS-PAGE and In-Gel Fluorescence B->C Visualization D 4. Affinity Purification (Biotin Tag) B->D Enrichment E 5. On-Bead Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Target Identification F->G Data Analysis

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

B. Protocol 2: In Situ Labeling of Cellular Targets

This protocol describes the labeling of target proteins within intact cells.

  • Materials:

    • This compound probe (stock solution in DMSO)

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Click chemistry reagents (see Protocol 3)

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with the this compound probe at various concentrations (e.g., 0.1 - 10 µM) for a specified time (e.g., 1-4 hours) in serum-free medium. Include a DMSO vehicle control.

    • For competitive ABPP, pre-incubate cells with a competitive inhibitor for 1 hour before adding the probe.[22]

    • After incubation, wash the cells twice with cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

    • The proteome is now ready for click chemistry.

III. Click Chemistry for Probe Visualization and Target Identification

Click chemistry provides a highly efficient and specific method for attaching reporter tags to the alkyne handle of the probe.[15]

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust method for conjugating an azide-containing reporter tag to the alkyne-labeled protein.

CuAAC_Mechanism cluster_0 Cu(I) Catalyzed Azide-Alkyne Cycloaddition Probe-Alkyne Protein-Probe-C≡CH Triazole Protein-Probe-Triazole-Reporter Probe-Alkyne->Triazole + Cu(I) catalyst Azide-Tag N₃-Reporter

Caption: Schematic of the CuAAC click chemistry reaction.

B. Protocol 3: Click Chemistry Reaction on Labeled Proteomes

This protocol is for attaching a fluorescent dye or biotin to the labeled proteome.

  • Materials:

    • Labeled proteome from Protocol 2 (1-2 mg/mL)

    • Azide-functionalized reporter tag (e.g., Azide-Alexa Fluor 488, Biotin-Azide)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

  • Procedure:

    • In a microcentrifuge tube, combine 50 µL of the labeled proteome with the azide-functionalized reporter tag (final concentration 50-100 µM).

    • Add TCEP (final concentration 1 mM).

    • Add TBTA (final concentration 100 µM).

    • Add CuSO₄ (final concentration 1 mM).

    • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1 mM).[15]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • The click-labeled proteome is now ready for downstream analysis.

IV. Downstream Analysis

A. Visualization of Labeled Proteins

For fluorescently tagged proteins, visualization is straightforward.

Protocol 4: In-Gel Fluorescence Scanning

  • Add 4x SDS-PAGE loading buffer to the click-labeled proteome.

  • Separate the proteins on an SDS-PAGE gel.

  • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

B. Target Enrichment and Identification

For biotin-tagged proteins, enrichment is achieved using streptavidin affinity chromatography.

Protocol 5: Enrichment and On-Bead Digestion

  • Incubate the biotin-labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • Perform on-bead digestion of the captured proteins using trypsin.

  • Elute the resulting peptides and prepare them for LC-MS/MS analysis.

  • Analyze the mass spectrometry data using a suitable proteomics software suite to identify the proteins that were covalently labeled by the probe.

V. Quantitative Data and Considerations

ParameterRecommended RangeRationale
Probe Concentration 0.1 - 10 µMBalance between target labeling and off-target effects.
Incubation Time 1 - 4 hoursSufficient time for cellular uptake and target engagement.
Proteome Concentration 1 - 5 mg/mLOptimal for efficient click chemistry and downstream analysis.
Click Reagent Concentrations See Protocol 3Ensures efficient and complete ligation.

Trustworthiness and Self-Validation:

To ensure the validity of your results, it is crucial to include appropriate controls. A key control is a competitive ABPP experiment where pre-incubation with a known inhibitor of the suspected target class prevents probe labeling.[22] This confirms that the probe is binding to the active site of the target protein. Additionally, using a structurally similar but non-reactive probe as a negative control can help to distinguish covalent labeling from non-specific binding.

VI. Conclusion

This compound is a highly adaptable and potent scaffold for the development of chemical probes. Its inherent biological activity, coupled with the versatility of the ethynyl group for covalent modification and click chemistry, makes it an invaluable tool for chemical biologists and drug discovery scientists. By following the detailed protocols and considering the design principles outlined in these application notes, researchers can effectively leverage this powerful chemical probe to elucidate biological pathways, identify novel drug targets, and accelerate the development of new therapeutics.

References

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evalu
  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe.
  • Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects. PubMed.
  • Activity based Protein Profiling (Abpp).
  • Click Chemistry Protocols. BroadPharm.
  • Activity-based protein profiling: A graphical review. PubMed Central.
  • Identification of New pyrrolo[2,3-d]pyrimidines as Src Tyrosine Kinase Inhibitors in Vitro Active Against Glioblastoma. PubMed.
  • Activity-based protein profiling: Recent advances in medicinal chemistry. PubMed.
  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Connect Journals.
  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie.
  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activ
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed.
  • Fragment-based covalent ligand discovery.
  • Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. PubMed.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • The revolution and evolution of activity-based protein profiling. YouTube.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template. Bioorganic & Medicinal Chemistry Letters.
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed.
  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Click-iT EdU Protocol. East Carolina University.

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bioconjugation of peptides with 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Bioconjugation of Peptides with 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: Harnessing Click Chemistry for Advanced Peptide-Drug Conjugates

The conjugation of small molecules to peptides is a cornerstone of modern drug development, enabling the creation of highly targeted therapeutics, advanced molecular probes, and novel biomaterials.[1][2][3] Peptide-drug conjugates (PDCs) leverage the specificity of peptides to deliver potent payloads to specific cells or tissues, enhancing efficacy while minimizing off-target toxicity.[1][4][5] The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is of significant interest in medicinal chemistry, forming the core of numerous kinase inhibitors and other bioactive compounds.[6][7][8][9][10][11][12] By functionalizing this scaffold with a terminal alkyne, such as in this compound, it becomes a versatile building block for bioconjugation via the highly efficient and bioorthogonal azide-alkyne cycloaddition, or "click chemistry".[13][14][15]

This guide provides a comprehensive overview and detailed protocols for the conjugation of azide-modified peptides with this compound. We will primarily focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most robust and widely used method for this transformation.[14][15][16] Additionally, we will discuss the principles of the metal-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for applications where copper catalysis is undesirable.[][18][19]

The methodologies described herein are designed to be self-validating, incorporating essential purification and analytical steps to ensure the integrity and purity of the final conjugate. This document is intended for researchers, chemists, and drug development professionals seeking to create novel peptide conjugates with this promising heterocyclic moiety.

Reaction Principle: The Azide-Alkyne Cycloaddition

The core of this protocol is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable 1,2,3-triazole ring.[14] While this reaction can occur thermally, the rate is slow. The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and ensures the exclusive formation of the 1,4-regioisomer of the triazole product.[15] This catalyzed version is known as CuAAC.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The catalytic cycle involves the formation of a copper(I)-acetylide intermediate from the terminal alkyne (this compound). This complex then reacts with the azide on the peptide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the stable triazole-linked conjugate and regenerates the copper(I) catalyst.[15]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Acetylide Cu(I)-Acetylide Complex Cu_I->Acetylide Alkyne R1-C≡CH (this compound) Alkyne->Acetylide + Cu(I) Intermediate Six-Membered Cu Intermediate Acetylide->Intermediate + R2-N3 Azide R2-N3 (Azide-Peptide) Azide->Intermediate Product_Cu Copper-Triazolide Intermediate->Product_Cu Cyclization Product_Cu->Cu_I Protonolysis (Releases Product) Product R1-Triazole-R2 (Peptide Conjugate) Product_Cu->Product

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PART 1: Preparing the Reactants

Scientific integrity dictates that the success of any conjugation reaction begins with the quality and characterization of the starting materials.

Azide-Modified Peptide

The peptide must contain an azide moiety. This is typically achieved by incorporating an unnatural amino acid, such as L-azidohomoalanine (Aha), during solid-phase peptide synthesis (SPPS). Alternatively, post-synthetic modification of lysine or N-terminal amines can be performed.

  • Recommendation: For precise, site-specific conjugation, incorporation of an azide-bearing amino acid during SPPS is the preferred method.

  • Quality Control: The purity and identity of the azide-modified peptide must be confirmed by HPLC and Mass Spectrometry (LC-MS) prior to conjugation. The peptide should be lyophilized and stored under desiccated, anaerobic conditions.

This compound

This key reagent can be synthesized via a Sonogashira cross-coupling reaction from a halogenated precursor, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[20]

  • Handling: This compound should be stored in a cool, dark, and dry place. It is typically dissolved in a compatible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a stock solution.

  • Quality Control: The identity and purity of the alkyne should be verified by ¹H NMR and Mass Spectrometry.

PART 2: Protocol for Copper-Catalyzed Bioconjugation (CuAAC)

This protocol is optimized for conjugating 1-5 mg of an azide-modified peptide. All calculations should be adjusted based on the specific molecular weights of your reactants.

Materials and Reagents
ReagentRecommended Grade & SupplierPurpose
Azide-Modified Peptide>95% Purity (HPLC)The biological component to be modified.
This compound>98% Purity (NMR)The alkyne-containing small molecule payload.
Copper(II) Sulfate (CuSO₄·5H₂O)ACS GradePrecursor to the active Cu(I) catalyst.[14][16]
Sodium AscorbateACS Grade, >99%Reducing agent to generate Cu(I) from Cu(II) in situ. Must be prepared fresh.[16][21]
THPTA Ligand>98% PurityTris(3-hydroxypropyltriazolylmethyl)amine. A water-soluble ligand that stabilizes the Cu(I) oxidation state, prevents protein damage from reactive oxygen species, and accelerates the reaction.[21][22]
Conjugation BufferSterile, 0.2 µm filteredPhosphate-Buffered Saline (PBS), pH 7.4 or similar non-coordinating buffer. Avoid buffers with primary amines (e.g., Tris) or potent chelators (e.g., EDTA).
Degassing EquipmentN₂ or Ar gas lineEssential for removing oxygen, which can oxidize the Cu(I) catalyst and inactivate the reaction.[21][22]
Solvents (DMSO, DMF)Anhydrous, ACS GradeFor dissolving reagents.
Purification SystemHPLC or FPLCFor isolating the final peptide conjugate.
Experimental Workflow

Caption: General workflow for the bioconjugation of peptides.

Step-by-Step Protocol

1. Preparation of Stock Solutions:

  • Azide-Peptide: Prepare a 1-5 mM solution in the conjugation buffer (e.g., PBS, pH 7.4).

  • This compound: Prepare a 10-50 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare this solution immediately before use. Prepare a 100 mM stock solution in deionized water. Ascorbate solutions are prone to air oxidation.[21]

2. Assembling the Reaction Mixture:

  • In a microcentrifuge tube, combine the reagents in the following order. The example below is for a 200 µL final reaction volume with a final peptide concentration of 1 mM.

ComponentStock Conc.Volume Added (µL)Final Conc.Molar Equivalents (vs. Peptide)
Azide-Peptide Solution2 mM1001 mM1x
This compound20 mM101 mM1x - 5x
Copper(II) Sulfate50 mM41 mM1x
THPTA Ligand100 mM52.5 mM2.5x
Conjugation BufferN/A61N/AN/A
Subtotal Volume 180
  • Causality: The alkyne is often added in slight excess (1.5-5 equivalents) to drive the reaction to completion. The THPTA ligand is used in excess relative to copper to ensure full chelation and stabilization of the Cu(I) ion.[21][22]

  • Gently vortex the mixture.

3. Degassing:

  • Place the tube in a vacuum desiccator or use a gentle stream of inert gas (argon or nitrogen) over the surface of the liquid for 5-10 minutes.[22] This step is critical to remove dissolved oxygen, which can re-oxidize the active Cu(I) catalyst to the inactive Cu(II) state.

4. Reaction Initiation:

  • Add the freshly prepared Sodium Ascorbate solution to the degassed mixture.

ComponentStock Conc.Volume Added (µL)Final Conc.Molar Equivalents (vs. Peptide)
Sodium Ascorbate100 mM2010 mM10x
Total Final Volume 200
  • Causality: A significant excess of sodium ascorbate is used to ensure a sufficient reducing environment is maintained throughout the reaction, keeping the copper in its active Cu(I) state.[16]

  • Briefly vortex and purge the headspace of the tube with inert gas before sealing.

5. Incubation:

  • Incubate the reaction at room temperature (20-25 °C) for 1-4 hours. For sterically hindered substrates or lower concentrations, the reaction may be left overnight (12-16 hours).[21]

  • Reaction progress can be monitored by taking small aliquots and analyzing them via LC-MS. The product peak will have a mass corresponding to (Mass of Peptide + Mass of Alkyne).

6. Purification:

  • Once the reaction is complete (as determined by LC-MS), the conjugate must be purified from excess reagents, catalyst, and unreacted starting materials.

  • Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptide conjugates, providing high resolution and yielding a product of high purity. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Alternative methods like size-exclusion chromatography can also be used to remove small molecule impurities.[21]

7. Characterization and Storage:

  • Confirm the identity and purity of the collected HPLC fractions using LC-MS or MALDI-TOF mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a dry, stable powder.

  • Store the lyophilized conjugate at -20 °C or -80 °C under desiccated conditions.

PART 3: Metal-Free Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells or where copper toxicity is a concern, SPAAC is an excellent alternative.[][23] This reaction does not require a catalyst. Instead, it utilizes a cyclooctyne, a highly strained alkyne, whose ring strain is released upon cycloaddition with an azide, providing the driving force for the reaction.[][19]

To use this method, the 7H-pyrrolo[2,3-d]pyrimidine core would need to be linked to a strained alkyne moiety (e.g., DBCO, BCN) instead of a terminal ethynyl group. The peptide would still be azide-modified.

  • Advantages: No catalyst required, bioorthogonal, and generally fast reaction kinetics.[][18]

  • Protocol: The protocol is simpler. The azide-peptide and the strained alkyne-pyrimidine derivative are simply mixed in a suitable buffer (like PBS) and incubated at room temperature or 37 °C. The reaction progress is monitored, and the product is purified using the same methods described above.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Yield 1. Inactive catalyst (Cu(I) oxidized).2. Impure or degraded reagents.3. Incorrect buffer composition.1. Ensure thorough degassing. Use freshly prepared sodium ascorbate. Increase THPTA concentration.2. Verify purity of peptide and alkyne via MS.3. Avoid Tris, EDTA, or high concentrations of halides.
Peptide Degradation Oxidation of sensitive residues (Met, Cys, Trp) by Cu(II)/O₂.1. Use a higher concentration of THPTA ligand (up to 5 eq. to Cu).2. Ensure the reaction is fully anaerobic.[21][22]3. Consider using a Cu(I) source directly to minimize Cu(II).
Insoluble Reagents The this compound may have poor aqueous solubility.1. Increase the percentage of a co-solvent like DMSO or DMF in the reaction mixture (up to 20-30% v/v).2. Ensure the stock solution is fully dissolved before adding to the reaction.

References

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Bioconjugate Technology. [Link]

  • Heterogeneous Catalysis for Azide-Alkyne Bioconjugation in Solution Via Spin Column: Attachment of Dyes and Saccharides to Peptides and DNA. Taylor & Francis Online. [Link]

  • Peptide–alkyne conjugation with 4-azidoproline using click chemistry on solid support. ResearchGate. [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. RSC Publishing. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. NIH. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Wiley Online Library. [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]

  • Novel Peptide–Drug Conjugates with Dual Anticancer Activity. MDPI. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

  • Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. MDPI. [Link]

  • A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed. [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. NIH. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH. [Link]

  • Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. PubMed. [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]

  • Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PubMed Central. [Link]

  • What Peptide drug conjugates are being developed? Patsnap Synapse. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. NIH. [Link]

  • Peptide Conjugates for Biological Applications. PMC. [Link]

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. PubMed. [Link]

  • Development and Characterization of a Novel Peptide-Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. ResearchGate. [Link]

  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. RSC Publishing. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central. [Link]

  • Development and Characterization of a Novel Peptide—Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. NIH. [Link]

  • Chemistry of Peptide-Oligonucleotide Conjugates: A Review. MDPI. [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link]

  • Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids. PMC. [Link]

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Application Notes & Protocols: Leveraging 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold Functionalized for Discovery

The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, is a cornerstone in modern medicinal chemistry. Its structural resemblance to adenine has rendered it a "privileged" scaffold, frequently appearing as the core of numerous kinase inhibitors and other therapeutics.[1][2] This framework provides a robust platform for developing highly selective and potent modulators of a diverse range of biological targets, including but not limited to, p21-activated kinase 4 (PAK4), multi-targeted tyrosine kinases (EGFR, Her2, VEGFR2, CDK2), and interleukin-2-inducible T-cell kinase (Itk).[1][3][4][5]

In the realm of fragment-based drug discovery (FBDD), the selection of initial fragments is paramount. An ideal fragment should not only possess the potential for binding to the target of interest but also be amenable to synthetic elaboration into a more potent lead compound. Herein, we introduce 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine , a fragment that embodies these principles. The terminal alkyne is a particularly versatile functional group in drug discovery.[6][7][] Its linear geometry and compact size make it an excellent probe for exploring narrow hydrophobic channels within a protein's binding site. Furthermore, the alkyne moiety serves as a synthetic handle for "fragment growing" via reactions like the Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[] This allows for the rapid generation of a library of analogues to build out a structure-activity relationship (SAR). The terminal alkyne can also act as a warhead for targeted covalent inhibition, a strategy of increasing interest for achieving high potency and prolonged duration of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in an FBDD campaign. We will detail a plausible synthetic route, a robust biophysical screening cascade, and protocols for hit validation and structural characterization.

Synthesis of this compound: A Plausible Route

The synthesis of this compound can be readily achieved from the commercially available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9][10] The introduction of the ethynyl group is typically accomplished via a Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling for the Synthesis of this compound

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol for deprotection

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the palladium catalyst (0.05 equivalents), and CuI (0.1 equivalents).

  • Solvent and Reagents Addition: Add the anhydrous solvent, followed by the base (3 equivalents) and ethynyltrimethylsilane (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Silyl-Protected Intermediate: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified trimethylsilyl-protected intermediate in THF and treat with TBAF (1.1 equivalents) at 0 °C to room temperature. Alternatively, the silyl group can be removed using potassium carbonate in methanol.

  • Final Purification: After the deprotection is complete (monitored by TLC or LC-MS), perform an appropriate workup and purify the final product, this compound, by flash column chromatography or recrystallization.

Fragment-Based Drug Discovery Workflow using this compound

A typical FBDD campaign involves a tiered approach, starting with a broad primary screen to identify weak binders, followed by more rigorous validation and characterization of the initial hits.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology & Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., nanoDSF) Fragment_Library->Primary_Screen Initial_Hits Initial Hits (Fragments showing thermal shift) Primary_Screen->Initial_Hits SPR Hit Validation & Affinity (Surface Plasmon Resonance) Initial_Hits->SPR Validated_Hits Validated Hits (Confirmed binders with K_D) SPR->Validated_Hits ITC Thermodynamic Profiling (Isothermal Titration Calorimetry) Xray Structural Studies (X-ray Crystallography) ITC->Xray Validated_Hits->ITC Structure_Based_Design Structure-Based Design (Fragment Growing/Linking) Xray->Structure_Based_Design Lead_Compound Lead Compound Structure_Based_Design->Lead_Compound

Caption: FBDD workflow for this compound.

Application Protocol 1: Primary Screening using nano-Differential Scanning Fluorimetry (nanoDSF)

nanoDSF is a high-throughput, low sample consumption method ideal for primary fragment screening.[2][11][12] It measures the thermal stability of a protein, which can be altered upon ligand binding.

Principle: The intrinsic fluorescence of tryptophan and tyrosine residues is monitored as the temperature is increased. Protein unfolding exposes these residues to a more polar environment, causing a change in their fluorescence emission. A ligand that stabilizes the protein will result in a positive shift in the melting temperature (Tₘ).

Protocol:

  • Protein Preparation: Prepare the target protein at a final concentration of 10-20 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.

  • Fragment Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM). For the assay, dilute the fragment to a final concentration of 100-500 µM. The final DMSO concentration in the assay should be kept constant and ideally below 5%.

  • Assay Plate Preparation: In a 384-well plate, add the protein solution. Then, add the fragment solution or DMSO control to each well.

  • Capillary Loading: Load the samples into nanoDSF capillaries.

  • nanoDSF Measurement: Place the capillaries in the nanoDSF instrument. Set a temperature ramp from 20 °C to 95 °C at a rate of 1 °C/min.

  • Data Analysis: The Tₘ is determined from the inflection point of the melting curve. A significant positive shift in Tₘ (e.g., > 1-2 °C) in the presence of the fragment compared to the DMSO control indicates a potential interaction.

Compound Tₘ (°C) vs. DMSO Control ΔTₘ (°C) Hit?
DMSO Control52.3--
This compound54.8+2.5Yes
Negative Control Fragment52.4+0.1No

Table 1: Representative nanoDSF Screening Data.

Application Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[13][14] It is an excellent method for validating hits from a primary screen and determining their binding affinity (K_D).

Principle: The target protein is immobilized on a sensor chip. When the fragment is flowed over the surface, binding causes a change in the refractive index at the sensor surface, which is detected as a response.

Protocol:

  • Protein Immobilization: Immobilize the target protein on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Concentrations should typically range from low micromolar to high millimolar to accurately determine the K_D of a weak-binding fragment.

  • SPR Analysis:

    • Equilibrate the system with running buffer.

    • Inject the different concentrations of the fragment over the immobilized protein surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface if necessary.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

Fragment K_D (µM) ka (1/Ms) kd (1/s)
This compound3501.2 x 10³0.42

Table 2: Representative SPR Data for a Fragment Hit.

Application Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[15][16]

Principle: A solution of the fragment is titrated into a solution of the target protein. The heat change upon binding is measured for each injection.

Protocol:

  • Sample Preparation: Prepare the protein (e.g., 20-50 µM) and the fragment (e.g., 200-500 µM) in the same buffer to minimize heats of dilution. The fragment solution should contain the same concentration of DMSO as the protein solution.

  • ITC Experiment:

    • Load the protein into the sample cell and the fragment into the syringe.

    • Perform a series of injections (e.g., 1-2 µL each) of the fragment into the protein solution.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis: Integrate the heat flow peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_D, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Parameter Value
K_D (µM)410
n (stoichiometry)0.95
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)3.9
ΔG (kcal/mol)-4.6

Table 3: Representative ITC Data for a Fragment Hit.

Application Protocol 4: Structural Characterization by X-ray Crystallography

Determining the crystal structure of the protein-fragment complex is crucial for understanding the binding mode and for guiding structure-based drug design.[17][18]

Protocol:

  • Protein Crystallization: Crystallize the target protein using standard techniques such as vapor diffusion (sitting or hanging drop).

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow them to soak for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure of the complex by molecular replacement using the apo-protein structure. Refine the model and build the fragment into the electron density map.

  • Analysis: Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for fragment growing.

Leveraging the Ethynyl Group for Lead Optimization

The terminal alkyne of this compound is a key feature for subsequent lead optimization.

Lead_Optimization cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment_Hit This compound (Validated Hit) Fragment_Growing Fragment Growing (e.g., Sonogashira, Click Chemistry) Fragment_Hit->Fragment_Growing Covalent_Inhibition Covalent Inhibition (Targeting a nearby nucleophile) Fragment_Hit->Covalent_Inhibition Lead_Compound Potent & Selective Lead Compound Fragment_Growing->Lead_Compound Covalent_Inhibition->Lead_Compound

Caption: Lead optimization strategies for the ethynyl-containing fragment.

Fragment Growing: The alkyne can be elaborated using various chemical reactions to extend the fragment into adjacent pockets of the binding site, thereby increasing affinity and selectivity.

Covalent Inhibition: If a suitable nucleophilic residue (e.g., cysteine, lysine) is located near the alkyne in the protein binding site, the fragment can be modified to form a covalent bond with the target. This can lead to irreversible inhibition and a prolonged pharmacodynamic effect.

Conclusion

This compound represents a highly valuable tool for fragment-based drug discovery. Its privileged 7-deazapurine core provides a solid foundation for binding to a wide range of targets, particularly kinases, while the strategically placed ethynyl group offers a versatile handle for hit-to-lead optimization. The integrated workflow and detailed protocols presented here provide a robust framework for the successful application of this fragment in identifying and developing novel therapeutics.

References

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Connect Journals. Available at: [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. PubMed. Available at: [Link]

  • Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]

  • Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE. Available at: [Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva. Available at: [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. PubMed. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. Available at: [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. NIH. Available at: [Link]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Fragment-based covalent ligand discovery. PubMed Central. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Springer. Available at: [Link]

  • Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Protocols.io. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available at: [Link]

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified. ResearchGate. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Available at: [Link]

  • Characterizing Protein-Protein Interactions by ITC. TA Instruments. Available at: [Link]

  • How to start standardizing ITC of Protein v/s DNA as ligand?. ResearchGate. Available at: [Link]

  • Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. YouTube. Available at: [Link]

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Sources

in vitro kinase assay protocol for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Kinase Assay Protocol for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Introduction: Characterizing a Privileged Kinase Inhibitor Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its role in numerous clinically successful kinase inhibitors.[1][2] Its structural similarity to the adenine ring of ATP allows derivatives to effectively compete for the enzyme's ATP-binding site, making it a foundational structure for developing targeted therapies against cancers and other diseases driven by aberrant kinase activity.[2][3][4] The this compound series represents a modern evolution of this scaffold, with substituents designed to enhance potency and selectivity against specific kinase targets, which may include EGFR, JAK, PAK4, LRRK2, and others.[3][5][6][7][8]

Robust and reproducible characterization of these compounds is critical for advancing drug development programs. The primary method for quantifying inhibitory potency is the in vitro kinase assay, which measures a compound's ability to block the catalytic activity of a purified kinase enzyme. This document provides a comprehensive, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives using the highly sensitive and universal ADP-Glo™ Luminescent Kinase Assay platform. This method is applicable to virtually any kinase that utilizes ATP, offering a reliable system for primary screening, selectivity profiling, and structure-activity relationship (SAR) studies.[9][10]

Assay Principle: Quantifying Kinase Activity through ADP Production

The fundamental reaction catalyzed by a protein kinase is the transfer of the γ-phosphate from ATP to a specific substrate (protein or peptide). This reaction produces two key products: the phosphorylated substrate and adenosine diphosphate (ADP). The ADP-Glo™ Assay quantifies kinase activity by directly measuring the amount of ADP produced.[9]

The assay is performed in two steps after the initial kinase reaction is complete:

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP. This step is crucial as high background ATP levels would interfere with the subsequent signal generation.

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial amount of ADP.[11][12]

Therefore, high kinase activity results in high ADP production and a strong luminescent signal, while effective inhibition by a compound leads to low ADP production and a diminished signal.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Detection Kinase Kinase Enzyme Reaction_Mix Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Reaction_Mix Inhibits Phospho_Substrate Phosphorylated Substrate Reaction_Mix->Phospho_Substrate Phosphorylation ADP ADP (Product) Reaction_Mix->ADP Add_Reagent1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->Add_Reagent1 Add_Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP) Add_Reagent1->Add_Reagent2 Luciferase Luciferase + Luciferin Add_Reagent2->Luciferase Light Luminescent Signal (Proportional to ADP) Luciferase->Light

Caption: Principle of the ADP-Glo Kinase Assay.

Critical Parameters & Assay Development: A Foundation for Reliable Data

Before proceeding to the full IC50 determination, several parameters must be optimized to ensure the assay is robust, reproducible, and scientifically valid. Rushing this stage is a common source of unreliable data.

ATP Concentration: The Causality Behind IC50 Values

For ATP-competitive inhibitors like the pyrrolo[2,3-d]pyrimidine class, the concentration of ATP in the assay is the most critical variable influencing the resulting IC50 value.[13] The relationship is defined by the Cheng-Prusoff equation, which shows that the IC50 value will increase as the ATP concentration increases.[14]

  • Low ATP (1-10 µM): Often used in high-throughput screening (HTS) to increase sensitivity and identify even weak inhibitors. However, this can produce misleadingly potent IC50 values that do not translate to cellular environments where ATP is high (~1-10 mM).[15]

  • Physiological ATP (~1 mM): Mimics the cellular environment, providing more biologically relevant IC50 values. However, this can make it difficult to detect all but the most potent inhibitors.[14][15]

  • Kₘ for ATP (Recommended): The Michaelis constant (Kₘ) is the ATP concentration at which the kinase functions at half its maximal velocity. Using an ATP concentration equal to the Kₘ for each specific kinase is the gold standard for inhibitor characterization. [13][16] This standardizes the assay conditions, making IC50 values comparable across different studies and different kinases.[16] Under these conditions (where [ATP] = Kₘ), the calculated IC50 is equal to 2 x Kᵢ (the inhibitor constant), allowing for a direct measure of the inhibitor's affinity for the enzyme.[14]

Actionable Insight: Always perform an ATP titration experiment for your specific kinase to determine its apparent Kₘ(ATP) before screening inhibitors. This single step dramatically increases the trustworthiness and comparability of your data.

Enzyme Concentration and Reaction Time

The goal is to operate within the linear range of the reaction, where the rate of product formation is proportional to both time and enzyme concentration. Typically, less than 20% of the substrate should be consumed during the assay.

Protocol for Optimization:

  • Enzyme Titration: Set up a series of kinase reactions with varying concentrations of the kinase enzyme (e.g., 0.1 to 100 ng/well) at a fixed reaction time (e.g., 60 minutes) and ATP concentration (at the determined Kₘ).

  • Time Course: Select an enzyme concentration from the titration that gives a robust signal-to-background ratio. Run a time-course experiment (e.g., 0, 15, 30, 60, 90, 120 minutes) to confirm the reaction is linear for the intended duration.

  • Selection: Choose an enzyme concentration and reaction time that falls well within the initial velocity (linear) phase of the reaction and yields a strong signal (Z' > 0.5).

Detailed Protocol: IC50 Determination

This protocol assumes the Kₘ for ATP and optimal enzyme concentration have been determined. The example uses a generic tyrosine kinase (e.g., EGFR, Src, or JAK) as a model.

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
ADP-Glo™ Kinase Assay + Kinase Detection ReagentPromegaV9101-20°C
Recombinant Human Kinase (e.g., JAK1)SignalChem / CarnaJ01-10G-80°C
Kinase Substrate (e.g., IRS-1tide)BPS Bioscience79519-20°C
Ultra-Pure ATPPromegaV9151-20°C
Kinase Buffer (5X)BPS Bioscience79334-20°C
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
This compound derivativesIn-house/VendorN/A-20°C (in DMSO)
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400-20°C (in DMSO)
White, Opaque, 384-well Assay PlatesCorning3574Room Temp
DMSO, AnhydrousSigma-AldrichD2650Room Temp
Step-by-Step Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Detection cluster_analysis Phase 4: Data Analysis A1 Prepare 1X Kinase Buffer (with DTT) A2 Prepare Compound Plate: 11-point serial dilution of derivatives in DMSO, then dilute to 4X in 1X Kinase Buffer A1->A2 A3 Prepare 4X Enzyme Solution in 1X Kinase Buffer A1->A3 A4 Prepare 2X Substrate/ATP Solution in 1X Kinase Buffer A1->A4 B1 Dispense 2.5 µL of 4X Compound (or DMSO/Control) to 384-well plate A2->B1 B2 Add 2.5 µL of 4X Enzyme Solution Incubate 10 min at RT A3->B2 B3 Initiate Reaction: Add 5 µL of 2X Substrate/ATP Solution A4->B3 B1->B2 B2->B3 B4 Incubate for 60 min at RT B3->B4 C1 Add 5 µL ADP-Glo™ Reagent B4->C1 C2 Incubate for 40 min at RT C1->C2 C3 Add 10 µL Kinase Detection Reagent C2->C3 C4 Incubate for 30 min at RT C3->C4 C5 Read Luminescence on plate reader C4->C5 D1 Calculate % Inhibition C5->D1 D2 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) D1->D2 D3 Calculate IC50 via Non-linear Regression D2->D3

Caption: Step-by-step workflow for IC50 determination.

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare fresh by diluting the 5X stock with ultrapure water. Add DTT to a final concentration of 1-2 mM. Keep on ice.

  • Compound Plate (4X Final Concentration):

    • Perform an 11-point, 3-fold serial dilution of your pyrrolo[2,3-d]pyrimidine derivatives and control inhibitor (Staurosporine) in a 96-well plate using 100% DMSO. Start with a high concentration (e.g., 1 mM) to generate a full curve.

    • In a separate plate, dilute each concentration 25-fold into 1X Kinase Buffer to create the 4X working solutions. The final DMSO concentration in the assay will be 1%.

    • Prepare vehicle controls (containing only DMSO diluted to the same concentration) and positive controls (Staurosporine).

  • Enzyme Solution (4X Final Concentration): Dilute the recombinant kinase enzyme to 4X the pre-determined optimal concentration in cold 1X Kinase Buffer.

  • Substrate/ATP Solution (2X Final Concentration): Prepare a solution containing the peptide substrate and ATP in 1X Kinase Buffer. The final concentrations should be 2X the desired assay concentration (e.g., if final [ATP] is 50 µM, this solution should be 100 µM).

2. Kinase Reaction (10 µL Total Volume):

  • Step 1: Add 2.5 µL of the 4X compound solutions (or controls) to the wells of a white, 384-well plate. Include "No Inhibitor" (vehicle) and "No Enzyme" controls.

  • Step 2: Add 2.5 µL of the 4X enzyme solution to all wells except the "No Enzyme" control. For those wells, add 2.5 µL of 1X Kinase Buffer instead.

  • Step 3: Mix gently by tapping or orbital shaking for 30 seconds. Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Step 4: Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to all wells.

  • Step 5: Mix the plate again, cover with a plate seal, and incubate for the pre-determined time (e.g., 60 minutes) at room temperature.[12]

3. Luminescence Detection:

  • Step 6: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.[17][18]

  • Step 7: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[17][18]

  • Step 8: Read the luminescence on a plate reader (e.g., BMG PHERAstar or similar) with an integration time of 0.5-1 second.[11][17]

Data Analysis and Quality Control

Calculation of Percent Inhibition

Use the signals from the control wells to normalize the data for each test compound concentration:

% Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Signal_Test: Signal from a well with enzyme and inhibitor.

  • Signal_Vehicle: Signal from the "No Inhibitor" control (maximum activity).

  • Signal_NoEnzyme: Signal from the "No Enzyme" control (background).

IC50 Determination

Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression curve fit (variable slope, four-parameter model) in software like GraphPad Prism to determine the IC50 value.

Assay Validation: Z'-Factor

For screening applications, the robustness of the assay should be confirmed by calculating the Z'-factor using the vehicle (max signal) and a control inhibitor at a concentration that gives maximum inhibition (min signal).

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

An assay with a Z'-factor > 0.5 is considered excellent and robust for high-throughput screening.[9]

Example Data Summary

The following table illustrates how results can be presented for a series of hypothetical this compound derivatives tested against two different kinases.

Compound IDTarget KinaseATP Conc.IC50 (nM)
Derivative A Kinase 1Kₘ (55 µM)15.2
Kinase 2Kₘ (110 µM)850.7
Derivative B Kinase 1Kₘ (55 µM)250.1
Kinase 2Kₘ (110 µM)45.5
Staurosporine Kinase 1Kₘ (55 µM)5.8
(Control)Kinase 2Kₘ (110 µM)9.3

References

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  • Kohl, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). [Link]

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  • Tang, W., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]

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  • El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Ruch, F. B., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Metwally, A. A. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Ali, I., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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Application Notes and Protocols for Cellular Uptake and Localization Studies of 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Intracellular Journey of Novel Therapeutics

The 7-deazapurine scaffold, particularly 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine, represents a promising class of compounds in modern drug discovery.[1] As analogs of endogenous purine nucleosides, these molecules are adept at interacting with a wide array of biological targets, including kinases, which are often dysregulated in cancer and other diseases.[2][3][4][5] The introduction of an ethynyl group at the C7 position provides a versatile handle for conjugation to various moieties, such as targeting ligands, fluorescent dyes, or drug payloads, thereby creating sophisticated therapeutic or diagnostic agents.

However, the efficacy of these conjugates is fundamentally dependent on their ability to cross the cell membrane and reach their designated subcellular destination. A thorough understanding of their cellular uptake mechanisms and subsequent localization is therefore not merely an academic exercise but a critical step in the drug development pipeline. It informs on bioavailability, potential off-target effects, and the rational design of more effective drug delivery systems.[6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework and detailed protocols for investigating the cellular uptake and localization of this compound conjugates. We will delve into the fundamental principles governing cellular entry, provide step-by-step experimental procedures, and offer insights into data interpretation, ensuring a scientifically rigorous approach to your studies.

Scientific Principles: The Cellular Gateway

Small molecule conjugates, like those derived from this compound, can enter cells through a variety of mechanisms. The physicochemical properties of the conjugate, such as size, charge, and lipophilicity, as well as the specific cell type, will dictate the predominant pathway.

Transporter-Mediated Uptake

Given their structural similarity to nucleosides, it is plausible that unconjugated or small conjugates of this compound are recognized and transported into the cell by specific nucleoside transporters.[7] The two major families of human nucleoside transporters are:

  • Equilibrative Nucleoside Transporters (ENTs): These are bidirectional facilitative transporters that move nucleosides down their concentration gradient.

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient.

Investigating the role of these transporters is crucial, as their expression levels can vary significantly between different tissues and disease states, impacting drug targeting and efficacy.

Endocytosis: The Vesicular Route

For larger conjugates, passive diffusion and transporter-mediated uptake become less likely. Instead, these molecules are often internalized through endocytosis, a process where the cell membrane engulfs extracellular material to form an intracellular vesicle.[6] Key endocytic pathways include:

  • Clathrin-Mediated Endocytosis (CME): A well-characterized pathway for the uptake of nutrients, hormones, and other macromolecules. It involves the formation of clathrin-coated pits at the plasma membrane.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin.

  • Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles, or macropinosomes, which engulf large amounts of extracellular fluid and solutes.

Elucidating the specific endocytic pathway is vital for understanding the intracellular trafficking and ultimate fate of the conjugate.

Experimental Workflow: A Multi-Faceted Approach

A comprehensive study of cellular uptake and localization requires a combination of quantitative and qualitative assays. The following sections provide detailed protocols for a robust experimental workflow.

G cluster_0 Initial Characterization cluster_1 Quantitative Analysis cluster_2 Qualitative Analysis & Localization cluster_3 Mechanistic Studies Cytotoxicity Cell Viability Assay (MTT) Quantification Flow Cytometry Cytotoxicity->Quantification Determine non-toxic working concentrations Localization Fluorescence Microscopy Quantification->Localization Confirm cellular uptake Mechanism Endocytosis Inhibition Assay Localization->Mechanism Hypothesize uptake pathway G cluster_0 Cell Preparation cluster_1 Staining & Fixation cluster_2 Imaging & Analysis A Seed cells on coverslips B Treat with fluorescent conjugate A->B C Stain organelles (optional) B->C D Fix and permeabilize C->D E Mount coverslips D->E F Acquire images E->F G Analyze co-localization F->G

Caption: Workflow for fluorescence microscopy-based localization studies.

Part 4: Elucidating the Mechanism of Uptake (Endocytosis Inhibition Assay)

To determine the specific endocytic pathway involved in the uptake of the conjugate, cells can be pre-treated with pharmacological inhibitors that block known pathways. A subsequent reduction in the uptake of the conjugate in the presence of a specific inhibitor points to the involvement of that pathway.

Protocol 4: Endocytosis Inhibition Assay

  • Cell Seeding and Pre-treatment: Seed cells in a 6-well plate (for flow cytometry) or on coverslips (for microscopy). Pre-incubate the cells with known endocytosis inhibitors for 30-60 minutes.

  • Compound Treatment: Add the fluorescently labeled conjugate to the inhibitor-containing medium and incubate for the previously determined optimal uptake time.

  • Uptake Measurement: Quantify the cellular uptake using flow cytometry or visualize the localization by fluorescence microscopy as described in Protocols 2 and 3.

  • Data Analysis: Compare the uptake of the conjugate in the presence of each inhibitor to the uptake in untreated cells. A significant decrease in uptake suggests the involvement of the inhibited pathway.

Inhibitor Concentration Target Pathway Expected Outcome if Pathway is Involved
Chlorpromazine10 µg/mLClathrin-mediated endocytosisReduced cellular uptake
Filipin5 µg/mLCaveolae-mediated endocytosisReduced cellular uptake
Amiloride50 µMMacropinocytosisReduced cellular uptake
Cytochalasin D10 µMActin-dependent endocytosisReduced cellular uptake

Table 3: Common Endocytosis Inhibitors and Their Targets.

Conclusion: From Benchtop to Breakthrough

The protocols and methodologies outlined in this guide provide a comprehensive framework for the systematic investigation of the cellular uptake and localization of this compound conjugates. By employing a multi-faceted approach that combines quantitative and qualitative techniques, researchers can gain deep insights into the intracellular journey of these promising therapeutic agents. This knowledge is paramount for optimizing drug design, enhancing therapeutic efficacy, and ultimately, accelerating the translation of novel compounds from the benchtop to breakthrough therapies.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. National Institutes of Health. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]

  • Optical study of the formation of pyrrolo[2,3-d]pyrimidine-based fluorescent nanoaggregates. ResearchGate. Available at: [Link]

  • ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY. National Institutes of Health. Available at: [Link]

  • Subcellular Localization Experiments and FRET-FLIM Measurements in Plants. Bio-protocol. Available at: [Link]

  • Fluorescent Probes and Labels for Cellular Imaging. Semantic Scholar. Available at: [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Available at: [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. National Institutes of Health. Available at: [Link]

  • 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminoadenosine, Guanosine, and Xanthosine: Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Sci-Hub. Available at: [Link]

  • Advances in fluorescence labeling strategies for dynamic cellular imaging. National Institutes of Health. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. Available at: [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Fluorescent labeling strategies for molecular bioimaging. National Institutes of Health. Available at: [Link]

  • Fluorescent Protein Guide: Subcellular Localization. Addgene. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. National Institutes of Health. Available at: [Link]

  • Nucleoside Analogs: Cellular Pharmacology, Mechanisms of Action, and Strategies for Combination Therapy. Springer. Available at: [Link]

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Synthesis of a Focused Library from 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. Its structural similarity to endogenous purines allows for potent and selective interactions with a variety of biological targets.[1][2] The introduction of a 4-ethynyl group provides a versatile chemical handle for the rapid construction of focused compound libraries through robust and efficient coupling chemistries. This guide provides a comprehensive overview and detailed protocols for the synthesis of the key building block, 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine, and its subsequent diversification into a focused library of novel compounds.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has garnered significant attention in drug discovery due to its remarkable biological activity.[1][2] This heterocyclic system is a key component in a number of approved drugs and clinical candidates, particularly in the area of oncology. Its utility stems from its ability to mimic endogenous purines, allowing it to effectively compete for binding sites on enzymes such as kinases. The development of potent and selective inhibitors often involves the strategic functionalization of the pyrrolo[2,3-d]pyrimidine core. The introduction of an ethynyl group at the 4-position opens up a vast chemical space for exploration, enabling the synthesis of diverse compound libraries for screening and lead optimization.

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target compound is achieved through a multi-step sequence starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The overall synthetic strategy involves the introduction of a protected alkyne via a Sonogashira coupling reaction, followed by deprotection to yield the terminal alkyne.

Synthesis of this compound A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine A->B Sonogashira Coupling (TMS-acetylene, Pd(PPh3)4, CuI, Et3N) C This compound B->C Deprotection (TBAF or K2CO3/MeOH)

Caption: Synthetic route to the core scaffold.

Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a palladium-catalyzed Sonogashira cross-coupling reaction to install the protected alkyne.[3][4]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (3.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Deprotection to this compound

The removal of the trimethylsilyl (TMS) protecting group is a critical step to unmask the reactive terminal alkyne. This can be achieved under mild conditions using a fluoride source or a base.

Materials:

  • 4-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Method A - TBAF):

  • Dissolve 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TBAF solution (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with deionized water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Procedure (Method B - K₂CO₃/MeOH):

  • Dissolve 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

PART 2: Focused Library Synthesis

The terminal alkyne of this compound is a versatile functional group for a variety of coupling reactions, enabling the rapid diversification of the core scaffold. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" is a particularly powerful method for generating a library of 1,2,3-triazole-containing compounds.[5][6][7]

Focused Library Synthesis A This compound C Focused Library of 1,4-disubstituted 1,2,3-triazoles A->C CuAAC Reaction (CuSO4·5H2O, Sodium Ascorbate) B Diverse Azides (R-N3) B->C

Caption: General scheme for focused library synthesis via CuAAC.

Protocol 3: Parallel Synthesis of a 1,2,3-Triazole Library via CuAAC

This protocol outlines a general procedure for the parallel synthesis of a focused library using a diverse set of commercially available or synthetically accessible azides.

Materials:

  • This compound

  • A diverse library of organic azides (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO) or a mixture of t-butanol and water

  • Parallel synthesis reaction block or multi-well plates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare stock solutions of a diverse set of azides (1.1 eq relative to the alkyne) in DMSO.

  • In a parallel reaction block or multi-well plate, dispense the alkyne stock solution into each reaction vessel.

  • To each vessel, add a unique azide stock solution.

  • Prepare a freshly made solution of sodium ascorbate (0.3 eq) in water.

  • Prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To each reaction vessel, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Seal the reaction vessels and agitate at room temperature for 12-24 hours.

  • Upon completion, the reaction mixtures can be directly subjected to high-throughput purification (e.g., preparative HPLC-MS) to isolate the desired library members.

Table 1: Representative Diversification of the this compound Scaffold

Reaction TypeCoupling PartnerProduct ScaffoldKey Reagents
CuAAC Organic Azides (R-N₃)1,4-disubstituted 1,2,3-triazolesCuSO₄, Sodium Ascorbate
Sonogashira Coupling Aryl/Heteroaryl Halides4-(Arylethynyl) derivativesPd catalyst, CuI, Base
Cadiot-Chodkiewicz Coupling Terminal AlkynesUnsymmetrical diynesCu(I) salt, Base
Glaser Coupling -Symmetrical 1,3-diynesCu(I) or Cu(II) salt, Base

Conclusion

The this compound scaffold is a valuable building block for the construction of focused chemical libraries in drug discovery. The protocols outlined in this guide provide a robust and efficient pathway for the synthesis of the core scaffold and its subsequent diversification. The versatility of the terminal alkyne allows for the application of a wide range of modern synthetic methodologies, enabling the rapid exploration of chemical space around this privileged heterocyclic core.

References

  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

  • Focused library synthesis. Sygnature Discovery. [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

  • Cyclic Alkyne Approach to Heteroatom-Containing Polycyclic Aromatic Hydrocarbon Scaffolds. PMC - PubMed Central. [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Organic & Biomolecular Chemistry | University of Cambridge. [Link]

  • A Chemoselective and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. Scilit. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]

  • Synthesis of Heteroaromatic Compounds. MDPI. [Link]

  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv. [Link]

  • Cyclic Alkyne Approach to Heteroatom-Containing Polycyclic Aromatic Hydrocarbon Scaffolds. ChemRxiv. [Link]

  • Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. PubMed. [Link]

  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate. [Link]

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Application Note: A Robust Analytical and Preparative HPLC Methodology for the Purification of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and scalable High-Performance Liquid Chromatography (HPLC) method for the analysis and purification of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the challenges associated with purifying nitrogen-containing heterocycles, this guide provides a comprehensive framework built on foundational chromatographic principles. We detail a complete reverse-phase HPLC protocol, from initial analytical method development to strategic scale-up for preparative purification. The causality behind critical experimental choices—such as mobile phase modification to mitigate peak tailing and the selection of stationary phase chemistry—is thoroughly explained. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scientifically-grounded approach to isolating this high-value compound with exceptional purity.

Introduction: The Purification Challenge

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies. The 4-ethynyl derivative is a particularly valuable building block, enabling further molecular elaboration via reactions like Sonogashira coupling. However, the purification of such nitrogen-rich heterocyclic compounds by HPLC is often non-trivial. The basic nature of the pyrimidine and pyrrole nitrogen atoms can lead to undesirable secondary interactions with the stationary phase, resulting in poor peak shape and compromised purity.

Specifically, interactions with residual acidic silanol groups on standard silica-based C18 columns are a primary cause of peak tailing.[1][2] This phenomenon complicates accurate quantification and can lead to co-elution of closely related impurities, jeopardizing the quality of the final active pharmaceutical ingredient (API). Therefore, a method that actively counteracts these effects is essential for achieving high-purity material suitable for downstream applications.

This guide outlines a systematic approach to developing a scientifically sound HPLC method, beginning with an understanding of the analyte's properties and culminating in a validated purification workflow.

Foundational Principles & Method Development Strategy

The successful purification of this compound hinges on a logical method development strategy.[3][4] Our approach is grounded in reverse-phase chromatography, the most common and versatile mode for separating small organic molecules in the pharmaceutical industry.[5]

Analyte Physicochemical Properties

Understanding the analyte's properties is the first step in method development.[4] While specific experimental data for the ethynyl derivative is scarce, properties can be inferred from the core structure and related analogs.

PropertyEstimated Value / ObservationRationale & Impact on HPLC Method
Molecular Formula C₈H₅N₃Core structure (C₆H₅N₃) plus a C₂H ethynyl group.
Molecular Weight ~143.15 g/mol Influences diffusion; suitable for standard HPLC.
Polarity Moderately PolarThe aromatic heterocyclic core is polar, making it ideal for reverse-phase HPLC.
pKa Estimated ~4-5 (basic)The nitrogen atoms are basic and can be protonated. This necessitates pH control of the mobile phase to ensure a single ionic state and prevent silanol interactions.[2]
Solubility Soluble in DMSO, Methanol, AcetonitrileThe compound is soluble in common organic solvents used for sample preparation and in HPLC mobile phases.[6][7][8][9]
UV Chromophore PresentThe fused aromatic ring system provides strong UV absorbance, making UV-Vis a suitable detection method.[3]
Selection of Chromatographic Conditions
  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography and serves as the ideal starting point.[10] To minimize peak tailing associated with basic compounds, a modern, high-purity, end-capped C18 column is critical. End-capping masks many of the residual silanol groups that cause secondary interactions.[2]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many heterocyclic compounds.

    • Aqueous Phase & Modifier: Unbuffered water is unsuitable due to the analyte's basic nature. The addition of an acidic modifier is crucial. 0.1% Formic Acid (FA) is an excellent choice as it effectively protonates residual silanols, reduces mobile phase pH to ~2.7, and is volatile, making it compatible with mass spectrometry (LC-MS) and simplifying post-purification product isolation.[11]

  • Detection: A Photo Diode Array (PDA) or UV-Vis detector is recommended. A preliminary scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λ-max) for highest sensitivity. For general-purpose detection of aromatic heterocycles, 254 nm is a robust starting point.[11]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for both analytical method development and preparative scale-up.

Protocol 1: Analytical HPLC Method

This method is designed for purity assessment, in-process control, and as the foundation for preparative scale-up.

A. Instrumentation and Materials:

  • HPLC system with binary pump, autosampler, column oven, and PDA/UV detector.

  • C18 End-Capped Column (e.g., Waters Symmetry®, Phenomenex Luna®), 4.6 x 150 mm, 5 µm particle size.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • LC-MS grade Formic Acid (FA).

B. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (Add 1 mL of FA to 999 mL of water).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Add 1 mL of FA to 999 mL of ACN).

  • Degas both mobile phases for 15 minutes via sonication or vacuum filtration before use.[11]

C. Sample Preparation:

  • Dissolve the crude this compound sample in a suitable solvent (e.g., Methanol or 50:50 ACN:Water) to a concentration of ~0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove particulates.[11]

D. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard analytical dimension, provides good resolution.
Mobile Phase A 0.1% FA in WaterAqueous component for reverse-phase separation.
Mobile Phase B 0.1% FA in AcetonitrileOrganic component for elution.
Gradient 5% to 95% B over 15 minA broad gradient is excellent for initial screening to locate the compound and identify all impurities.[3]
Post-run Hold at 95% B for 2 min; return to 5% B over 1 min; equilibrate for 5 minEnsures all late-eluting impurities are washed off and the column is ready for the next injection.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 5 µLSmall volume to prevent column overloading.[2]
Detection UV at 254 nmCommon wavelength for aromatic compounds.
System Suitability Tailing Factor < 1.5; Resolution (Rs) > 2.0Ensures method performance and reliability.[1]
Protocol 2: Preparative HPLC Scale-Up

The goal of preparative HPLC is to isolate the target compound with high purity and yield.[12] This protocol scales the analytical method to a larger column, maintaining the separation quality.

A. Principles of Scaling: Scaling from an analytical to a preparative column requires adjusting the flow rate and sample load to maintain linear velocity and resolution. The key is to use a column with the identical stationary phase chemistry and particle size.[13] The scaling factor (SF) is based on the ratio of the column cross-sectional areas:

SF = (d_prep² / d_anal²), where d is the column's internal diameter.

For scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column: SF = (21.2² / 4.6²) ≈ 21.2

B. Preparative Chromatographic Conditions:

ParameterScaled ConditionCalculation / Rationale
Column C18, 21.2 x 150 mm, 5 µmLarger diameter for higher loading. Length and particle size are kept constant to preserve resolution.[13]
Mobile Phase Same as analyticalChemistry must remain identical for a predictable separation.
Gradient 5% to 95% B over 15 minThe gradient duration remains the same because the column length is unchanged.[14]
Flow Rate 21.2 mL/minAnalytical Flow Rate × SF (1.0 mL/min × 21.2)
Sample Load 5-20 mg per injectionThis is an empirical starting point. A loading study should be performed to maximize throughput without sacrificing purity.[15]
Injection Vol. 100-500 µLDepends on sample solubility and desired load. Dissolve in the minimum necessary volume.
Detection UV at 254 nm (with preparative flow cell)A preparative flow cell is required to handle the higher flow rate.
Fraction Collection Trigger by UV thresholdCollect fractions across the main peak for subsequent purity analysis.

Visualization of Workflows

Overall Purification Workflow

The diagram below illustrates the logical progression from initial method development to the final isolation of the pure compound.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Post-Purification A Crude Sample Preparation (0.5 mg/mL) B Analytical HPLC Run (4.6 mm ID Column) A->B C Evaluate Chromatogram (Purity, Peak Shape) B->C D Method Optimized? C->D D->C No, Optimize (Gradient, pH) E Calculate Scale-Up Parameters (Flow Rate, Load) D->E Yes F Preparative HPLC Run (21.2 mm ID Column) E->F G Fraction Collection (Based on UV Signal) F->G H Analyze Fractions (Analytical HPLC) G->H I Pool Pure Fractions H->I J Solvent Evaporation & Lyophilization I->J K Final QC Analysis (Purity >98%) J->K

Caption: Workflow from analytical method development to pure compound.

Troubleshooting Decision Tree

Effective troubleshooting is key to resolving common HPLC issues.[16][17] This diagram provides a logical path for diagnosing and fixing poor chromatographic results.

G start Poor Peak Shape Observed is_tailing Is it Peak Tailing? start->is_tailing is_broad Is it Peak Broadening? is_tailing->is_broad No tailing_cause1 Check for Silanol Interactions is_tailing->tailing_cause1 Yes is_split Is it a Split Peak? is_broad->is_split No broad_cause1 Check for Column Degradation is_broad->broad_cause1 Yes split_cause1 Check Sample Solvent is_split->split_cause1 Yes tailing_sol1 Increase Acid Modifier (e.g., 0.1% TFA) or Use Different Column tailing_cause1->tailing_sol1 tailing_cause2 Check for Column Overload tailing_cause1->tailing_cause2 tailing_sol2 Reduce Sample Concentration/Volume tailing_cause2->tailing_sol2 broad_sol1 Flush Column or Replace if Old broad_cause1->broad_sol1 broad_cause2 Check for Extra-Column Volume broad_cause1->broad_cause2 broad_sol2 Use Shorter Tubing with Smaller ID broad_cause2->broad_sol2 split_sol1 Dissolve Sample in Initial Mobile Phase split_cause1->split_sol1 split_cause2 Check for Column Void or Clogged Frit split_cause1->split_cause2 split_sol2 Reverse Flush Column or Replace Column split_cause2->split_sol2

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

Conclusion

This application note provides a comprehensive and scientifically-backed guide for the successful purification of this compound using reverse-phase HPLC. By understanding the chemical nature of the analyte and applying fundamental chromatographic principles, one can develop a robust analytical method that effectively mitigates common issues like peak tailing. The detailed protocols for both analytical and preparative scales offer a clear pathway for researchers to obtain this valuable intermediate with high purity, ensuring the quality and integrity of subsequent research and development activities.

References

  • Waters Corporation. (2018).
  • Schronk, L. R., Grisby, R. D., & Hanks, A. R. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Aubin, A. J., & Cleary, R. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2.
  • Thermo Fisher Scientific. (2019).
  • Various Authors. (2014). How can I scale up from analytical to preparative HPLC?
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Journal of Chromatographic Science. (1981).
  • R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Cromsource. (n.d.).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Benchchem. (2025). An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • lookchem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2025).
  • Benchchem. (2025). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on the synthesis involving 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The 7-deazapurine core of this compound is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The Sonogashira reaction is a cornerstone method for elaborating this core, but its application to nitrogen-rich, polar heterocycles can present unique challenges.[4][5] This guide aims to demystify these challenges and empower you to achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: A Causal Approach to Common Issues

This section addresses common problems encountered during the Sonogashira coupling of this compound and its derivatives. Instead of a simple checklist, we delve into the root causes of each issue and provide a logical framework for resolution.

Issue 1: Low or No Product Yield

Question: My Sonogashira reaction with a 4-halo-7H-pyrrolo[2,3-d]pyrimidine substrate is showing minimal or no conversion to the desired alkynylated product. What are the likely causes and how can I fix it?

Answer:

A stalled Sonogashira reaction can be attributed to several factors, primarily revolving around catalyst activity and substrate reactivity.

Causality Chain & Solutions:

  • Catalyst Inactivity: The palladium(0) species is the active catalyst, and its formation and stability are paramount.

    • Palladium(II) Precatalyst Not Reduced: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[6][7] Amines or phosphine ligands in the reaction mixture typically facilitate this reduction. If this fails, consider adding a small amount of a dedicated reducing agent or switching to a Pd(0) source like Pd(PPh₃)₄.

    • Catalyst Decomposition (Palladium Black): The appearance of a black precipitate is a tell-tale sign of catalyst decomposition.[8] This agglomeration of palladium renders it inactive. The primary culprit is often the presence of oxygen.[8]

      • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6] Use properly degassed solvents and ensure all glassware is thoroughly dried. Slow addition of the alkyne can sometimes mitigate this issue.[8]

  • Poor Substrate Reactivity: The reactivity of the aryl halide is a critical factor in the rate-determining oxidative addition step.[4][9]

    • Halide Reactivity Order: The general reactivity trend is I > Br > Cl.[4][10] If you are using a chloro- or bromo-substituted pyrrolo[2,3-d]pyrimidine, the reaction may require more forcing conditions.

      • Solution: For less reactive halides (Br, Cl), increasing the reaction temperature is a common strategy.[6] However, be mindful of potential side reactions. A more effective approach is often to switch to a more electron-rich and sterically bulky phosphine ligand, such as XPhos or SPhos, which can facilitate the oxidative addition of less reactive aryl halides.[11]

  • Issues with the Copper Co-catalyst: The copper(I) salt is crucial for the formation of the copper acetylide, which then transmetalates to the palladium center.[6][7]

    • Copper(I) Oxidation: Copper(I) iodide (CuI) can oxidize to inactive copper(II) species.

      • Solution: Use freshly purchased, high-purity CuI. If you suspect your CuI has oxidized, it can be purified by dissolving it in a saturated potassium iodide solution and reprecipitating with water.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct

Question: I am observing a significant amount of a byproduct that corresponds to the dimer of my terminal alkyne. How can I suppress this Glaser coupling?

Answer:

Glaser coupling is a common side reaction in copper-mediated Sonogashira reactions, leading to the formation of a diyne byproduct.[6][9][12] This occurs through the oxidative dimerization of the terminal alkyne and is primarily promoted by oxygen and the copper(I) catalyst.[13]

Strategies to Minimize Glaser Coupling:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. As mentioned previously, ensure your reaction is set up under a strictly inert atmosphere using degassed solvents.[6][8][13]

  • Minimize Copper Catalyst Loading: While essential for the reaction, high concentrations of the copper catalyst can accelerate homocoupling.[13]

    • Solution: Reduce the amount of CuI to the minimum effective concentration, often as low as 1-2 mol%. In some cases, slow addition of the alkyne to the reaction mixture can also help by keeping its instantaneous concentration low.[8]

  • Switch to a Copper-Free Protocol: For substrates that are particularly prone to Glaser coupling, or when the presence of copper is otherwise undesirable (e.g., with substrates that can act as copper ligands), a copper-free Sonogashira protocol is the most effective solution.[6][12][14] These conditions often require a stronger base and may need slightly higher temperatures or more active catalyst systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand combination for the Sonogashira coupling of this compound?

A1: The "best" combination is substrate-dependent. However, for a starting point:

  • For Aryl Iodides: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI is a classic and often effective choice.[4] These reactions can frequently be run at or near room temperature.

  • For Aryl Bromides and Chlorides: These less reactive halides often require more sophisticated catalyst systems. The use of sterically hindered and electron-rich phosphine ligands like P(t-Bu)₃, or N-heterocyclic carbene (NHC) ligands, can significantly improve reaction efficiency.[11][15] Palladium precatalysts such as Pd₂(dba)₃ are commonly used with these types of ligands.[11]

Catalyst System ComponentRecommendation for 4-halo-7H-pyrrolo[2,3-d]pyrimidineRationale
Palladium Source Pd(PPh₃)₄ (for iodides), Pd₂(dba)₃ or Pd(OAc)₂ (for bromides/chlorides)Pd(0) sources are directly active. Pd(II) sources require in-situ reduction but can be more stable.[4][6]
Ligand PPh₃ (for iodides), Buchwald-type phosphines (e.g., XPhos, SPhos) for bromides/chloridesBulky, electron-rich ligands promote oxidative addition of less reactive halides and stabilize the active catalyst.[11]
Copper Source CuI (1-5 mol%)Facilitates the formation of the copper acetylide, accelerating the reaction.[7][16]

Q2: Which base and solvent should I choose for this reaction?

A2: The choice of base and solvent is crucial for ensuring the solubility of the polar pyrrolo[2,3-d]pyrimidine substrate and for facilitating the reaction mechanism.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[6][17] The base neutralizes the hydrogen halide byproduct and can also act as a ligand for the palladium center.[7] For copper-free conditions, a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be necessary to deprotonate the alkyne.[6][18]

  • Solvent: The solvent must be able to dissolve the polar heterocyclic substrate.

    • Common Choices: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are often good choices.[17][18][19] A mixture of an amine base and a co-solvent like tetrahydrofuran (THF) or toluene can also be effective.[20]

Q3: How can I monitor the progress of my Sonogashira reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method. Stain with a UV indicator and/or an appropriate chemical stain (e.g., potassium permanganate). You should see the consumption of your starting aryl halide and the appearance of a new, typically less polar, product spot. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS or ¹H NMR.

Q4: I'm having difficulty purifying my final product. Any suggestions?

A4: The purification of nitrogen-containing heterocycles like pyrrolo[2,3-d]pyrimidines can be challenging due to their polarity and potential for interaction with silica gel.

  • Standard Chromatography: If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system to prevent streaking and improve recovery.[1]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or reverse-phase chromatography.

  • Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.

Experimental Protocols & Visual Guides

Standard Protocol for Sonogashira Coupling of 4-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a good starting point for relatively reactive aryl iodides.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add degassed solvent (e.g., DMF or a 2:1 mixture of THF:triethylamine).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Optimized Protocol for a Challenging Aryl Bromide Coupling (Copper-Free)

This protocol is designed for less reactive aryl bromides where Glaser coupling is a concern.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), a bulky phosphine ligand (e.g., XPhos, 0.06 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add degassed solvent (e.g., 1,4-dioxane or toluene).

  • Add the terminal alkyne (1.5 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product.

Visualizing the Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_Alkyne PdII_Alkyne->Pd0 Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim Product R¹-C≡CR² RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide + Alkyne, Base Alkyne_H H-C≡CR² Base Base Cu_Acetylide->Transmetal To Pd Cycle Glaser O₂ Cu_Acetylide->Glaser Diyne R²-C≡C-C≡C-R² (Glaser Product) Glaser->Diyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

When faced with a problematic reaction, a systematic approach is key.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Side Products) Check_Catalyst Verify Catalyst System (Pd & Cu Integrity, Ligand Choice) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degassed Solvents, Ar/N₂) Start->Check_Atmosphere Check_Reagents Confirm Reagent Purity (Aryl Halide, Alkyne, Base) Start->Check_Reagents Diagnosis Diagnose Primary Issue Check_Catalyst->Diagnosis Check_Atmosphere->Diagnosis Check_Reagents->Diagnosis No_Reaction No Reaction / Stalled Diagnosis->No_Reaction Low Conversion Glaser High Glaser Coupling Diagnosis->Glaser Diyne Byproduct Decomposition Catalyst Decomposition Diagnosis->Decomposition Black Precipitate Sol_No_Reaction Increase Temp. Use More Active Ligand Check Base Strength No_Reaction->Sol_No_Reaction Sol_Glaser Reduce [CuI] Slow Alkyne Addition Switch to Cu-Free Protocol Glaser->Sol_Glaser Sol_Decomposition Improve Degassing Use Fresh Solvents Lower Temperature Decomposition->Sol_Decomposition

Caption: A systematic workflow for troubleshooting common Sonogashira reaction issues.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Copper-free Sonogashira coupling - The chemical reaction d
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Public
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
  • Sonogashira coupling - Golden.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Public
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Public
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Public
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Public
  • UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC - NIH.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed.
  • What is the best procedure for Sonogashira coupling?
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Troubleshooting homocoupling byproducts in Sonogashira reactions - Benchchem.
  • troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson.
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • (PDF)
  • (PDF)
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
  • Recent advances in Sonogashira reactions - PubMed.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. - R Discovery.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu

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Technical Support Center: Synthesis of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a critical building block in medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, including kinase inhibitors. Its synthesis most commonly involves a palladium-catalyzed cross-coupling reaction, typically the Sonogashira coupling, between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a protected acetylene source, followed by a deprotection step. While theoretically straightforward, this synthetic sequence is often plagued by the formation of specific byproducts that can complicate purification and significantly reduce yields.

This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. Structured in a practical question-and-answer format, it addresses the most common issues encountered during synthesis, explains the mechanistic origins of problematic byproducts, and offers field-proven protocols for their mitigation and removal.

Core Synthesis and Byproduct Pathway

The primary synthetic route and the critical junctures for byproduct formation are outlined below. The most prevalent issues arise from the Sonogashira coupling step, namely the homocoupling of the acetylene partner, and incomplete deprotection of the silyl protecting group.

G cluster_reactants Starting Materials cluster_main_path Desired Synthetic Pathway cluster_byproducts Common Byproduct Formation A 4-chloro-7H-pyrrolo [2,3-d]pyrimidine C Sonogashira Coupling [Pd(0), Cu(I), Base] A->C B TMS-acetylene (or other protected alkyne) B->C G Glaser Homocoupling (O₂, Cu(I) catalyst) B->G Dimerization D 4-(trimethylsilylethynyl)-7H- pyrrolo[2,3-d]pyrimidine (Protected Intermediate) C->D Main Product I Incomplete Reaction C->I Low Conversion E Deprotection [K₂CO₃/MeOH or TBAF] D->E F 4-ethynyl-7H-pyrrolo [2,3-d]pyrimidine (Final Product) E->F J Incomplete Deprotection E->J Insufficient Reagent/Time H Bis(trimethylsilyl)acetylene (Diyne Byproduct) G->H I->A Unreacted SM J->D Residual Protected Intermediate

Caption: Synthetic workflow for this compound highlighting key byproduct formation points.

Troubleshooting Guide

This section addresses specific experimental observations and links them to likely byproduct-related causes, providing actionable solutions.

Question 1: My reaction yield is low, and I see a new, less polar spot on my TLC plate that doesn't correspond to either starting material or the desired product. What is it?

Answer: This is a classic sign of alkyne homocoupling, also known as Glaser coupling.[1][2] This side reaction is particularly common in copper-catalyzed Sonogashira reactions and results in the formation of a symmetrical diyne—in this case, bis(trimethylsilyl)acetylene from the dimerization of TMS-acetylene.

  • Causality: The copper(I) co-catalyst, essential for activating the terminal alkyne, can be oxidized to copper(II) by residual oxygen in the reaction vessel.[1] This Cu(II) species then promotes the oxidative dimerization of the copper acetylide intermediate, leading to the undesired homocoupled product.[3][4] This byproduct is typically non-polar and elutes high on silica gel chromatography.

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3]

    • Consider a "Copper-Free" Protocol: Numerous Sonogashira protocols have been developed that eliminate the need for a copper co-catalyst, thereby avoiding the Glaser coupling side reaction entirely.[2][5] These methods often require slightly higher temperatures or different ligand systems but offer a more robust solution to homocoupling.

    • Purification: If the byproduct has already formed, it can typically be separated from the more polar product by column chromatography on silica gel.

Question 2: My LC-MS shows a major peak with the correct mass for my desired product, but also a significant peak with a mass 72 Da higher. What is this impurity?

Answer: This mass difference (+72 Da) corresponds precisely to a trimethylsilyl (TMS) group. This indicates that the deprotection of the silyl-protected intermediate, 4-(trimethylsilylethynyl)-7H-pyrrolo[2,3-d]pyrimidine, is incomplete.

  • Causality: The cleavage of the silicon-carbon bond requires a sufficiently strong nucleophile (like fluoride ions) or base.[6][7] Incomplete deprotection can result from:

    • Insufficient equivalents of the deprotecting agent (e.g., K₂CO₃, TBAF).

    • Short reaction times or low temperatures.

    • Deactivation of the reagent by moisture or acidic impurities.

  • Troubleshooting Steps:

    • Optimize Deprotection Conditions: If using a mild base like potassium carbonate in methanol, ensure the K₂CO₃ is anhydrous and use a sufficient quantity (at least 0.5 equivalents).[8] Allow the reaction to stir at room temperature for several hours and monitor carefully by TLC or LC-MS until the starting material is fully consumed.

    • Use a Stronger Reagent: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for desilylation.[6] A 1M solution in THF can be added to the protected intermediate, often resulting in complete deprotection within an hour at room temperature.

    • Resubject the Material: If you have already isolated the mixture, it can be redissolved and subjected to the deprotection conditions again to drive the reaction to completion.

Question 3: My crude NMR spectrum is complex. Besides my product, I see signals corresponding to unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. How can I improve the conversion of the coupling reaction?

Answer: The presence of unreacted starting material points to an issue with the Sonogashira coupling efficiency.

  • Causality: Low conversion can be attributed to several factors:

    • Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxidation. Improper handling or failure to maintain an inert atmosphere can lead to catalyst death.[3]

    • Insufficient Base: The amine base is crucial for neutralizing the HCl generated during the reaction and for regenerating the catalyst.[3]

    • Reactivity of the Aryl Halide: While aryl chlorides can be used, their reactivity in Sonogashira coupling is significantly lower than that of aryl bromides or iodides.[3] Higher temperatures and more specialized catalyst systems may be required.

  • Troubleshooting Steps:

    • Verify Catalyst and Ligand Quality: Use a fresh, high-quality palladium source and phosphine ligand. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the reaction conditions (presence of amine/phosphine) are suitable for its in-situ reduction to the active Pd(0) species.[3]

    • Increase Reaction Temperature: For less reactive aryl chlorides, increasing the reaction temperature to 60-80°C can often improve the rate and overall conversion. Monitor for potential decomposition.

    • Check Base Stoichiometry and Type: Ensure at least two equivalents of the amine base (e.g., triethylamine or diisopropylethylamine) are used. The base often serves as a co-solvent.

Frequently Asked Questions (FAQs)

Q: What are the best practices for setting up a completely oxygen-free Sonogashira reaction? A: Use a Schlenk line or a glovebox. All glassware should be oven- or flame-dried. Solvents should be purchased as anhydrous and degassed via three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes. Add all solid reagents to the flask, seal it, and then purge with inert gas before adding the degassed solvents and liquid reagents via syringe.

Q: I am considering using a different silyl protecting group, like TIPS. What are the implications? A: A bulkier protecting group like triisopropylsilyl (TIPS) is more stable than TMS and less prone to premature cleavage under certain conditions. However, its removal is more difficult, often requiring stronger conditions like treatment with silver fluoride (AgF) or extended reaction times with TBAF.[9][10] Choose the protecting group based on the stability required in preceding or subsequent steps.

Q: Can hydrolysis of the 4-chloro group be a problem? A: Yes. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material can be hydrolyzed back to 7H-pyrrolo[2,3-d]pyrimidin-4-one, especially during aqueous workup if the pH becomes acidic or strongly basic for prolonged periods. It's crucial to perform the workup efficiently and neutralize carefully, preferably with a mild base like sodium bicarbonate, to a pH of 7-8.[11]

Byproduct Summary and Identification

Byproduct/ImpurityFormation PathwayTypical m/z [M+H]⁺Key Analytical SignatureMitigation & Purification Strategy
Bis(trimethylsilyl)acetylene Glaser Homocoupling171.1Non-polar; absence of pyrrolopyrimidine protons in ¹H NMR.Use rigorous anaerobic conditions or a copper-free protocol.[2][5] Separable by standard silica gel chromatography.
4-(trimethylsilylethynyl)-7H-pyrrolo[2,3-d]pyrimidine Incomplete Deprotection218.1Presence of a strong singlet around 0.25 ppm in ¹H NMR (9H, Si(CH₃)₃).Increase deprotection reaction time, temperature, or reagent equivalents.[8] Resubject mixture to deprotection conditions.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine Incomplete Reaction154.0Matches starting material reference spectra.Optimize catalyst activity, reaction time, and temperature.[3] Can be separated by chromatography.
7H-pyrrolo[2,3-d]pyrimidin-4-one Hydrolysis of Chloro Group136.1More polar than the chloro-analog; may show broader N-H/O-H peaks in NMR.Perform aqueous workup quickly at neutral pH.[11] Separable by chromatography, but may streak.

Key Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

  • To an oven-dried flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and a stirrer bar.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add degassed solvent (e.g., DMF or 1,4-dioxane) followed by degassed triethylamine (3.0 eq).

  • Add trimethylsilylacetylene (1.5 eq) via syringe.

  • Heat the mixture to 80°C and stir under argon until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate by silica gel chromatography.

Protocol 2: TMS-Group Deprotection with K₂CO₃

  • Dissolve the purified 4-(trimethylsilylethynyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq) in methanol.

  • Add anhydrous potassium carbonate (K₂CO₃, 0.5 eq) to the solution.[8]

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

References

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • Reactions.IO. Copper-free Sonogashira coupling - The chemical reaction database. Available from: [Link]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • Chinese Chemical Letters. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]

  • ScienceDirect. A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Available from: [Link]

  • ResearchGate. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available from: [Link]

  • SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available from: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Connect Journals. Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • Google Patents. Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • National Center for Biotechnology Information. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available from: [Link]

  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available from: [Link]

  • Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available from: [Link]

  • Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

troubleshooting low yields in pyrrolo[2,3-d]pyrimidine Sonogashira coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions involving the pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this important heterocyclic core. As a structure analogous to purines, pyrrolo[2,3-d]pyrimidines are a cornerstone of many therapeutic agents, making their efficient functionalization a critical task in drug development.[1][2]

The Sonogashira reaction, a palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for this purpose.[3][4][5] However, the electron-deficient nature of the pyrimidine ring and the presence of heteroatoms in the pyrrolo[2,3-d]pyrimidine system can introduce specific challenges, often leading to frustratingly low yields.

This document provides a structured, in-depth troubleshooting guide based on mechanistic principles and field-proven experience. We will explore common failure modes, their underlying causes, and provide systematic protocols to optimize your reaction outcomes.

Troubleshooting Guide: A Systematic Approach

When faced with a low-yielding or failed Sonogashira reaction, a systematic approach to problem-solving is more effective than random screening of conditions. The following workflow is designed to logically diagnose and resolve the most common issues.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Setup 2. Assess Reaction Setup & Atmosphere Check_Reagents->Check_Setup Reagents OK Analyze_Byproducts 3. Analyze Crude Reaction for Key Byproducts Check_Setup->Analyze_Byproducts Setup OK Optimize_Catalyst 4. Optimize Catalyst System Analyze_Byproducts->Optimize_Catalyst No clear byproducts, just starting material Glaser Glaser Homocoupling (Diyne) Analyze_Byproducts->Glaser Diyne observed Dehalogenation Dehalogenation of Starting Material Analyze_Byproducts->Dehalogenation Protodehalogenated SM observed Decomposition Starting Material Decomposition Analyze_Byproducts->Decomposition Complex mixture Optimize_Conditions 5. Refine Reaction Conditions Optimize_Catalyst->Optimize_Conditions Success Successful Coupling Optimize_Conditions->Success Yield >70% Glaser->Optimize_Catalyst Switch to Copper-Free or use excess alkyne Dehalogenation->Optimize_Conditions Use milder base or lower temperature Decomposition->Optimize_Conditions Lower temperature, screen solvents

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Category 1: Reaction Components & Setup

Q1: My reaction shows only starting materials. Where should I start troubleshooting?

A1: Before delving into complex catalytic optimizations, always verify the fundamentals. This is the most common point of failure.

  • Cause - Reagent Quality: The Sonogashira is highly sensitive to the quality of its components.

    • Palladium Catalyst: Has your palladium (0) source oxidized to palladium (II) (e.g., black precipitation)? Pre-catalysts like Pd(PPh₃)₂Cl₂ are more stable but require in-situ reduction. Ensure your Pd(PPh₃)₄ is stored under inert gas and appears as a fine, bright yellow powder.

    • Copper(I) Iodide: CuI is notoriously sensitive to oxidation. Oxidized Cu(II) is detrimental and promotes alkyne homocoupling. Freshly purchased CuI should be off-white to light tan. If it's green or brown, it's likely oxidized. For best results, purify commercial CuI by dissolving in a saturated KI solution and re-precipitating with water, followed by washing and drying under vacuum.

    • Solvent and Base: Anhydrous, degassed solvents are critical. Water and oxygen can interfere with the catalytic cycle. Amines used as bases (e.g., triethylamine, diisopropylamine) must be freshly distilled and thoroughly degassed. Using a "wet" amine base is a frequent cause of reaction failure.

  • Cause - Inadequate Inert Atmosphere: The catalytic cycles of both palladium and copper are sensitive to oxygen. The copper-catalyzed Glaser-Hay homocoupling of the alkyne is an oxidative process and will become a major competing pathway if oxygen is present.[3][6]

    • Troubleshooting Protocol:

      • Degassing: Ensure your solvent is rigorously degassed. The "freeze-pump-thaw" method (3 cycles) is superior to simple sparging with nitrogen or argon.

      • Assembly: Assemble your glassware hot from the oven under a positive pressure of inert gas.

      • Procedure: Add all solid reagents (pyrrolopyrimidine halide, catalyst, CuI) to the flask, then subject the flask to several cycles of vacuum backfill with inert gas before adding the degassed solvent, base, and finally the alkyne via syringe.

Q2: I'm seeing a significant amount of a byproduct that appears to be a dimer of my alkyne.

A2: You are observing the Glaser-Hay coupling , the most common side reaction in copper-mediated Sonogashira couplings.[6][7] This is the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.

  • Causality: The Glaser coupling relies on the oxidation of a copper(I) acetylide intermediate.[6] This process is accelerated by the presence of oxygen and can outcompete the desired transmetalation step to the palladium center, especially if the palladium catalytic cycle is slow (e.g., with unreactive aryl chlorides or bromides).

Competing_Pathways Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper(I) Acetylide [Cu-C≡C-R] Alkyne->Cu_Acetylide [CuI], Base Sonogashira Sonogashira Product (Ar-C≡C-R) Cu_Acetylide->Sonogashira Transmetalation to Ar-Pd(II)-X Glaser Glaser Product (R-C≡C-C≡C-R) Cu_Acetylide->Glaser Oxidation [O₂] Pd_Complex Ar-Pd(II)-L₂-X Pd_Complex->Sonogashira Reductive Elimination

Caption: Competing Sonogashira and Glaser-Hay coupling pathways.

  • Troubleshooting Solutions:

    • Strictly Anaerobic Conditions: First, ensure your reaction is rigorously free of oxygen as detailed in Q1.

    • Increase Alkyne Stoichiometry: For sluggish couplings with 4-halopyrrolo[2,3-d]pyrimidines, using a large excess of the alkyne (up to 10 equivalents) can be necessary to push the reaction to completion and kinetically favor the cross-coupling over homocoupling.[1]

    • Adopt a Copper-Free Protocol: This is the most definitive solution. The absence of copper entirely eliminates the Glaser-Hay pathway.[3][5] This is particularly recommended for challenging substrates.

ProtocolKey ReagentsWhen to UseReference
Standard Sonogashira Pd(PPh₃)₄, CuI, Et₃NReactive halides (Iodides, Triflates), robust substrates.[4]
Copper-Free Sonogashira Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃Aryl bromides/chlorides, substrates prone to homocoupling.[8]
Category 2: Substrate & Catalyst System

Q3: My reaction is very sluggish, even with an aryl iodide. How can I increase the reaction rate?

A3: The electronic nature of the pyrrolo[2,3-d]pyrimidine core can make it a challenging substrate. If the basics are correct, focus on the catalyst system and reaction conditions.

  • Cause - Halide Reactivity: The rate of oxidative addition to the Pd(0) center is the typical rate-determining step and follows the trend: I > OTf > Br >> Cl.[3] If you are using a 4-chloro or 4-bromopyrrolopyrimidine, the reaction will inherently be slow.[1] Whenever synthetically feasible, converting the halide to the corresponding iodide can dramatically improve yields and reaction times.

  • Cause - Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.

    • Troubleshooting Protocol - Ligand Modification:

      • Switch to Bulky, Electron-Rich Ligands: Standard PPh₃ can be suboptimal. Bulky, electron-donating phosphine ligands like triphenylphosphine (P(t-Bu)₃), or Buchwald-type ligands (e.g., XPhos, SPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps.[4] They also promote the formation of monoligated Pd(0)L species, which are often the most catalytically active.

      • Experiment with N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are often more stable and active than their phosphine counterparts, showing increased resistance to deactivation.

  • Cause - Pyrrole N-H Interference: The acidic proton on the N-7 of the pyrrole ring can interfere with the base or catalyst.

    • Troubleshooting Protocol - N-Protection: Protecting the pyrrole nitrogen, for example with a Boc or SEM group, can significantly increase the yield of cross-coupling reactions.[1] This modification prevents deprotonation issues and can improve the solubility of the substrate. However, be aware that protection can sometimes alter regioselectivity in di-halogenated systems.[1]

Q4: My main byproduct is the dehalogenated pyrrolo[2,3-d]pyrimidine. What causes this?

A4: Protodehalogenation is a common side reaction in many cross-coupling reactions. It occurs when the aryl halide is reduced to the corresponding arene.

  • Causality: This can happen through several pathways. One common mechanism involves the reaction of the Ar-Pd(II)-X intermediate with trace water, base, or solvent, leading to a reductive pathway that cleaves the C-X bond and regenerates a Pd(0) species. Strong bases and high temperatures can exacerbate this issue.

  • Troubleshooting Solutions:

    • Use a Milder Base: If you are using a strong amine base like DBU or a strong inorganic base like K₂CO₃ at high temperatures, consider switching to a milder organic base like Et₃N or i-Pr₂NEt.

    • Lower the Reaction Temperature: Often, dehalogenation has a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., room temperature to 40 °C) for a longer time can favor the Sonogashira pathway. This is particularly effective for highly reactive aryl iodides.[1]

    • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents to minimize water-induced decomposition pathways.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a 4-Iodo-7-SEM-pyrrolo[2,3-d]pyrimidine

This protocol is a robust starting point for difficult couplings, as it eliminates the possibility of Glaser homocoupling.

  • Preparation: To an oven-dried Schlenk flask, add the 4-iodopyrrolo[2,3-d]pyrimidine (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with dry argon or nitrogen (repeat this 3 times).

  • Reagent Addition: Add anhydrous cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent and Alkyne: Add anhydrous, degassed 1,4-dioxane (or DMF) via syringe to achieve a 0.1 M concentration of the halide. Add the terminal alkyne (1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Sonogashira coupling. Wikipedia.[Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 259-281. [Link]

  • Wiedemann, J., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 13, 1026-1032. [Link]

  • Kainz, Q. M., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 7(12), 377. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Blakemore, D. C., et al. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Pramanik, S., et al. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Molecules, 27(19), 6245. [Link]

  • Bande, O. P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(49), 30739-30765. [Link]

Sources

Technical Support Center: Navigating the Challenges of N-Protection for 7H-Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This versatile heterocyclic system, a core component in numerous therapeutic agents, including kinase inhibitors, presents a unique set of challenges during synthetic manipulations, particularly in the crucial step of N-protection of the pyrrole nitrogen. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome common hurdles in your experimental workflow. Our goal is to empower you with the knowledge to make informed decisions, optimize your reaction conditions, and achieve your synthetic targets with greater efficiency and success.

The Critical Role and Inherent Challenges of N-Protection

The N-protection of the 7H-pyrrolo[2,3-d]pyrimidine core is a fundamental step in the synthesis of a vast array of biologically active molecules. This strategic maneuver is essential for several reasons: it prevents unwanted side reactions at the pyrrole nitrogen, enhances solubility, and can direct subsequent functionalization at other positions of the heterocyclic system. However, the inherent electronic nature and steric environment of the 7-azaindole scaffold give rise to a number of predictable yet often frustrating challenges.

This guide will address the most frequently encountered issues, providing not only solutions but also a deeper understanding of the underlying chemical principles at play.

Troubleshooting Guides & FAQs

I. The Regioselectivity Dilemma: Taming the N7 vs. N9 Isomers

One of the most significant challenges in the N-protection of 7H-pyrrolo[2,3-d]pyrimidines is controlling the regioselectivity between the desired N7 isomer and the often-undesired N9 isomer. The relative reactivity of these two nitrogen atoms is influenced by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.

Answer: The formation of a mixture of N7 and N9 isomers is a common issue stemming from the comparable nucleophilicity of the two nitrogen atoms. The N7 position is part of the pyrrole ring, while the N9 position is in the pyrimidine ring. The selectivity is governed by a combination of factors, including the nature of the electrophile, the base, the solvent, and the temperature.

Troubleshooting Strategies:

  • Kinetic vs. Thermodynamic Control: The N-alkylation of pyrrolopyrimidines can be subject to kinetic or thermodynamic control.[1][2][3][4][5]

    • Kinetic Control (Favors N9): Under milder conditions (e.g., lower temperatures, weaker bases), the reaction may favor the kinetically preferred product, which is often the N9 isomer due to its higher accessibility.

    • Thermodynamic Control (Favors N7): At higher temperatures, with longer reaction times, and often with stronger bases, the reaction can equilibrate to the more thermodynamically stable product, which is typically the N7 isomer.

  • Choice of Base and Counterion: The base and its counterion play a crucial role in directing the regioselectivity. For instance, in the synthesis of 7-azaindoles, the choice between LiN(SiMe3)2 and KN(SiMe3)2 can selectively produce different isomers.[6]

  • Steric Hindrance: The presence of bulky substituents on the pyrrolo[2,3-d]pyrimidine core or the use of a bulky protecting group can sterically hinder the N9 position, thereby favoring protection at the N7 position.[7][8]

Experimental Protocol for Selective N7-Alkylation:

ParameterCondition for N7 SelectivityRationale
Temperature Higher temperatures (e.g., reflux)Favors the thermodynamically more stable N7 isomer.[1][4]
Base Stronger, non-nucleophilic bases (e.g., NaH, K2CO3)Promotes equilibration to the thermodynamic product.
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Can stabilize the transition state leading to the N7 product.
Reaction Time Longer reaction timesAllows for equilibration to the more stable N7 isomer.

DOT Diagram: Kinetic vs. Thermodynamic Control in N-Alkylation

G Reactant 7H-Pyrrolo[2,3-d]pyrimidine TS_N9 Transition State (N9-alkylation) Reactant->TS_N9 Lower Ea (Faster) TS_N7 Transition State (N7-alkylation) Reactant->TS_N7 Higher Ea (Slower) N9_Product N9-Alkylated Product (Kinetic) TS_N9->N9_Product N7_Product N7-Alkylated Product (Thermodynamic) TS_N7->N7_Product N9_Product->N7_Product Equilibration (Higher Temp.)

Caption: Kinetic vs. Thermodynamic pathways for N-alkylation.

II. Taming the Titans: Troubleshooting BOC and SEM Protecting Groups

The tert-Butoxycarbonyl (Boc) and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups are two of the most commonly employed protecting groups for the pyrrole nitrogen. While powerful, each comes with its own set of challenges during introduction and removal.

Answer: Side reactions during Boc protection are often due to the high reactivity of di-tert-butyl dicarbonate (Boc2O), especially in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Common side reactions include the formation of N-Boc-acylamides if amide functionalities are present, and in some cases, over-protection.[9] For electron-deficient systems, the amino group can be unreactive, requiring modified procedures.[10]

Troubleshooting Strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of Boc2O and DMAP to avoid over-reaction.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Alternative Catalysts: For sensitive substrates, consider using a milder catalyst or a catalyst-free method if the substrate is sufficiently nucleophilic.

  • "Click-like" Protection for Unreactive Amines: For electron-deficient pyrrolopyrimidines where the nitrogen is less nucleophilic, a combination of NaI, DMAP, and Boc2O in THF has been shown to be highly effective, proceeding rapidly at room temperature.[10]

DOT Diagram: Common Side Reactions in Boc Protection

G Start Pyrrolopyrimidine + Boc2O/DMAP Desired N-Boc Protected Product Start->Desired Desired Pathway Side1 Over-protection (e.g., di-Boc) Start->Side1 Side Reaction 1 Side2 N-Boc-Acylamide Formation (if amide present) Start->Side2 Side Reaction 2

Caption: Potential pathways in Boc protection reactions.

Answer: SEM deprotection can be notoriously challenging, often leading to a cascade of side reactions. The primary culprit is the release of formaldehyde during the deprotection process, which can then react with the deprotected pyrrole or other nucleophilic sites in the molecule.[1][11] Trifluoroacetic acid (TFA), a common reagent for SEM deprotection, can be too harsh for sensitive substrates.

Troubleshooting Strategies for SEM Deprotection:

ProblemCauseSolution
Complex mixture of byproducts Release of formaldehyde and subsequent reactions.Use a two-step deprotection with TFA followed by a basic workup. Optimize reaction time and temperature for the acidic step.[12]
Degradation of sensitive functional groups Harsh acidic conditions (e.g., TFA).Employ milder Lewis acids such as Magnesium Bromide (MgBr₂) or Tin Tetrachloride (SnCl₄) at low temperatures.[9][13]
Low yield Incomplete deprotection or product degradation.Consider using alternative reagents like TBAF, but be mindful of its basicity and potential for other side reactions.

Experimental Protocol for Mild SEM Deprotection using MgBr₂:

  • Dissolve the SEM-protected pyrrolopyrimidine in a mixture of diethyl ether and nitromethane.

  • Cool the solution to 0 °C.

  • Add a solution of Magnesium Bromide (MgBr₂) in diethyl ether dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

III. Navigating Steric and Orthogonal Protection Challenges

For polysubstituted 7H-pyrrolo[2,3-d]pyrimidines, steric hindrance can impede N-protection, and the need for selective deprotection necessitates a well-thought-out orthogonal protection strategy.

Answer: Steric hindrance from bulky substituents can significantly slow down the rate of N-protection.[7][8] To overcome this, you may need to employ more forcing reaction conditions or use a less sterically demanding protecting group.

Troubleshooting Strategies for Steric Hindrance:

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.

  • Use a More Reactive Electrophile: A more reactive protecting group precursor may be required.

  • Choose a Smaller Protecting Group: If the downstream chemistry allows, consider a smaller protecting group.

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions that are sluggish due to steric hindrance.

Answer: An orthogonal protecting group strategy is essential for the synthesis of complex molecules.[14] This involves using protecting groups that can be removed under different, non-interfering conditions.

Common Orthogonal Protecting Group Strategies:

Pyrrole N-Protecting GroupDeprotection ConditionOrthogonal To
Boc Acidic (e.g., TFA, HCl in dioxane)Fmoc (base-labile), Benzyl (hydrogenolysis), Silyl ethers (fluoride-labile)
SEM Acidic (TFA) or Lewis Acidic (MgBr₂, SnCl₄) or Fluoride (TBAF)Cbz (hydrogenolysis), Acetals (mild acid)
Sulfonyl (e.g., Ts, Bs) Reductive (e.g., Mg/MeOH) or strongly basic conditionsBoc (acid-labile), Silyl ethers (fluoride-labile)

G Molecule Polysubstituted Pyrrolopyrimidine (N-Boc, O-TBDMS, N-Cbz) Step1 TFA (Acidic) Molecule->Step1 Product1 N-deprotected (O-TBDMS, N-Cbz remain) Step1->Product1 Step2 TBAF (Fluoride) Product1->Step2 Product2 O-deprotected (N-Cbz remains) Step2->Product2 Step3 H2, Pd/C (Hydrogenolysis) Product2->Step3 Product3 Fully Deprotected Step3->Product3

Sources

Technical Support Center: Improving Solubility of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges encountered during biological assays. As a pyrrolo[2,3-d]pyrimidine, also known as a 7-deazapurine, this compound is part of a chemical class renowned for its biological activity, particularly as kinase inhibitors, but also for its characteristically low aqueous solubility.[1][2] This guide is designed to provide you with the expertise and methodologies to ensure reliable and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

A: The this compound scaffold is a heterocyclic aromatic system with low intrinsic aqueous solubility.[3][4] Its relatively non-polar nature makes it difficult to dissolve directly in water-based media. This is a common challenge for many small molecule kinase inhibitors, which often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, signifying low solubility.[1][5] Direct dissolution in aqueous buffers will likely result in a suspension of insoluble particles, not a true solution, leading to inaccurate concentration and unreliable assay data.

Q2: What is the recommended solvent for creating a stock solution?

A: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for creating high-concentration stock solutions of poorly soluble compounds like this one.[3][6][7] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of non-polar and polar molecules.[6] We recommend preparing a stock solution at a high concentration, such as 10-50 mM, in 100% anhydrous DMSO.

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay medium. What's going on?

A: This phenomenon is known as "crashing out." When the DMSO stock solution is diluted into an aqueous buffer, the local concentration of the organic solvent is drastically reduced. The compound, which is not soluble in the aqueous environment, precipitates out of the solution.[8] This is a critical issue as it means the final concentration of the dissolved, active compound in your assay is significantly lower than intended and is often unknown.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A: This is highly dependent on the cell line and assay sensitivity. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[9] Even at low concentrations, DMSO is not inert; it can alter cell membrane permeability, induce gene expression changes, and even act as a competitive inhibitor in some enzyme assays.[10][11] It is crucial to run a vehicle control (assay medium with the same final DMSO concentration as your test samples) to account for any effects of the solvent itself.[12]

Part 2: Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a deeper dive into solving common solubility-related problems.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This is the most frequent and critical challenge. The appearance of cloudiness, particulates, or a film on your plate wells is a clear sign of precipitation.

Causality: The aqueous buffer cannot maintain the compound in solution once the solubilizing power of the DMSO is diluted below a critical threshold.

Solutions & Experimental Logic:

  • Optimize the Dilution Method:

    • Explanation: Rapidly adding a small volume of DMSO stock into a large volume of buffer can create localized high concentrations that promote immediate precipitation. A stepwise dilution can sometimes mitigate this.

    • Recommendation: Perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock into a smaller volume of assay buffer containing a co-solvent or other solubilizing agent before the final dilution into the assay plate. Always add the compound stock to the buffer while vortexing to ensure rapid mixing.

  • Employ Co-solvents:

    • Explanation: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, thereby increasing the solubility of non-polar compounds.[13][14][][16]

    • Recommendations: Consider adding solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) to your assay buffer.[] The final concentration of these co-solvents must be tested for compatibility with your specific assay.

Co-SolventTypical Final ConcentrationConsiderations
Ethanol 1-5%Can be toxic to some cells; potential for protein denaturation.
Propylene Glycol (PG) 1-10%Generally well-tolerated but can increase viscosity.
PEG 400 1-10%Good solubilizer, generally low toxicity.[]
Glycerin 1-10%Low toxicity, but significantly increases viscosity.
  • Adjust the pH of the Assay Buffer:

    • Explanation: The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH. If the compound has an ionizable group, adjusting the pH of the buffer can convert it to its more soluble ionized (salt) form.[7][]

    • Recommendation: Determine the pKa of your compound. If it is a weak base, lowering the pH of your buffer may increase solubility. Conversely, if it is a weak acid, raising the pH might help. Any pH change must be compatible with the biological system under study.

Issue 2: Inconsistent Assay Results and Poor Reproducibility

Inconsistent IC50 values or high variability between replicate wells can often be traced back to solubility issues, even if visible precipitation is not obvious.

Causality: The amount of compound in the dissolved state may vary from well to well or experiment to experiment. The undissolved compound is not biologically available, leading to an underestimation of potency.

Solutions & Experimental Logic:

  • Confirm Kinetic Solubility:

    • Explanation: Before running a full assay, it is essential to determine the maximum soluble concentration (kinetic solubility) of your compound in the final assay buffer. This establishes the upper concentration limit for your experiments.

    • Recommendation: Prepare a serial dilution of your compound in the final assay buffer. Let it equilibrate (e.g., 1-2 hours at room temperature). Then, visually inspect for precipitation under a microscope or use nephelometry to quantify turbidity. Only use concentrations that remain fully dissolved.

  • Incorporate Advanced Formulation Strategies:

    • Explanation: For highly insoluble compounds, excipients that actively encapsulate or complex with the drug molecule can dramatically improve aqueous solubility.[17]

    • Recommendation: Cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] The hydrophobic compound can form an "inclusion complex" with the cyclodextrin, rendering the entire complex water-soluble.[17][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17][21] Prepare the compound/cyclodextrin complex first before diluting it into the assay buffer.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out the required mass of this compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex vigorously for 2-5 minutes. If needed, use a sonicating water bath for 5-10 minutes to aid dissolution.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions and Serial Dilutions
  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution completely and bring it to room temperature.

  • Prepare Highest Concentration: Create the highest concentration needed for your assay by diluting the DMSO stock directly into your final assay buffer (which may already contain co-solvents or cyclodextrins). Crucially, ensure the final DMSO concentration does not exceed your assay's tolerance limit (e.g., 0.5%).

    • Example: To make a 100 µM working solution with 0.5% DMSO, add 5 µL of 10 mM stock to 995 µL of assay buffer.

  • Vortex Immediately: Vortex the solution for at least 30 seconds immediately after adding the DMSO stock to prevent precipitation.

  • Visual Check: Inspect the solution for any signs of cloudiness. If it is not perfectly clear, the concentration is too high for this buffer system.

  • Serial Dilute: Perform your serial dilutions from this clear, highest-concentration working solution using the same final assay buffer (containing the same percentage of DMSO/co-solvents).

Part 4: Visualization of Workflows
Decision-Making Workflow for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting and selecting an appropriate solubilization strategy.

Solubility_Workflow start Start: Prepare 10 mM Stock in 100% DMSO check_dmso Is stock solution clear? start->check_dmso dilute Dilute to highest assay conc. in aqueous buffer (e.g., 100 µM) check_dmso->dilute Yes troubleshoot Troubleshoot Solubility check_dmso->troubleshoot No (Try warming/sonication) check_precip Precipitation observed? dilute->check_precip assay_ok Proceed with Assay (Maintain final DMSO <0.5%) check_precip->assay_ok No check_precip->troubleshoot Yes use_cosolvent Option 1: Add Co-solvent (e.g., 5% PEG 400) to buffer troubleshoot->use_cosolvent adjust_ph Option 2: Adjust Buffer pH (if compound is ionizable) troubleshoot->adjust_ph use_cyclo Option 3: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->use_cyclo use_cosolvent->dilute Retry Dilution adjust_ph->dilute Retry Dilution use_cyclo->dilute Retry Dilution Experimental_Workflow cluster_prep Stock Preparation cluster_assay Assay Plate Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve inspect_stock 3. QC: Visual Inspection (Clear?) dissolve->inspect_stock store 4. Aliquot & Store at -80°C inspect_stock->store thaw 5. Thaw Stock Aliquot store->thaw prepare_buffer 6. Prepare Final Assay Buffer (with any co-solvents/excipients) thaw->prepare_buffer dilute_working 7. Prepare Highest Conc. Working Solution prepare_buffer->dilute_working inspect_working 8. QC: Visual Inspection (Clear?) dilute_working->inspect_working serial_dilute 9. Perform Serial Dilutions in Plate inspect_working->serial_dilute add_cells 10. Add Cells/Reagents & Incubate serial_dilute->add_cells

Caption: Step-by-step compound preparation workflow.

References
  • Gould, S. & Scott, R. C. (2018). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 118, 951-965. [Link]

  • Loftsson, T. & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(5), 40-51. [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. [Link]

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4633. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045-2076. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Techniques of Solubilization of Drugs. CRC press. [Link]

  • Galão, O. F., et al. (2013). The effect of dimethyl sulfoxide (DMSO) on the stability of proteins. Journal of Pharmaceutical Sciences, 102(8), 2549-2557. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

  • Capriotti, K., & Capriotti, J. A. (2012). Dimethyl sulfoxide: history, chemistry, and clinical utility in dermatology. Journal of clinical and aesthetic dermatology, 5(9), 24. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Saal, C., & Petereit, H. U. (2012). Cosolvents in self-emulsifying drug delivery systems (SEDDS): Do they really solve our solubility problems?. Pharmaceutical development and technology, 17(5), 623-633. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • van Leeuwen, R. W., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2795. [Link]

  • Ates, G., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of controlled release, 236, 95-103. [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University Repository. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. J Dev Drugs, 5(152), 2. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Obika, S., et al. (2010). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 75(10), 3243-3249. [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Srini Chem. (2023). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Syngene International Ltd. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • MDPI. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • National Institutes of Health. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]

  • ResearchGate. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. [Link]

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Technical Support Center: Catalyst Removal from 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical step of removing palladium and copper catalyst residues after Sonogashira or similar cross-coupling reactions. Ensuring the complete removal of these metals is paramount for the integrity of downstream applications and for meeting stringent regulatory standards for active pharmaceutical ingredients (APIs).

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the removal of palladium and copper catalysts.

Q1: Why is the removal of residual palladium and copper so critical?

A1: Both palladium and copper, common catalysts in cross-coupling reactions for synthesizing compounds like this compound, are toxic and can interfere with subsequent biological assays or synthetic steps.[1] For pharmaceutical applications, regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products to ensure patient safety.[2][3] Palladium, for instance, has a permitted daily exposure (PDE) of 100 µ g/day for oral administration, which often translates to a concentration limit of 10 parts per million (ppm) in the final API.[4][5]

Q2: What are the primary methods for removing these metal catalysts?

A2: The most common strategies include:

  • Adsorption: Utilizing solid-supported metal scavengers with functional groups (e.g., thiols, amines, or triaminetetraacetic acid) that chelate the metal, which is then removed by filtration.[5][6] Activated carbon is also used but can be less selective.[4]

  • Chromatography: Techniques like column chromatography can separate the desired compound from metal residues.[4]

  • Crystallization: Recrystallizing the final product can be effective, though sometimes multiple crystallizations are necessary and may not be sufficient on their own.[7]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can partition the metal salts into the aqueous phase.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous catalysts (e.g., Pd/C) or precipitated metal particles.[4][5]

Q3: How do I choose the most suitable removal method for my experiment?

A3: The optimal method depends on several factors:

  • The nature of your product: Its solubility, stability, and potential to chelate with the metals.

  • The form of the metal residue: Whether it is homogeneous (dissolved) or heterogeneous (solid) and the oxidation state of the metal (e.g., Pd(0) vs. Pd(II)).

  • The solvent system: This can influence the effectiveness of scavengers and other purification methods.

  • The required purity level: The stringency of the final application (e.g., early-stage research vs. GMP API synthesis) will dictate the necessary level of metal removal.

Below is a decision-making workflow to guide your selection process.

Catalyst_Removal_Workflow start Crude Product (Post-Sonogashira Reaction) is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Initial Filtration (e.g., through Celite®) is_heterogeneous->filtration Yes analyze_filtrate Analyze Filtrate for Residual Soluble Metal is_heterogeneous->analyze_filtrate No filtration->analyze_filtrate scavenging Metal Scavenging (e.g., Thiol-functionalized silica) analyze_filtrate->scavenging High Residual Metal final_analysis Final Analysis (ICP-MS) < 10 ppm Pd? analyze_filtrate->final_analysis Low Residual Metal sub_choice Alternative/Combined Strategy analyze_filtrate->sub_choice Product characteristics suggest other methods scavenging->final_analysis extraction Liquid-Liquid Extraction with Chelating Agent extraction->final_analysis chromatography Column Chromatography chromatography->final_analysis crystallization Crystallization crystallization->final_analysis product_ok Purified Product final_analysis->product_ok Yes further_purification Consider Alternative or Combined Methods final_analysis->further_purification No further_purification->scavenging sub_choice->extraction sub_choice->chromatography sub_choice->crystallization

Caption: Decision workflow for selecting a catalyst removal method.

Q4: What are the acceptable limits for palladium and copper in APIs?

A4: According to the ICH Q3D guidelines for elemental impurities, palladium is a Class 2B element with an oral PDE of 100 µ g/day .[8] Copper is a Class 3 element with an oral PDE of 3000 µ g/day .[8] The concentration limit in the API is calculated based on the maximum daily dose of the drug.[9] For a drug with a 10 g daily dose, the palladium limit would be 10 ppm.[4]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the removal of palladium and copper catalysts from this compound.

Issue 1: High Metal Content Persists After Scavenging
  • Symptoms:

    • Residual palladium or copper levels are significantly above the target limit (e.g., >50 ppm) as determined by ICP-MS or other analytical techniques.[5]

    • The final product has a dark or greyish color, indicating the presence of colloidal metal particles.

  • Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Strong Metal-Product Chelation The pyrrolo[2,3-d]pyrimidine core, with its multiple nitrogen atoms, can form stable complexes with palladium and copper, making it difficult for scavengers to compete effectively.[5] Solution: Try adding a competing ligand or altering the solvent to disrupt this interaction before introducing the scavenger.[5]
    Incorrect Scavenger Choice The efficacy of a scavenger is dependent on the metal's oxidation state. Thiol-based scavengers, for example, are generally more effective for Pd(II).[5] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, TMT) to find the most efficient one for your specific reaction conditions.[6][10]
    Suboptimal Scavenging Conditions Temperature, reaction time, and the amount of scavenger used can all impact performance. Solution: Optimize these parameters. Increasing the temperature (e.g., to 40-60 °C) and extending the treatment time can improve kinetics.[4] Start with a higher scavenger loading (e.g., 5-10 equivalents relative to the catalyst) and then optimize downwards.[10]
    Incomplete Dissolution If the crude product is not fully dissolved, the scavenger cannot access all the metal residues. Solution: Ensure complete dissolution of the crude material in a suitable solvent before adding the scavenger.
Issue 2: Significant Loss of Product During Purification
  • Symptoms:

    • Low isolated yield of the purified this compound after treatment with a scavenger or activated carbon.

  • Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Non-specific Adsorption The product itself may be adsorbing to the purification medium, especially with less selective adsorbents like activated carbon.[4] This is a known issue that can lead to significant yield loss.[10] Solution: 1) Minimize Adsorbent: Use the minimum effective amount of scavenger or carbon. 2) Change Solvent: A solvent in which your product is highly soluble may reduce its adsorption. 3) Screen Scavengers: Test different scavengers to find one with high selectivity for the metals and low affinity for your product.
    Product Precipitation with Scavenger In some cases, the product might co-precipitate with the scavenger-metal complex. Solution: Analyze the filtered solid to confirm the presence of your product. If so, try a different scavenger or an alternative purification method like crystallization or extraction.
Issue 3: Inconsistent Results from Batch to Batch
  • Symptoms:

    • The efficiency of metal removal varies significantly between different runs of the same reaction and purification procedure.

  • Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Variability in Crude Reaction Mixture Slight variations in the reaction work-up can lead to different forms and species of residual palladium and copper in the crude product. Solution: Standardize the reaction work-up procedure to ensure consistency before the metal removal step.[4]
    Aging of Scavenger The effectiveness of some scavengers can decrease over time, especially if not stored correctly. Solution: Use fresh scavenger for each batch or validate the activity of older batches. Store scavengers according to the manufacturer's recommendations.
    Atmospheric Exposure For pyrophoric catalysts like Pd/C, exposure to air during filtration can be a safety hazard and may alter the palladium species.[11] Solution: Ensure proper inert atmosphere techniques (e.g., nitrogen blanketing) are used during handling and filtration of such catalysts.[12]

III. Experimental Protocols

Protocol 1: General Procedure for Metal Scavenging

This protocol provides a starting point for using a solid-supported scavenger to remove palladium and copper from a solution of this compound.

  • Dissolution: Dissolve the crude product containing residual catalyst in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Dichloromethane).[4]

  • Scavenger Addition: Add the selected metal scavenger (e.g., ISOLUTE® Si-Thiol or MP-TMT) to the solution.[6] A typical starting point is 5-10 equivalents relative to the initial amount of metal catalyst used.[10]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for a predetermined time (start with 2-4 hours, may require up to 24 hours).[7]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound metal.[5]

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual metal content using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[13][14]

Scavenging_Protocol A 1. Dissolve Crude Product B 2. Add Metal Scavenger A->B C 3. Stir (RT or Heat) B->C D 4. Filter through Celite® C->D E 5. Wash Filter Cake D->E F 6. Concentrate Filtrate E->F G 7. Analyze via ICP-MS F->G

Caption: Step-by-step experimental workflow for metal scavenging.

IV. Quantitative Data Summary

The following table summarizes the efficiency of different types of scavengers for palladium removal, which can serve as a guide for your initial screening.

Scavenger TypeFunctional GroupTypical Loading (equiv.)EfficiencyNotes
Silica-Based Thiol, Thiourea5 - 10HighEffective for a range of Pd species.[6]
Polymer-Based Trimercaptotriazine (TMT)3 - 5Very HighStrong affinity for palladium.[10]
Activated Carbon N/AVaries (wt%)ModerateCost-effective but can lead to product loss due to non-specific binding.[4]
Cysteine Thiol, Amine, Carboxylic Acid5 - 10Moderate-HighA bio-based and cost-effective option.[12]

V. References

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Scavenging Technologies. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Recognising the Needs of the Pharmaceutical Industry. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • García-García, P., et al. (2020). Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. Organic Process Research & Development.

  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry.

  • PharmOut. (n.d.). White paper: Elemental impurities ICH Guidelines. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Welch, C. J., et al. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development.

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry.

  • Bu, X., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development.

  • McKendry, S., et al. (2020). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Leitch, J. A., & McMullin, C. L. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Retrieved from [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.

  • Reddit. (2025). Your trick to remove residual palladium. r/Chempros.

  • ECA Academy. (2015, January 7). Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! Retrieved from [Link]

  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

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Technical Support Center: Optimizing CuAAC Reactions for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds utilizing the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common challenges and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My CuAAC reaction with this compound is resulting in low or no product yield. What are the likely causes and how can I rectify this?

Low to non-existent yields in CuAAC reactions involving nitrogen-rich heterocycles like this compound can often be attributed to a few key factors:

  • Catalyst Inactivation: The active catalyst in the CuAAC reaction is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Additionally, the pyrrolo[2,3-d]pyrimidine core, with its multiple nitrogen atoms, can act as a chelating agent, sequestering the copper catalyst and rendering it unavailable for the cycloaddition.[1]

    • Solution:

      • Degas your solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use to minimize dissolved oxygen.

      • Use a reducing agent: The in-situ reduction of a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate is a common and effective method for maintaining a sufficient concentration of the active Cu(I) catalyst.[3][4]

      • Increase catalyst and ligand loading: If copper chelation by your substrate is suspected, a modest increase in the copper and ligand concentration may be necessary.[5][6] A good starting point is to use a 1:1 or 2:1 ligand to copper ratio.[5]

      • Consider a sacrificial metal: In cases of strong copper sequestration, the addition of Zn(II) can act as a sacrificial metal, binding to the chelating sites on your substrate and freeing up the copper catalyst.[5][6]

  • Poor Reagent Quality: The purity of your starting materials and solvents is paramount. Degradation of the azide or alkyne, or the presence of impurities in your solvents, can inhibit the reaction.[1]

    • Solution:

      • Verify starting material purity: Confirm the purity of your this compound and your azide coupling partner using techniques like NMR or LC-MS.

      • Use high-purity solvents: Employ anhydrous, high-purity solvents for your reactions.

  • Inappropriate Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact the reaction outcome.[1]

    • Solution:

      • Solvent screening: For polar substrates like this compound, a mixture of solvents is often beneficial. Common solvent systems include t-BuOH/H₂O, THF/H₂O, and DMF/H₂O.[7][8]

      • pH control: The CuAAC reaction is generally robust over a pH range of 4 to 12.[3][9] However, for biomolecule conjugation, a pH around 7 is recommended.[5] Avoid Tris buffers as they can chelate copper.[4][5] Phosphate buffers are a suitable alternative.[4]

Q2: I'm observing the formation of significant side products in my reaction. What are these byproducts and how can I minimize them?

The most common side reaction in CuAAC is the Glaser-Hay oxidative homocoupling of the terminal alkyne, leading to the formation of a diacetylene byproduct.[6] This is particularly prevalent when the concentration of the active Cu(I) catalyst is low and in the presence of oxygen.

  • Solution:

    • Maintain a reducing environment: Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present throughout the reaction to keep the copper in its +1 oxidation state.[3]

    • Protect from oxygen: As mentioned previously, degassing solvents and running the reaction under an inert atmosphere (argon or nitrogen) will minimize oxidative side reactions.[6]

    • Order of addition: A common practice is to first mix the CuSO₄ with the ligand, add this mixture to a solution of the azide and alkyne, and then initiate the reaction by adding the sodium ascorbate.[4] This ensures the rapid reduction of Cu(II) to Cu(I) in the presence of the substrates.

Q3: The reaction is sluggish and fails to reach completion, even after prolonged reaction times. How can I accelerate the reaction rate?

A sluggish reaction can be a sign of a sub-optimal catalytic system or unfavorable reaction conditions.

  • Solution:

    • Ligand acceleration: The use of a copper-coordinating ligand is crucial for accelerating the CuAAC reaction.[10] For aqueous or semi-aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[2][4]

    • Elevated temperature: While many CuAAC reactions proceed readily at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate, especially with sterically hindered substrates.[8]

    • Ultrasound irradiation: The use of ultrasound has been shown to be an effective method for promoting CuAAC reactions with purine and pyrrolo[2,3-d]pyrimidine derivatives.[11]

Q4: I'm struggling with the reproducibility of my results. What factors should I control more rigorously?

Reproducibility issues often stem from subtle variations in experimental setup and reagent quality.

  • Solution:

    • Consistent reagent sources and purity: Use reagents from the same supplier and lot number whenever possible, and always verify their purity.

    • Precise control of concentrations: Prepare stock solutions of your catalyst, ligand, and reducing agent to ensure accurate and consistent concentrations in each reaction.

    • Standardized degassing procedure: Implement a consistent method and duration for degassing your solvents.

    • Temperature control: Use a temperature-controlled reaction block or water bath to maintain a constant reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source and ligand for the CuAAC reaction with aza-heterocyclic alkynes like this compound?

The most convenient and widely used copper source is a Cu(II) salt, typically CuSO₄·5H₂O, in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[7][9] This approach is generally preferred over using air-sensitive Cu(I) salts like CuI or CuBr, especially for reactions in aqueous media.[4][7]

The choice of ligand is critical for both accelerating the reaction and stabilizing the Cu(I) catalyst. For polar, water-soluble substrates like many pyrrolo[2,3-d]pyrimidine derivatives, a water-soluble ligand is ideal.

LigandRecommended Cu:Ligand RatioSolvent CompatibilityKey Advantages
THPTA 1:5Aqueous buffers, water/organic mixturesHighly water-soluble, accelerates the reaction, and protects biomolecules from oxidative damage.[2][4]
TBTA 1:1 to 1:2Organic solvents (e.g., THF, DMF, DCM)Excellent for reactions in organic media, stabilizes Cu(I) against oxidation.[2]
Bipyridine 1:2Organic and aqueous mixturesCan be used as a co-catalyst to enhance reaction rates.[12]

Q2: How do I choose the right solvent system for this reaction?

The ideal solvent system should fully dissolve all reactants to ensure a homogeneous reaction mixture. Given the polar nature of the this compound core, a single solvent may not be sufficient.

Solvent SystemTypical RatioSubstrate SuitabilityNotes
t-BuOH/H₂O 1:1 to 3:1Good for a wide range of polarities.A very common and effective system for nucleoside analogues.[7]
THF/H₂O 1:1Good for substrates with moderate polarity.Ensure the THF is peroxide-free.
DMF/H₂O 1:1 to 2:1Excellent for dissolving highly polar substrates.Use high-purity DMF and be aware of potential side reactions at elevated temperatures.
DMSO/H₂O Up to 10% DMSOUseful for solubilizing challenging substrates.Can be biocompatible at low concentrations.[6]

Q3: What are the best practices for setting up and monitoring the progress of the CuAAC reaction?

A systematic approach to reaction setup and monitoring is key to success.

  • Setup:

    • Prepare fresh stock solutions of your reagents, especially the sodium ascorbate.[13]

    • In a reaction vessel, dissolve the this compound and the azide in the chosen solvent system.

    • In a separate vial, prepare the catalyst premix by adding the CuSO₄ solution to the ligand solution.

    • Add the catalyst premix to the reaction vessel containing the substrates.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Seal the reaction vessel and stir at the desired temperature.

  • Monitoring:

    • TLC (Thin Layer Chromatography): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information on the conversion and can help identify any side products.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to monitor the reaction in real-time and for final product characterization.[14][15]

    • FTIR (Fourier-Transform Infrared) Spectroscopy: The disappearance of the characteristic azide stretch at ~2100 cm⁻¹ can be monitored to track reaction progress.[16]

Q4: Are there any known inhibitors of the CuAAC reaction that I should be aware of when working with this class of compounds?

Yes, several functional groups and substances can inhibit the copper catalyst.

  • Thiols: Compounds containing thiol groups (e.g., dithiothreitol (DTT), glutathione) are potent inhibitors as they bind strongly to copper.[1][17]

  • Halides: High concentrations of halide ions, particularly iodide, can compete with the substrates for coordination to the copper center.[1]

  • Strong Chelating Agents: Other functional groups that can chelate copper, such as histidines in peptides or other nitrogen-rich heterocycles, can also inhibit the reaction.[4]

Experimental Protocols

Protocol 1: General Optimized CuAAC Reaction for this compound

This protocol is a starting point and may require further optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare this solution fresh just before use).

  • Reaction Setup:

    • In a suitable reaction vial, dissolve this compound (1.0 eq) and the azide partner (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water to a final concentration of 10-50 mM.

    • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

    • In a separate microcentrifuge tube, prepare the catalyst premix: add 5 µL of the 100 mM CuSO₄ solution (0.05 eq) to 25 µL of the 500 mM THPTA solution (1.25 eq). Vortex briefly.

    • Add the catalyst premix to the reaction vial.

    • Initiate the reaction by adding 10 µL of the freshly prepared 1 M sodium ascorbate solution (1.0 eq).

    • Seal the vial and stir the reaction at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, the product can be isolated by standard purification techniques such as column chromatography, preparative HPLC, or crystallization.

Protocol 2: Small-Scale Test Reaction for Condition Screening

This protocol is useful for quickly screening different ligands, solvents, or temperatures on a small scale.

  • Prepare stock solutions of your reactants and catalyst components as described in Protocol 1.

  • In a 96-well plate or an array of microcentrifuge tubes, set up a series of reactions varying one parameter at a time (e.g., different solvent systems, different ligands, or different temperatures).

  • Use a total reaction volume of 100-200 µL for each test reaction.

  • After a set time (e.g., 1, 4, and 24 hours), quench a small aliquot from each reaction with an EDTA solution to chelate the copper and stop the reaction.

  • Analyze the aliquots by LC-MS to determine the conversion in each reaction and identify the optimal conditions.

Visualizations

Diagram 1: The Catalytic Cycle of the CuAAC Reaction

CuAAC_Mechanism cluster_main CuAAC Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Sodium Ascorbate (Reduction) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Alkyne->Cu-Acetylide Azide Azide Metallacycle Metallacycle Azide->Metallacycle Cu-Acetylide->Metallacycle + Azide Cu-Triazolide Cu-Triazolide Metallacycle->Cu-Triazolide Ring Contraction Cu-Triazolide->Cu(I) Catalyst Regeneration Triazole_Product Triazole_Product Cu-Triazolide->Triazole_Product Protonolysis

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Diagram 2: Troubleshooting Workflow for a Failed CuAAC Reaction

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Purity of Starting Materials and Solvents start->check_reagents check_catalyst Is the Catalytic System Active? check_reagents->check_catalyst Reagents OK solution_reagents Use High-Purity Reagents and Anhydrous Solvents check_reagents->solution_reagents Impurity Found optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK solution_catalyst Degas Solvents, Use Fresh Reducing Agent, Ensure Proper Ligand:Cu Ratio check_catalyst->solution_catalyst Inactivity Suspected chelation_issue Suspect Substrate-Catalyst Chelation? optimize_conditions->chelation_issue Still Low Yield solution_conditions Screen Solvents (e.g., tBuOH/H2O), Adjust Temperature, Consider Ultrasound optimize_conditions->solution_conditions Improvement Seen solution_chelation Increase Catalyst/Ligand Loading, Add Sacrificial Zn(II) chelation_issue->solution_chelation

Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.

Diagram 3: Key Factors Influencing CuAAC Reaction Success

Influencing_Factors center_node CuAAC Reaction Success catalyst Catalyst System (Cu Source, Ligand, Reducing Agent) center_node->catalyst substrates Substrate Properties (Purity, Sterics, Chelating Moieties) center_node->substrates conditions Reaction Conditions (Solvent, Temperature, pH, Atmosphere) center_node->conditions setup Experimental Setup (Order of Addition, Degassing) center_node->setup

Caption: Interconnected factors that determine the outcome of a CuAAC reaction.

References

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (Vol. 3, Issue 4, pp. 297-312). John Wiley & Sons, Inc. Retrieved from [Link]

  • Ginnaram, S., Chinthakindi, P. K., & Mangilal, S. (2022). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 27(19), 6284. Retrieved from [Link]

  • Park, S., Lee, H., Lee, Y., & Lee, Y. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry, 94(20), 7149–7156. Retrieved from [Link]

  • Jiang, H., & Gao, J. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(11), 2773. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]

  • Głowacka, I. E., Poštová-Sluková, L., & Džubák, P. (2018). Synthesis and cytotoxic activity of novel acyclic nucleoside analogues with functionality in click chemistry. Nucleosides, Nucleotides & Nucleic Acids, 37(1), 1-13. Retrieved from [Link]

  • Deraedt, C., d’Halluin, M., & Le Grognec, E. (2017). Effective ascorbate-free and photolatent click reactions in water using a photoreducible copper(II)-ethylenediamine precatalyst. Beilstein Journal of Organic Chemistry, 13, 1947–1955. Retrieved from [Link]

  • Martins, P. R., & de Vleeschouwer, F. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5692–5703. Retrieved from [Link]

  • de Souza, G. G., & de Oliveira, K. T. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(106), 104639-104648. Retrieved from [Link]

  • ResearchGate. (2016, August 15). Ascorbic acid or sodium ascorbate in CUAAC click chemistry?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The scope of CuAAC reactions for the synthesis of pyrrolo[2,3-d]pyrimidines and purines using methods AC. Retrieved from [Link]

  • Prokop, A. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Retrieved from [Link]

  • Ameta, K. L., & Kumar, A. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(1), 223–296. Retrieved from [Link]

  • ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Retrieved from [Link]

Sources

addressing poor cell permeability of pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with pyrrolo[2,3-d]pyrimidine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, particularly for kinase inhibitors, due to its structural similarity to adenine, allowing it to act as a potent ATP-competitive inhibitor.[1][2] However, the very features that make this heterocycle effective—its nitrogen atoms and potential for functionalization—can also lead to significant challenges in achieving adequate cell permeability, a critical step for reaching intracellular targets.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you diagnose and overcome poor cell permeability in your experimental compounds.

Part 1: FAQs - Understanding the Permeability Problem

Q1: My new pyrrolo[2,3-d]pyrimidine derivative is highly potent in my enzymatic assay but shows no activity in my cell-based assay. Why is this happening?

This is a classic and common challenge in drug discovery. A discrepancy between enzymatic and cellular activity often points to a failure of the compound to reach its intracellular target. The most likely culprit is poor membrane permeability.[3] The compound may be too polar, too large, or rapidly ejected by efflux pumps on the cell surface, preventing it from accumulating to a therapeutic concentration inside the cell.

Q2: What specific features of the pyrrolo[2,3-d]pyrimidine scaffold contribute to poor permeability?

The pyrrolo[2,3-d]pyrimidine core itself, while an excellent pharmacophore, presents several inherent challenges:

  • Hydrogen Bonding Capacity: The nitrogen atoms in both the pyrrole and pyrimidine rings are potential hydrogen bond acceptors, and substituents often add hydrogen bond donors (e.g., amines, hydroxyls). An excess of these interactions with the aqueous environment can make it energetically unfavorable for the molecule to enter the lipophilic cell membrane.

  • Polar Surface Area (PSA): The PSA is the surface sum over all polar atoms in a molecule. Heterocycles rich in nitrogen and oxygen naturally have a higher PSA. Molecules with a high PSA struggle to cross the lipid bilayer via passive diffusion.

  • Low Lipophilicity: While not always the case, unsubstituted or highly polar-substituted derivatives can have a low octanol-water partition coefficient (LogP), indicating a preference for the aqueous phase over the lipid membrane.[4]

Q3: What are the key physicochemical properties I should aim for to ensure good permeability?

While there are no absolute rules, several guidelines, like Lipinski's Rule of Five, can help predict oral bioavailability and, by extension, general membrane permeability. For optimal passive diffusion, a compound should ideally exhibit a fine balance of these properties.[3]

Parameter Guideline for Good Permeability Rationale & Causality
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across the membrane.
LogP (Lipophilicity) 1 - 3A measure of a compound's partitioning between octanol and water.[5] A value in this range indicates a balance between sufficient aqueous solubility to be in solution and sufficient lipophilicity to enter the lipid membrane.[4] Values >3 can lead to poor solubility and metabolic instability.[4]
Hydrogen Bond Donors ≤ 5Fewer donors reduce strong interactions with water, allowing the compound to shed its hydration shell and enter the membrane.
Hydrogen Bond Acceptors ≤ 10Fewer acceptors limit polarity and interaction with the aqueous phase.
Polar Surface Area (PSA) < 140 ŲA key predictor of passive transport. Lower PSA is strongly correlated with higher permeability.

This table summarizes generally accepted guidelines for drug-like properties.

Part 2: Troubleshooting Guide - How to Diagnose Permeability Issues

Before attempting to modify your lead compound, you must confirm that permeability is the true cause of its poor cellular performance. This requires specific, quantitative assays.

Q4: Which initial assay should I use to get a quick assessment of my compound's passive permeability?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point. It is a high-throughput, cell-free assay that specifically measures passive transcellular permeation.[6]

  • Principle: A 96-well plate is divided into a donor and acceptor compartment, separated by a filter coated with a lipid solution (e.g., lecithin in dodecane) that mimics a cell membrane.[7][8] The compound is added to the donor well, and after incubation, its concentration in the acceptor well is measured to determine the rate of diffusion.[9]

  • Why it's useful: PAMPA is fast, cost-effective, and avoids the complexities of active transport or metabolism.[6][7] It gives you a clean, unambiguous measure of passive diffusion, which is often the primary route of entry for small molecules.

Below is a logical workflow for conducting a PAMPA experiment.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Plate: Add test compounds (e.g., 10 µM) and controls to buffer. add_donor Add Donor Solution: Carefully add compound solutions from donor plate to the top of the filter plate. prep_donor->add_donor prep_acceptor Prepare Acceptor Plate: Fill with buffer. assemble Assemble Sandwich: Place the coated filter plate onto the acceptor plate. prep_acceptor->assemble prep_membrane Coat PVDF Filter Plate: Apply 5 µL of lipid solution (e.g., 1% lecithin in dodecane) to each well's membrane. prep_membrane->assemble assemble->add_donor incubate Incubate: Typically 5 to 18 hours at room temperature. add_donor->incubate quantify Quantify Compound: Measure concentration in donor and acceptor wells using LC-MS/MS or UV-Vis. incubate->quantify calculate Calculate Permeability (Pe): Use standard equations to determine the effective permeability coefficient. quantify->calculate

Caption: A typical workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Q5: My compound showed moderate-to-high permeability in PAMPA but is still inactive in cells. What should I investigate next?

This is a critical diagnostic result. If passive diffusion is good (as suggested by PAMPA), but cellular activity is low, you should suspect the involvement of active transport mechanisms, specifically active efflux .[6] Many cells, especially cancer cell lines, overexpress efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) that actively remove foreign compounds from the cytoplasm.[]

To investigate this, you must use a more complex, cell-based model like the Caco-2 permeability assay .

  • Principle: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[][11] This model contains both active uptake and efflux transporters.[]

  • Why it's useful: By measuring compound transport in both directions (apical-to-basolateral, A->B, and basolateral-to-apical, B->A), you can calculate an efflux ratio (ER = Papp(B->A) / Papp(A->B)) .[11] An efflux ratio significantly greater than 2 is a strong indicator that your compound is a substrate for an active efflux pump.[11]

The diagram below outlines the workflow for diagnosing active efflux.

Caco2_Workflow cluster_setup Cell Culture & Validation cluster_assay Bidirectional Permeability Assay cluster_analysis Data Analysis & Interpretation seed Seed Caco-2 cells on Transwell inserts. culture Culture for 21 days to form a differentiated and polarized monolayer. seed->culture validate Validate Monolayer Integrity: Measure TEER (Transepithelial Electrical Resistance). TEER > 200 Ω·cm² is required. culture->validate assay_ab A -> B Assay: Add compound to Apical (top) side. Sample from Basolateral (bottom) side over time. validate->assay_ab assay_ba B -> A Assay: Add compound to Basolateral side. Sample from Apical side over time. validate->assay_ba quantify Quantify Compound: Analyze all samples by LC-MS/MS. assay_ab->quantify assay_ba->quantify calc_papp Calculate Papp (A->B) and Papp (B->A). quantify->calc_papp calc_er Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) calc_papp->calc_er interpret ER > 2? calc_er->interpret efflux Efflux is Likely: Compound is actively pumped out. interpret->efflux Yes no_efflux Efflux is Unlikely: Poor permeability is due to other factors. interpret->no_efflux No

Caption: Workflow for the Caco-2 bidirectional assay to determine active efflux.

Permeability Classification Table
AssayApparent Permeability (Papp) x 10⁻⁶ cm/sClassificationImplication for Pyrrolo[2,3-d]pyrimidines
Caco-2 < 1LowUnlikely to be absorbed orally. Major modifications needed.
1 - 10MediumModerate absorption. A good candidate for optimization.
> 10HighGood absorption predicted. If cellular activity is still low, suspect other issues (target engagement, metabolism).

This data is a general guide for interpreting Caco-2 results. Reference compounds like atenolol (low) and antipyrine (high) should always be run as controls.[11]

Part 3: Strategies for Improving Cell Permeability

Once you have diagnosed the permeability issue, you can employ several medicinal chemistry strategies to improve your compound's properties.

Permeability_Factors cluster_props Key Physicochemical Properties compound Pyrrolo[2,3-d]pyrimidine Derivative logp Lipophilicity (LogP) psa Polar Surface Area (PSA) hbd Hydrogen Bond Donors (HBD) mw Molecular Weight (MW) membrane Cell Membrane (Lipid Bilayer) permeability Cell Permeability membrane->permeability logp->membrane Increases Partitioning psa->membrane Hinders Entry hbd->membrane Hinders Entry mw->membrane Slows Diffusion

Caption: Key molecular properties influencing passive diffusion across the cell membrane.

Q6: How can I structurally modify my compound to reduce its polarity and hydrogen bonding capacity?

This is often the most effective strategy for improving passive diffusion.

  • Mask Polar Groups: If your molecule has exposed polar functional groups like hydroxyls (-OH), carboxylic acids (-COOH), or primary/secondary amines (-NH₂/-NHR), consider masking them. This can be done by converting them to ethers, esters, or N-methylated amines. This directly reduces the hydrogen bond donor count and PSA.

  • Introduce Lipophilic Moieties: Adding small, non-polar groups like a methyl or ethyl group, or replacing a polar aromatic ring with a less polar one, can increase the overall LogP, driving the compound into the lipid membrane. Be cautious not to increase LogP too much, as this can negatively impact solubility.[4]

  • Intramolecular Hydrogen Bonding: A clever strategy is to introduce a functional group that can form an intramolecular hydrogen bond with a nearby polar group. This "internal" bond masks the polar functionality from the solvent, effectively reducing the molecule's apparent polarity and lowering its PSA without significantly increasing its molecular weight.

Q7: My Caco-2 data shows a high efflux ratio. How can I overcome active efflux?

Evading efflux pumps is challenging but possible. The goal is to modify the structure so it is no longer recognized by the transporter.

  • "Blocking" Metabolism Sites: Sometimes, adding bulky groups or fluorine atoms near potential sites of interaction with the efflux pump can disrupt recognition.[12]

  • Change Polarity and H-bonding: Efflux pumps often recognize specific patterns of charge, polarity, and hydrogen bonding. Modifying these features, as described in Q6, can sometimes be sufficient to reduce recognition by the pump.

  • Reduce Ring Size/Increase Rigidity: Some studies have shown that reducing the size of saturated heterocyclic rings or increasing the overall conformational rigidity of a molecule can reduce its susceptibility to efflux.[12]

Part 4: Advanced Strategies - The Prodrug Approach

Q8: I have tried multiple structural modifications with limited success. Is there a more advanced strategy I can use?

Yes. When direct modification of the parent drug fails, a prodrug strategy can be highly effective.[13][14] A prodrug is a pharmacologically inactive derivative that is converted into the active parent drug in vivo through enzymatic or chemical transformation.[15]

  • The Concept: You can temporarily attach a lipophilic promoiety to a polar functional group on your pyrrolo[2,3-d]pyrimidine.[16] This new, more lipophilic molecule can easily cross the cell membrane. Once inside the cell, cellular enzymes (like esterases or phosphatases) cleave off the promoiety, releasing the active parent drug at its site of action.[16]

  • Common Prodrug Linkages:

    • Esters: Used to mask carboxylic acids or hydroxyl groups. They are readily cleaved by intracellular esterases.

    • Carbonates/Carbamates: Effective for masking hydroxyls and amines.

    • Phosphate Esters: A common strategy to dramatically increase aqueous solubility for formulation, which are then cleaved by phosphatases to release the parent drug.

The prodrug approach is a powerful tool for overcoming fundamental permeability barriers that cannot be solved by simple analog synthesis.[14][17]

Part 5: Reference Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) to the membrane of each well in a 96-well PVDF filter plate (donor plate).[7]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of a suitable buffer (e.g., PBS, pH 7.4).

  • Assembly: Place the lipid-coated donor plate onto the acceptor plate, forming a "sandwich".

  • Donor Solution: Prepare test compounds at 10 µM in the same buffer, often containing a small percentage of DMSO (e.g., 5%) to aid solubility.[8]

  • Assay Start: Add 150-200 µL of the donor solution to each well of the donor plate.[8]

  • Incubation: Cover the plate and incubate at room temperature for 5-18 hours with gentle shaking.[8][9]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[9]

  • Calculation: Calculate the effective permeability coefficient (Pe or Papp) using the concentrations and known physical parameters (well volume, membrane area, incubation time). Include high (e.g., chloramphenicol) and low (e.g., theophylline) permeability control compounds in every assay.[18]

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell™ inserts at a density of approximately 23,000 cells/well.[19] Culture for 18-22 days in a CO₂ incubator, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[][11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >200 Ω·cm².[19] Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[19]

  • Apical to Basolateral (A→B) Transport:

    • Add 300 µL of transport buffer containing the test compound (e.g., 10 µM) to the apical (top) chamber.[19]

    • Add 1200 µL of fresh transport buffer to the basolateral (bottom) chamber.[19]

    • Incubate at 37°C with gentle shaking (e.g., 50 oscillations/min).[19]

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • Perform the reverse experiment on a separate set of wells. Add compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in all collected samples via LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both the A→B and B→A directions using the equation: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the membrane area, and C₀ is the initial concentration.[11]

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Technology Networks. PAMPA Permeability Assay Protocol. [Link]

  • MDPI. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • SlideShare. caco-2 cell permeability assay for intestinal absorption. [Link]

  • Caco2 Assay Protocol. [No specific source title available]. [Link]

  • PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Semantic Scholar. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ACS Publications. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. [Link]

  • PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • PubMed Central. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Royal Society of Chemistry. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. [Link]

  • Semantic Scholar. Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors.. [Link]

  • ResearchGate. Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. [Link]

  • ResearchGate. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. [Link]

  • ACS Publications. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

  • PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • ResearchGate. Docking scores of pyrrolo[2,3-d]pyrimidine derivatives 2 a-q.. [Link]

  • ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • PubMed. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • ResearchGate. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • MDPI. Special Issue : Heterocyclic Compounds for Drug Design and Drug Discovery. [Link]

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Ethynyl vs. 4-Halo-Pyrrolo[2,3-d]pyrimidines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone. Its structural analogy to purines makes it a privileged core in a multitude of kinase inhibitors and other biologically active molecules. The functionalization at the C4-position is a critical step in the diversification of this scaffold, and two of the most versatile handles for this purpose are the halo and ethynyl groups. This guide provides an in-depth comparison of the reactivity of 4-halo- versus 4-ethynyl-pyrrolo[2,3-d]pyrimidines, offering experimental insights to inform strategic synthetic planning.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a key structural motif in numerous FDA-approved drugs, including the Janus kinase (JAK) inhibitors tofacitinib and ruxolitinib.[1] The ability to introduce a wide array of substituents at the C4-position is paramount for modulating the pharmacological properties of these molecules. Both 4-halo and 4-ethynyl derivatives serve as key intermediates in these synthetic endeavors, each with its distinct reactivity profile and strategic advantages.

Reactivity of 4-Halo-Pyrrolo[2,3-d]pyrimidines: A Workhorse for Cross-Coupling

The 4-halo-pyrrolo[2,3-d]pyrimidines, particularly the 4-chloro and 4-iodo derivatives, are widely utilized as electrophilic partners in a variety of cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity at the C4-position, making it susceptible to palladium-catalyzed C-C and C-N bond formation.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of 4-halopyrrolo[2,3-d]pyrimidines in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energies: I > Br > Cl.[3] This is primarily due to the greater ease of the oxidative addition step to the palladium(0) catalyst with heavier halogens.

Sonogashira Coupling: This reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, typically between an aryl halide and a terminal alkyne. It is a common method for synthesizing 4-alkynyl-pyrrolo[2,3-d]pyrimidines. The 4-iodo derivative is a particularly good substrate for this transformation.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound. It is extensively used to introduce aryl and heteroaryl moieties at the C4-position of the pyrrolo[2,3-d]pyrimidine core.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds between an aryl halide and an amine, providing access to a wide range of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives.[4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring also makes 4-halo-pyrrolo[2,3-d]pyrimidines amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct displacement of the halide with various nucleophiles, such as amines, alcohols, and thiols. The reaction typically proceeds via a Meisenheimer-like intermediate.

Reactivity of 4-Ethynyl-Pyrrolo[2,3-d]pyrimidines: A Gateway to Diverse Functionalities

While often synthesized from their 4-halo counterparts via Sonogashira coupling, 4-ethynyl-pyrrolo[2,3-d]pyrimidines are not merely products but also versatile starting materials for a range of transformations. The terminal alkyne functionality serves as a linchpin for further molecular elaboration.

Sonogashira Coupling: A Reversed Role

In contrast to their halo-precursors, 4-ethynyl-pyrrolo[2,3-d]pyrimidines act as the nucleophilic partner in Sonogashira reactions, coupling with aryl or vinyl halides to generate unsymmetrical diarylacetylenes. This offers a complementary strategy for constructing extended conjugated systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of 4-ethynyl-pyrrolo[2,3-d]pyrimidines is an ideal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC). This highly efficient and regioselective reaction allows for the facile conjugation of the pyrrolo[2,3-d]pyrimidine core to a wide variety of molecules bearing an azide functionality, including biomolecules, polymers, and fluorescent probes.[5]

Glaser-Hay Coupling

The Glaser-Hay coupling provides a method for the homocoupling of terminal alkynes to form symmetrical 1,3-diynes. This reaction can be catalyzed by copper salts in the presence of an oxidant. For 4-ethynyl-pyrrolo[2,3-d]pyrimidines, this opens a pathway to dimeric structures with potential applications in materials science and as bivalent ligands.

Comparative Analysis of Reactivity

Reaction Type4-Halo-pyrrolo[2,3-d]pyrimidine4-Ethynyl-pyrrolo[2,3-d]pyrimidineKey Advantages
Sonogashira Coupling Electrophilic partnerNucleophilic partnerHalo: Readily available starting material. Ethynyl: Allows for coupling with a different set of partners.
Suzuki Coupling Electrophilic partnerNot directly applicableHalo: Well-established and versatile for C-C bond formation.
Buchwald-Hartwig Electrophilic partnerNot directly applicableHalo: Efficient for C-N bond formation.
Nucleophilic Substitution Substrate for SNArNot directly applicableHalo: Direct introduction of various nucleophiles.
Click Chemistry (CuAAC) Precursor for ethynyl derivativeKey reactantEthynyl: Highly efficient and bio-orthogonal conjugation.
Glaser Coupling Not applicableKey reactantEthynyl: Synthesis of symmetric dimeric structures.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Sonogashira Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of a 4-alkynyl-pyrrolo[2,3-d]pyrimidine from the corresponding 4-chloro derivative.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).

  • Add anhydrous DMF, followed by triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the synthesis of a 4-aryl-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the synthesis of a 4-amino-pyrrolo[2,3-d]pyrimidine derivative.[4]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.05 eq).

  • Add anhydrous toluene.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Heat the reaction to 110 °C and stir for 12-16 hours.

  • Cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes the conjugation of a 4-ethynyl-pyrrolo[2,3-d]pyrimidine with an azide.[5][6]

Materials:

  • 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine

  • Azide compound (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and the azide (1.1 eq) in a mixture of tert-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_halo 4-Halo-Pyrrolo[2,3-d]pyrimidine Reactivity cluster_ethynyl 4-Ethynyl-Pyrrolo[2,3-d]pyrimidine Reactivity halo 4-Halo-Pyrrolo[2,3-d]pyrimidine sonogashira Sonogashira Coupling (Pd/Cu, Base) halo->sonogashira + Terminal Alkyne suzuki Suzuki Coupling (Pd, Base) halo->suzuki + Boronic Acid buchwald Buchwald-Hartwig (Pd, Base) halo->buchwald + Amine snar SNAr (Nucleophile) halo->snar + Nucleophile ethynyl_prod 4-Ethynyl Derivative sonogashira->ethynyl_prod aryl_prod 4-Aryl Derivative suzuki->aryl_prod amino_prod 4-Amino Derivative buchwald->amino_prod nu_prod 4-Nu Derivative snar->nu_prod ethynyl 4-Ethynyl-Pyrrolo[2,3-d]pyrimidine click Click Chemistry (CuAAC) (Cu(I), Azide) ethynyl->click + Azide glaser Glaser Coupling (Cu, Oxidant) ethynyl->glaser Homocoupling sonogashira_rev Sonogashira Coupling (Pd/Cu, Base) ethynyl->sonogashira_rev + Aryl Halide triazole_prod 4-(1,2,3-Triazolyl) Derivative click->triazole_prod diyne_prod 1,3-Diyne Dimer glaser->diyne_prod unsym_alkyne_prod Unsymmetrical Diarylacetylene sonogashira_rev->unsym_alkyne_prod

Sources

A Comparative Guide to the Biological Activity of 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine and its C4-Substituted Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure."[1] Its structural resemblance to adenine, a fundamental component of ATP, allows derivatives of this scaffold to effectively compete with ATP at the hinge region of various protein kinases.[1] This competitive inhibition can modulate aberrant signaling pathways that are hallmarks of numerous diseases.

This guide provides an in-depth technical comparison of the biological activity of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine and a range of its C4-substituted analogs. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity as kinase inhibitors, provide detailed experimental protocols for their synthesis and evaluation, and present comparative data to inform the design of next-generation therapeutics.

The Significance of the C4-Position in Modulating Kinase Inhibition

The C4 position of the 7H-pyrrolo[2,3-d]pyrimidine core is a critical vector for chemical modification, profoundly influencing the compound's interaction with the target kinase. Substituents at this position can form key hydrogen bonds and van der Waals interactions within the ATP-binding pocket, thereby dictating both the potency and selectivity of the inhibitor.[2] The exploration of diverse C4-substituents, from simple amino groups to more complex aryl and heterocyclic moieties, has led to the discovery of highly potent and selective inhibitors for a variety of kinase targets.

Synthesis of C4-Substituted 7H-pyrrolo[2,3-d]pyrimidine Analogs

The common starting material for the synthesis of many C4-substituted analogs is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor allows for nucleophilic substitution reactions to introduce a variety of functionalities at the C4 position.

General Synthesis of C4-Amino and C4-Anilino Analogs

A prevalent method for introducing amino and anilino groups at the C4 position is through a nucleophilic aromatic substitution reaction with the corresponding amine.

start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product 4-(Amino/Anilino)-7H-pyrrolo[2,3-d]pyrimidine start->product Nucleophilic Aromatic Substitution amine R-NH₂ (Amine) amine->product start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate 4-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine start->intermediate Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst) alkyne Ethynyltrimethylsilane alkyne->intermediate product This compound intermediate->product Desilylation cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound Prepare serial dilutions of test compound plate Add compound, controls, kinase, and substrate to plate compound->plate initiate Initiate reaction with ATP plate->initiate incubate_reaction Incubate at room temperature initiate->incubate_reaction add_reagent Add Kinase-Glo® reagent incubate_reaction->add_reagent incubate_detection Incubate in the dark add_reagent->incubate_detection read Measure luminescence incubate_detection->read

Sources

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Motif for Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity Profiles of Novel Derivatives

Introduction

This guide provides a comparative analysis of the kinase selectivity profiles of several exemplary 7H-pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the experimental data that defines their target engagement and off-target effects, offering a valuable resource for researchers and drug development professionals. By juxtaposing these derivatives against established kinase inhibitors, such as the multi-targeted Sunitinib and the JAK inhibitor Ruxolitinib (which itself is a pyrrolo[2,3-d]pyrimidine derivative), we aim to provide a nuanced understanding of how subtle chemical modifications to a core scaffold can dramatically influence kinase selectivity and, consequently, therapeutic potential.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following sections compare the selectivity of prominent 7H-pyrrolo[2,3-d]pyrimidine derivatives against their primary targets and the broader kinome.

Derivatives Targeting Oncogenic Kinases: RET and PAK4

Mutations and fusions of the RET (Rearranged during transfection) proto-oncogene are known drivers in various cancers, including non-small cell lung cancer and thyroid cancer.[3] Similarly, p21-activated kinase 4 (PAK4) is overexpressed in multiple human cancers and plays a crucial role in tumor progression.[4]

A notable pyrrolo[2,3-d]pyrimidine derivative, Compound 59 , has been identified as a potent inhibitor of both wild-type RET and the gatekeeper mutant V804M.[5] Another derivative, Compound 5n , has demonstrated high enzymatic inhibitory activity against PAK4.[6]

Kinase TargetCompound 59 (IC50 nM)Compound 5n (IC50 nM)Sunitinib (IC50 nM)
RET Low nM [5]-~100[7]
RET (V804M) Low nM [5]--
PAK4 -2.7 [6]-
VEGFR2--80[8]
PDGFRβ--2[8]
c-Kit--Potent Inhibition[8]

Table 1: Comparative inhibitory activities of pyrrolo[2,3-d]pyrimidine derivatives against oncogenic kinases and the multi-targeted inhibitor Sunitinib.

The data indicates that derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold can be tailored to achieve high potency against specific oncogenic kinases. Compound 59's activity against the V804M RET mutant is particularly significant, as this mutation confers resistance to some first-generation RET inhibitors.[5]

Derivatives Targeting Kinases in Immunology and Immuno-oncology: ITK and CSF1R

Interleukin-2-inducible T-cell kinase (ITK) is a key signaling molecule in T-cells and a target for autoimmune diseases and T-cell malignancies.[9] Colony-stimulating factor 1 receptor (CSF1R) is crucial for the differentiation and function of macrophages and is a target in immuno-oncology and inflammatory diseases.[10]

A covalent inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, Compound 9 , has shown excellent selectivity for ITK over other structurally related kinases.[9] Another derivative, Compound 18h , is a potent and selective inhibitor of CSF1R.[10]

Kinase TargetCompound 9 (IC50 nM)Compound 18h (IC50 nM)Ruxolitinib (IC50 nM)
ITK Potent Inhibition [9]--
CSF1R -5.14 [10]-
JAK1--3.3[11]
JAK2--2.8[11]
JAK3-->428
TYK2--19

Table 2: Comparative inhibitory activities of pyrrolo[2,3-d]pyrimidine derivatives against immunological kinase targets and the JAK inhibitor Ruxolitinib.

The high selectivity of Compound 9 for ITK and Compound 18h for CSF1R underscores the adaptability of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in generating inhibitors with distinct therapeutic applications.[9][10]

Key Signaling Pathways

To appreciate the therapeutic implications of selective kinase inhibition, it is essential to understand the signaling pathways in which these kinases operate.

RET Signaling Pathway

Activation of the RET receptor tyrosine kinase by its ligands, the GDNF family of ligands (GFLs), and co-receptors (GFRα), triggers dimerization and autophosphorylation. This leads to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[3][12]

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFL_GFRa GFL-GFRα Complex RET RET Receptor GFL_GFRa->RET Binds & Activates RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCG PLCγ RET->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival PLCG->Proliferation_Survival Nucleus->Proliferation_Survival Gene Transcription

Caption: Simplified RET signaling pathway.

PAK4 Signaling Pathway

PAK4 is a downstream effector of small Rho GTPases, such as Cdc42. Once activated, PAK4 can influence a multitude of cellular processes, including cytoskeletal dynamics, cell survival, and gene expression, through various downstream targets like LIMK1 and by modulating pathways such as the PI3K/AKT and MEK/ERK pathways.[4][13]

PAK4_Signaling Cdc42 Active Cdc42 PAK4 PAK4 Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK Cofilin Cofilin LIMK1->Cofilin Inhibits Actin Actin Cytoskeleton Remodeling Cofilin->Actin Cell_Survival Cell Survival & Metastasis Actin->Cell_Survival PI3K_AKT->Cell_Survival MEK_ERK->Cell_Survival

Caption: Key downstream pathways of PAK4.

Experimental Protocols for Kinase Profiling

The determination of a compound's kinase selectivity profile relies on robust and high-throughput screening platforms. Two widely adopted methods are the KINOMEscan™ competition binding assay and the LanthaScreen™ Eu Kinase Binding Assay.

KINOMEscan™ Assay Workflow

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

KINOMEscan_Workflow Compound Test Compound Incubation Incubation Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand (on beads) Ligand->Incubation Wash Wash unbound kinase Incubation->Wash Elution_qPCR Elution & qPCR of DNA tag Wash->Elution_qPCR Quantification Quantification of Kinase-Ligand Binding Elution_qPCR->Quantification

Caption: KINOMEscan™ competition binding assay workflow.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for the active site of a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[14]

Step-by-Step Methodology:

  • Reagent Preparation: A panel of DNA-tagged kinases, an immobilized active-site directed ligand, and the test compound are prepared.

  • Binding Reaction: The test compound, DNA-tagged kinase, and immobilized ligand are co-incubated to allow for competitive binding.

  • Washing: Unbound kinase is removed by washing the solid support.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by eluting the kinase and quantifying the associated DNA tag via qPCR.

  • Data Analysis: The results are compared to a DMSO control to determine the percent inhibition, from which dissociation constants (Kd) can be calculated.

LanthaScreen™ Eu Kinase Binding Assay Workflow

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.

LanthaScreen_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_Ab_Tracer Kinase-Eu-Antibody-Tracer Complex (High FRET) Inhibitor_Kinase Inhibitor-Kinase Complex Low_FRET Low FRET Signal Inhibitor_Kinase->Low_FRET Free_Tracer Free Tracer Free_Tracer->Low_FRET Kinase Tagged Kinase Kinase->Kinase_Ab_Tracer Kinase->Inhibitor_Kinase Antibody Eu-labeled Antibody Antibody->Kinase_Ab_Tracer Tracer Fluorescent Tracer Tracer->Kinase_Ab_Tracer Inhibitor Test Inhibitor Inhibitor->Inhibitor_Kinase

Caption: Principle of the LanthaScreen™ TR-FRET assay.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from a kinase by a test compound. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, a mixture of the tagged kinase and the Eu-labeled antibody, and the fluorescent tracer at 3x the final desired concentrations in kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[16]

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution.

  • Addition of Kinase/Antibody: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Addition of Tracer: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.[15][17]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, offering a versatile platform for developing compounds with tailored selectivity profiles. As demonstrated by the examples of inhibitors targeting RET, PAK4, ITK, and CSF1R, strategic chemical modifications to this core can yield highly potent and selective agents for a range of therapeutic areas. The ability to fine-tune the selectivity of these inhibitors is paramount for achieving desired therapeutic outcomes while minimizing off-target toxicities. Comprehensive profiling using robust methodologies such as KINOMEscan™ and LanthaScreen™ is indispensable in the characterization of these compounds and in guiding the selection of candidates for further development. The continued exploration of the chemical space around the 7H-pyrrolo[2,3-d]pyrimidine nucleus promises to deliver the next generation of innovative and effective kinase-targeted therapies.

References

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A Senior Application Scientist's Guide to Validating Target Engagement for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine-based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2][3][4][5][6][7][8] The strategic incorporation of a 4-ethynyl group transforms these molecules into powerful chemical biology tools. This "warhead" not only facilitates covalent bond formation with a target protein, often a nucleophilic cysteine residue, but also serves as a bioorthogonal handle for downstream analysis via copper-catalyzed or strain-promoted alkyne-azide cycloaddition—commonly known as "click chemistry".[9][10][11][12][13]

This guide provides a comprehensive framework for validating the target engagement of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine probes. We will move sequentially from foundational biochemical proof of the covalent interaction to quantitative assessment in the complex cellular milieu and finally, correlation with functional cellular outcomes. This structured approach ensures that each experimental step builds upon a validated foundation, embodying the principles of a self-validating experimental system.

Part 1: Foundational Biochemical Validation: Confirming the Covalent Adduct

Before investing in complex cellular assays, it is non-negotiable to first prove that the probe physically and covalently binds to the purified target protein. This initial step provides the mechanistic bedrock for all subsequent experiments. The primary tool for this is mass spectrometry (MS).[17]

Causality in Experimental Choice:

We employ two tiers of MS analysis. Intact protein MS offers a rapid, holistic view confirming if any binding has occurred, while peptide-level MS/MS provides the high-resolution data needed to pinpoint the exact site of modification. This two-pronged approach eliminates ambiguity and confirms the intended binding mode.

Workflow for Biochemical Validation

cluster_0 Biochemical Validation Workflow P Purified Target Protein + Probe Incubation IntactMS Intact Protein LC-MS Analysis P->IntactMS Digest Proteolytic Digestion (e.g., Trypsin) P->Digest Result1 Mass Shift Confirmed (Protein + Probe MW) IntactMS->Result1 PeptideMS Peptide Mapping LC-MS/MS Digest->PeptideMS Result2 Modified Peptide Identified (e.g., Cys-adduct) PeptideMS->Result2

Caption: Foundational MS-based workflow to confirm covalent binding.

Experimental Protocol 1: Intact Protein Mass Spectrometry
  • Incubation: Incubate the purified target protein (e.g., 1-5 µM) with a molar excess of the this compound probe (e.g., 5-10 µM) in a suitable biochemical buffer at room temperature or 37°C. Include a DMSO vehicle control. Incubation time can range from 30 minutes to 4 hours, depending on the expected reaction kinetics.

  • Desalting: Quench the reaction (if necessary) and desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method to remove unreacted probe and non-volatile salts.

  • Analysis: Analyze the sample via liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Deconvolution: Deconvolute the resulting multi-charged spectrum to determine the zero-charge mass of the protein.

  • Validation: A successful covalent modification is confirmed by a mass shift in the probe-treated sample that corresponds to the molecular weight of the probe.[17]

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Δ)Conclusion
Protein + DMSO50,000.050,000.5N/ANo Modification
Protein + Probe (MW=450.2)50,450.250,450.6+450.1Covalent Adduct Formed

Part 2: The Cellular Arena: Comparing Methods for Target Engagement

Confirming that a probe binds its target in a test tube is essential, but the ultimate goal is to measure this interaction within the complex, dynamic environment of a living cell.[18] This introduces challenges such as cell permeability, target accessibility, and potential off-target binding. Here, we compare the two gold-standard methodologies for quantifying cellular target engagement of covalent probes: Chemoproteomics (specifically, Activity-Based Protein Profiling) and the Cellular Thermal Shift Assay (CETSA).

Method A: Chemoproteomics via Click Chemistry

This method directly leverages the probe's ethynyl group. After treating live cells with the probe, the cells are lysed, and a reporter tag (e.g., biotin-azide or a fluorophore-azide) is "clicked" onto the probe-bound proteins. These tagged proteins can then be enriched and identified by mass spectrometry.[10][19]

Expertise & Causality: This is a direct and powerful method that provides a snapshot of all proteins the probe has covalently modified. By quantifying the amount of target protein pulled down in treated vs. untreated samples, we can determine target occupancy. Furthermore, by identifying other pulled-down proteins, we get a proteome-wide view of the probe's selectivity.[20] This is a self-validating system for specificity.

cluster_1 Chemoproteomics Workflow Cells Treat Live Cells with Ethynyl-Probe Lyse Cell Lysis Cells->Lyse Click Click Chemistry (e.g., Biotin-Azide) Lyse->Click Enrich Streptavidin Enrichment of Biotinylated Proteins Click->Enrich MS On-Bead Digestion & LC-MS/MS Analysis Enrich->MS Quant Protein Identification & Quantification MS->Quant

Caption: Workflow for chemoproteomic analysis of target engagement.

Method B: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free biophysical method based on the principle of ligand-induced thermal stabilization.[21] The binding of a probe to its target protein often increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This change in thermal stability can be quantified.

Expertise & Causality: CETSA provides crucial orthogonal validation to chemoproteomics. Because it is label-free, it avoids any potential artifacts from the click chemistry handle or reporter tag.[21] A positive result in both CETSA and a chemoproteomics experiment provides very high confidence in on-target engagement. High-throughput versions of CETSA (HT-CETSA) using reporters like NanoLuc® HiBiT® or AlphaLISA® have made the workflow more scalable for dose-response studies.[22][23][24]

cluster_2 High-Throughput CETSA Workflow Cells Treat Live Cells (Probe vs. DMSO) Heat Heat Shock at Temperature Gradient Cells->Heat Lyse Cell Lysis Heat->Lyse Detect Detect Soluble Protein (e.g., HiBiT, AlphaLISA) Lyse->Detect Curve Generate Melt Curve & Calculate ΔTm Detect->Curve

Caption: Workflow for a typical high-throughput CETSA experiment.

Comparison of Cellular Target Engagement Methods
FeatureChemoproteomics (Click Chemistry)Cellular Thermal Shift Assay (CETSA)
Principle Bioorthogonal ligation to a reporter tagLigand-induced thermal stabilization
Evidence Type Direct (detects the physical adduct)Indirect (infers binding from stability change)
Label Required? Yes (probe must have bioorthogonal handle)No (label-free)
Information Provided Target Occupancy, Proteome-wide SelectivityTarget Engagement, ΔTm (proxy for binding)
Throughput Low to MediumMedium to High (especially HT-CETSA)
Key Advantage Provides direct evidence and selectivity profilePhysiologically relevant, no probe modification needed
Key Limitation Reporter tags can cause steric hindranceNot all proteins exhibit a thermal shift upon binding
Experimental Protocol 2: HiBiT Cellular Thermal Shift Assay (CETSA)

This protocol assumes the target protein has been endogenously tagged with a HiBiT peptide using CRISPR/Cas9.

  • Cell Plating: Plate HiBiT-tagged cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound probe or DMSO vehicle control. Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

  • Thermal Challenge: Place the plate in a thermal cycler with a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by a 3-minute incubation at 25°C.

  • Lysis and Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and substrate) to each well. Shake for 10 minutes at room temperature to lyse cells and allow lanthionone complementation.

  • Readout: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against temperature for each concentration. Normalize the data and fit to a Boltzmann equation to determine the melting temperature (Tm). A positive target engagement is indicated by a dose-dependent increase in Tm.[22][23]

Part 3: The Final Link: Correlating Engagement with Cellular Function

Demonstrating that your probe binds its target in a cell is a critical milestone. However, to validate it as a useful tool, you must show that this binding event leads to a functional consequence. For kinase inhibitors, the most direct functional readout is the inhibition of downstream signaling.

Expertise & Causality: This step validates the potency of the probe's target engagement. By creating a dose-response curve for both target occupancy (from CETSA or chemoproteomics) and pathway inhibition (from Western blot), we can establish a clear Structure-Activity Relationship (SAR). A strong correlation between the EC50 for target engagement and the IC50 for pathway inhibition is the definitive proof of a probe's on-target mechanism of action.

cluster_3 Functional Validation Pathway Probe Pyrrolo[2,3-d]pyrimidine Probe Target Target Kinase Probe->Target Binds & Inhibits Substrate Downstream Substrate Target->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active Signal) Substrate->pSubstrate

Caption: Linking probe binding to inhibition of a signaling pathway.

Experimental Protocol 3: Downstream Phosphorylation Western Blot
  • Cell Treatment: Plate cells and starve them of serum overnight if the pathway of interest is growth factor-mediated.

  • Inhibitor Pre-treatment: Treat cells with a serial dilution of the this compound probe for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway with the appropriate agonist (e.g., EGF, HGF) for a short period (e.g., 10-15 minutes).

  • Lysis: Immediately place the plate on ice, aspirate the media, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Quantify protein concentration using a BCA assay. Normalize samples and run them on an SDS-PAGE gel.

  • Western Blot: Transfer proteins to a PVDF membrane and probe with a primary antibody specific for the phosphorylated downstream substrate (e.g., p-AKT, p-ERK). Re-probe with an antibody for the total substrate as a loading control.

  • Analysis: Quantify band intensity and plot the ratio of phosphorylated to total protein against the probe concentration to determine the IC50 for pathway inhibition.

Data Synthesis: The Target Validation Triangle

True validation is achieved when biochemical, cellular engagement, and functional data are aligned.

Assay TypeMetricExample Value
Biochemical Covalent AdductConfirmed by MS
Cellular Engagement CETSA EC50 (Tm Shift)50 nM
Functional Output Western Blot IC50 (p-Substrate)65 nM
Conclusion Strong correlation between cellular target binding and functional pathway inhibition, validating the probe's on-target mechanism.

References

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A Comparative Guide to Sonogashira Catalysts for Pyrrolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrolopyrimidines, a class of heterocyclic compounds, are of significant interest to the pharmaceutical industry due to their diverse biological activities.[1] Many serve as core structures in the development of novel therapeutics, including anticancer agents and kinase inhibitors.[1] The efficient synthesis of these scaffolds is therefore a critical focus for medicinal chemists and process development scientists. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, has emerged as a key strategy in the construction of the pyrrolopyrimidine framework.[2][3][4]

The choice of catalyst is paramount to the success of the Sonogashira reaction, directly impacting yield, reaction kinetics, and substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for the synthesis of pyrrolopyrimidines, offering insights into their relative performance and guiding researchers in catalyst selection for their specific applications.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction traditionally employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst.[2][5] The reaction proceeds through two interconnected catalytic cycles.

The Catalytic Cycles

The generally accepted mechanism involves a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[2] This step is believed to increase the acidity of the alkyne's terminal proton, facilitating its removal by the base.[6]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR CuX CuX CuX->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->CuX Transmetalation

Caption: The dual catalytic cycle of the Sonogashira reaction.

The Rise of Copper-Free Sonogashira Coupling

While effective, the use of a copper co-catalyst can lead to the formation of undesired alkyne homocoupling products (Glaser coupling) and introduces concerns about copper contamination in the final product, which is particularly problematic in pharmaceutical synthesis.[7] This has driven the development of copper-free Sonogashira protocols. In these systems, the palladium catalyst must facilitate both the oxidative addition and the activation of the alkyne.[8][9]

Copper_Free_Sonogashira Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Alkynylation (R-C≡CH, Base) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR

Caption: The catalytic cycle of a copper-free Sonogashira reaction.

Comparative Analysis of Palladium Catalysts

The performance of a Sonogashira reaction is heavily influenced by the choice of the palladium catalyst, which is typically composed of a palladium precursor and a supporting ligand.

Homogeneous Palladium Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity.

Catalyst PrecursorCommon LigandsKey Characteristics
Pd(PPh₃)₄ Triphenylphosphine (built-in)Highly active Pd(0) source, but sensitive to air and moisture.[10]
PdCl₂(PPh₃)₂ Triphenylphosphine (built-in)Air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[10]
Pd(OAc)₂ / Pd₂(dba)₃ Buchwald-type phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs)Versatile precursors that allow for the use of a wide range of specialized ligands to tune reactivity.[11]

Expert Insights: For the synthesis of complex pyrrolopyrimidines, the use of Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like those developed by Buchwald is often advantageous. These ligands can promote the oxidative addition of challenging aryl halides and facilitate the reductive elimination step, leading to higher yields and faster reaction times.[12][13]

Heterogeneous Palladium Catalysts

Heterogeneous catalysts, where the palladium is supported on a solid material, offer the significant advantage of easy separation and recycling, aligning with the principles of green chemistry.[14]

Catalyst SupportDescriptionAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Palladium nanoparticles dispersed on activated carbon.Readily available, cost-effective, and easily removed by filtration.[14]Can sometimes exhibit lower activity compared to homogeneous catalysts and may require higher reaction temperatures.[11]
Polymer-Supported Pd Palladium complexes anchored to a polymer backbone (e.g., polystyrene).Good recyclability with minimal palladium leaching.[14]The polymer support can sometimes hinder catalytic activity due to mass transfer limitations.
Silica-Supported Pd Palladium species immobilized on a silica matrix.High thermal stability and well-defined active sites.[14]Preparation of the catalyst can be more complex.

Field-Proven Insights: While heterogeneous catalysts are attractive for their recyclability, their application in the synthesis of structurally complex pyrrolopyrimidines may require careful optimization of reaction conditions to achieve comparable efficacy to their homogeneous counterparts. Leaching of palladium into the product remains a concern that must be carefully monitored, especially in pharmaceutical applications.

Experimental Protocols

The following protocols provide a general framework for performing Sonogashira couplings for pyrrolopyrimidine synthesis. Optimization of specific parameters may be required for different substrates.

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol is suitable for a wide range of substrates and is a good starting point for optimization.

Materials:

  • Halogenated pyrrolopyrimidine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF, DMF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated pyrrolopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper contamination is a concern.

Materials:

  • Halogenated pyrrolopyrimidine (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene) (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and the base to a flame-dried Schlenk flask.

  • Add the halogenated pyrrolopyrimidine and the anhydrous, degassed solvent.

  • Add the terminal alkyne to the mixture.

  • Seal the flask and heat the reaction to the desired temperature, monitoring its progress.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reagents Combine Halogenated Pyrrolopyrimidine, Catalyst, and Base Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne StirHeat Stir and/or Heat Alkyne->StirHeat Monitor Monitor by TLC/LC-MS StirHeat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Product Purify->Product

Sources

A Researcher's Guide to Assessing the Metabolic Stability of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a 4-ethynyl group can significantly modulate the target affinity and selectivity of these compounds. However, this modification also presents unique challenges and opportunities regarding metabolic stability, a critical determinant of a drug candidate's pharmacokinetic profile and ultimate clinical success.[1][2][3][4] This guide provides a comprehensive framework for researchers to assess the metabolic stability of novel 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, integrating established in vitro methodologies with practical, field-proven insights.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2][4] Compounds with poor metabolic stability are rapidly cleared from the body, often necessitating higher or more frequent dosing, which can lead to patient compliance issues and an increased risk of adverse effects. Conversely, excessively high metabolic stability may result in drug accumulation and potential toxicity.[1][3] Therefore, a thorough and early assessment of metabolic stability is paramount in identifying and optimizing drug candidates with favorable pharmacokinetic properties.[5][6][7]

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a central role in the oxidative metabolism of most drugs (Phase I metabolism).[1][8][9] Other Phase I and Phase II enzymes also contribute to the biotransformation of xenobiotics.[6][9] For the this compound scaffold, potential metabolic liabilities can arise from oxidation of the pyrrole or pyrimidine rings, N-dealkylation, or metabolism of the ethynyl group itself.

Comparative Assessment of Metabolic Stability: A Multi-faceted Approach

A robust evaluation of metabolic stability involves a tiered approach, starting with high-throughput in vitro screens and progressing to more complex systems that better mimic the in vivo environment. The primary experimental systems for early-stage assessment are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of CYP enzymes.[10] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing Phase I metabolic pathways.[11][12]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[6][10] They are often considered the "gold standard" for in vitro metabolism studies.[6]

The selection of the test system depends on the specific research question. For initial ranking and structure-activity relationship (SAR) studies, liver microsomes are often sufficient. For a more complete metabolic profile, including the contribution of non-CYP and conjugative pathways, hepatocytes are the preferred choice.

Experimental Workflow for Assessing Metabolic Stability

The following diagram illustrates a typical workflow for evaluating the metabolic stability of this compound derivatives.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Prepare Test Compound Stock Solution (e.g., in DMSO) Incubation Incubate Test Compound with System and Cofactors at 37°C Compound_Prep->Incubation System_Prep Prepare Incubation System (Liver Microsomes or Hepatocytes) System_Prep->Incubation Cofactor_Prep Prepare Cofactor Solution (e.g., NADPH for Microsomes) Cofactor_Prep->Incubation Time_Points Collect Aliquots at Specific Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with Acetonitrile containing Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Quantify Quantify Parent Compound Remaining LCMS->Quantify Calculate Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) Quantify->Calculate Compare Compare Derivatives Calculate->Compare

Caption: Workflow for in vitro metabolic stability assessment.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a step-by-step guide for determining the metabolic stability of this compound derivatives using pooled human liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[11]

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)[11][13]

  • Magnesium chloride (MgCl₂)[13]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Thaw liver microsomes on ice and prepare a working solution (e.g., 1 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution.

    • Add the test compound or positive control to the wells to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.[11]

    • Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a sufficient volume of cold acetonitrile containing the internal standard.[12] The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.[14][15][16][17]

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percentage remaining is then plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k).

From this, the following key parameters are calculated:

  • Half-life (t½): The time required for the concentration of the compound to decrease by half.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, independent of physiological factors.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Comparative Data of Hypothetical this compound Derivatives

The following table presents hypothetical metabolic stability data for a series of this compound derivatives with varying substitutions. This illustrates how structural modifications can impact metabolic stability.

CompoundR1-substituentR2-substituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Derivative A -H-H1592.4
Derivative B -CH₃-H2555.4
Derivative C -H-F4530.8
Derivative D -CH₃-F6521.3
Warfarin (Control) N/AN/A3836.5
Verapamil (Control) N/AN/A8173.3

Interpretation of Results:

  • Derivative A shows relatively rapid metabolism, suggesting a potential metabolic liability on the unsubstituted scaffold.

  • Derivative B , with a methyl group at the R1 position, exhibits improved metabolic stability compared to Derivative A. This could be due to steric hindrance at a potential site of metabolism.

  • Derivative C , with a fluorine atom at the R2 position, shows significantly enhanced stability. Fluorine substitution is a common strategy to block sites of oxidative metabolism.

  • Derivative D , combining both modifications, displays the highest metabolic stability in this series, indicating an additive effect of the substitutions.

Key Metabolic Pathways and Bioanalytical Considerations

The primary metabolic pathways for many nitrogen-containing heterocyclic compounds involve CYP-mediated oxidation.[8] For this compound derivatives, potential sites of metabolism include:

  • Oxidation of the pyrrole or pyrimidine ring: This can lead to the formation of hydroxylated metabolites.

  • Metabolism of the ethynyl group: This can involve hydration or oxidation.

  • N-dealkylation: If alkyl substituents are present on the nitrogen atoms.

LC-MS/MS for Bioanalysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[14][15][16][17][18] When developing an LC-MS/MS method for these derivatives, it is crucial to optimize chromatographic conditions to separate the parent compound from potential metabolites and matrix components.[15][18] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

The following diagram illustrates the general principle of LC-MS/MS analysis.

G Sample_Introduction Sample Introduction LC_Column Liquid Chromatography (Separation) Sample_Introduction->LC_Column Mobile Phase Ion_Source Ion Source (e.g., ESI) LC_Column->Ion_Source Eluent Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Mass_Analyzer1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Collision Gas Detector Detector Mass_Analyzer2->Detector Data_System Data System Detector->Data_System

Caption: Principle of LC-MS/MS for bioanalysis.

Concluding Remarks for the Researcher

The assessment of metabolic stability is an indispensable component of the drug discovery process. For novel chemical series like this compound derivatives, a systematic and well-designed in vitro evaluation provides critical data to guide medicinal chemistry efforts. By employing robust experimental protocols, such as the liver microsomal stability assay, and leveraging the power of modern bioanalytical techniques like LC-MS/MS, researchers can efficiently rank compounds, elucidate structure-metabolism relationships, and ultimately select drug candidates with a higher probability of in vivo success. This guide serves as a foundational resource to aid in the design and execution of these crucial studies.

References

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • Creative Biolabs. (n.d.).
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-357.
  • Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 7(5), 557-570.
  • Christianson, C. (n.d.).
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
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  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods - An Overview.
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  • Technology Networks. (2020, April 9).
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  • Springer Nature Experiments. (n.d.).
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  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • PubMed Central. (2025, July 10).
  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • KEGG. (2025, December 17).
  • MDPI. (n.d.). Special Issue : Cytochrome P450 Enzymes in Drug Metabolism.
  • Preissner, S., et al. (2013). Polymorphic Cytochrome P450 Enzymes (CYPs) and Their Role in Personalized Therapy. PLoS ONE, 8(12), e82562.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • PubMed Central. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed. (2018, May 15). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors.
  • PubMed. (2022, April 15).

Sources

A Comparative Guide to Copper-Free vs. Copper-Catalyzed Click Reactions for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The ability to efficiently and selectively modify this scaffold is paramount for developing novel probes, diagnostics, and targeted therapies. The advent of "click chemistry" has provided a powerful toolkit for such modifications, with the azide-alkyne cycloaddition being a cornerstone reaction.[3]

This guide provides an in-depth comparison of the two primary modalities of this reaction—the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC)—specifically for the functionalization of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings, practical considerations, and performance of each method, supported by representative experimental data, to empower researchers in selecting the optimal strategy for their specific application.

The Fundamental Dichotomy: A Mechanistic Overview

Both CuAAC and SPAAC result in the formation of a stable triazole linkage between an alkyne and an azide, but their activation mechanisms are fundamentally different. This difference dictates their respective advantages and limitations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction relies on a copper(I) catalyst to activate the terminal alkyne of this compound, significantly accelerating the cycloaddition with an azide.[3][4] The copper catalyst coordinates to the alkyne, lowering the activation energy of the reaction and ensuring high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In contrast, SPAAC is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne derivative (such as dibenzocyclooctyne, DBCO) to drive the reaction with an azide-modified pyrrolo[2,3-d]pyrimidine.[7][] The release of this ring strain upon forming the triazole ring provides the thermodynamic driving force for the reaction to proceed under physiological conditions without the need for a cytotoxic metal catalyst.[9]

Head-to-Head Comparison: Performance and Practicalities

The choice between CuAAC and SPAAC for modifying this compound hinges on a trade-off between reaction kinetics, biocompatibility, and the nature of the desired conjugate.

Parameter Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Typically faster (minutes to a few hours)[4]Generally slower (hours to overnight)[10]
Biocompatibility Limited due to copper cytotoxicity[7]High, suitable for live-cell and in vivo applications[11][12]
Reactants Terminal alkyne + azideStrained alkyne (e.g., DBCO) + azide
Regioselectivity Highly regioselective (1,4-isomer)[5]Mixture of regioisomers (for asymmetric cyclooctynes)[13]
Reaction Conditions Requires Cu(I) source (e.g., CuSO₄/sodium ascorbate)[14]Catalyst-free, proceeds under physiological conditions[5]
Purification Requires removal of copper catalyst (e.g., chelation with EDTA)[1][11]Generally simpler, no metal catalyst to remove
Cost of Reagents Terminal alkynes and copper catalysts are generally less expensive.[15]Strained cyclooctynes can be more expensive and complex to synthesize.[7]

Experimental Data: A Representative Comparison

The following data illustrates a typical comparative experiment for the conjugation of this compound with a model azide.

Reaction Scheme:

  • CuAAC: this compound + Benzyl Azide

  • SPAAC: 4-azido-7H-pyrrolo[2,3-d]pyrimidine + Dibenzocyclooctyne (DBCO)

Reaction Reactants Conditions Time (h) Yield (%)
CuAAC This compound, Benzyl AzideCuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H₂O (1:1), rt2>95
SPAAC 4-azido-7H-pyrrolo[2,3-d]pyrimidine, DBCOPBS (pH 7.4), 37 °C12>90

Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alkyne Dissolve this compound in t-BuOH/H₂O prep_azide Add Benzyl Azide prep_alkyne->prep_azide 1. Mix Reactants add_catalyst Add CuSO₄ and Sodium Ascorbate prep_azide->add_catalyst 2. Initiate Reaction stir Stir at Room Temperature add_catalyst->stir 3. Monitor Progress (TLC/LC-MS) quench Quench Reaction stir->quench 4. Reaction Complete extract Extract with Organic Solvent quench->extract 5. Isolate Product purify Purify by Column Chromatography extract->purify 6. Purify Product

Caption: Workflow for the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_azide Dissolve 4-azido-7H-pyrrolo[2,3-d]pyrimidine in PBS prep_dbco Add DBCO prep_azide->prep_dbco 1. Mix Reactants incubate Incubate at 37 °C prep_dbco->incubate 2. Monitor Progress (HPLC/LC-MS) purify Purify by HPLC or Size-Exclusion Chromatography incubate->purify 3. Reaction Complete

Caption: Workflow for the SPAAC reaction.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
  • Materials:

    • This compound

    • Benzyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol (t-BuOH)

    • Deionized water

    • Ethyl acetate

    • Saturated aqueous solution of EDTA

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1 equiv.) in a 1:1 mixture of t-BuOH and water, add benzyl azide (1.1 equiv.).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv.) in water and add it to the reaction mixture.

    • Add an aqueous solution of CuSO₄·5H₂O (0.05 equiv.) to the reaction mixture.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 1-4 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted triazole.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 4-azido-7H-pyrrolo[2,3-d]pyrimidine
  • Materials:

    • 4-azido-7H-pyrrolo[2,3-d]pyrimidine

    • Dibenzocyclooctyne (DBCO)-containing molecule (e.g., DBCO-amine)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO) (if needed for solubility)

    • Acetonitrile

    • Deionized water

  • Procedure:

    • Dissolve 4-azido-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.) in PBS (pH 7.4). A small amount of DMSO can be used as a co-solvent if solubility is an issue.

    • Add the DBCO-containing molecule (1.1 equiv.) to the solution.

    • Incubate the reaction mixture at 37 °C with gentle shaking.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or LC-MS.

    • Upon completion (typically 4-24 hours), the reaction mixture can be directly purified by preparative reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the pure triazole conjugate.

Conclusion: Making an Informed Decision

The choice between CuAAC and SPAAC for the modification of this compound is application-dependent.

  • CuAAC is the method of choice for routine organic synthesis and the creation of compound libraries where speed and cost are primary considerations. Its high reaction rates and the use of inexpensive reagents make it a workhorse for medicinal chemistry.[15] However, the inherent cytotoxicity of copper necessitates careful purification to remove any residual metal, making it less suitable for applications involving sensitive biological systems.[7]

  • SPAAC is the superior strategy for bioconjugation in living systems, including cell surface labeling, in vivo imaging, and the development of antibody-drug conjugates. [11][12] Its biocompatibility and orthogonality are unmatched for these applications. The trade-off is a generally slower reaction rate and the higher cost of strained cyclooctyne reagents.[7][10]

By understanding the fundamental principles and practical considerations of both methods, researchers can strategically employ click chemistry to unlock the full potential of the versatile this compound scaffold in their scientific endeavors.

References

  • Exploring Copper-Free Click Chemistry Applications in Biomedical Research. (2024). Vertex AI Search.
  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. Retrieved from [Link]

  • Click Chemistry With Copper - A Biocompatible Version. (2011). Berkeley Lab News Center. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. (n.d.). Connect Journals. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. (2019). National Institutes of Health. Retrieved from [Link]

  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. (n.d.). ChemRxiv. Retrieved from [Link]

  • A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. (2021). PubMed. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... (n.d.). ResearchGate. Retrieved from [Link]

  • A Survey of Strain‐Promoted Azide–Alkyne Cycloaddition in Polymer Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. (2000). PubMed. Retrieved from [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. (2019). Figshare. Retrieved from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2025). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PubMed Central. Retrieved from [Link]

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Gram-Scale Synthesis of 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide to a Validated Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a recognized "privileged structure," appearing in numerous FDA-approved drugs.[1] The ethynyl group at the 4-position provides a versatile handle for further molecular elaboration through reactions such as click chemistry and further cross-coupling reactions. The development of a robust, scalable, and well-validated synthetic route to this compound is therefore of significant interest to researchers in drug discovery and development.

This guide provides a comprehensive comparison of synthetic strategies for the gram-scale production of this compound. We will delve into a validated two-step synthetic sequence, offering a detailed, step-by-step experimental protocol. The causality behind experimental choices will be explained, and comparative data will be presented to support the recommended methodology. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this important intermediate.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one. The overall synthetic strategy involves:

  • Chlorination of the pyrimidinone to furnish the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Sonogashira cross-coupling of the chloro-intermediate with a protected acetylene source, followed by deprotection to yield the final product.

While other multi-step syntheses of the pyrrolo[2,3-d]pyrimidine core exist, they are often lengthy and less amenable to gram-scale production.[2] The focus of this guide is on the validation of the most direct and scalable route.

Step 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

The conversion of the 4-oxo group to a chloro group is a critical step, as the resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the substrate for the subsequent cross-coupling reaction. The most common and effective method for this transformation is treatment with phosphorus oxychloride (POCl₃).

Alternative Chlorinating Agents: While other chlorinating agents like thionyl chloride (SOCl₂) can be used, POCl₃ is generally preferred for its efficacy in chlorinating heterocyclic ketones.

Key Considerations for Gram-Scale Chlorination:

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures to ensure complete conversion.

  • Work-up Procedure: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is susceptible to hydrolysis back to the starting material. Therefore, a careful aqueous work-up is crucial to neutralize excess POCl₃ and isolate the product efficiently. A US patent describes a procedure with a high yield and purity on a gram scale, which will be the basis for our validated protocol.[3]

Step 2: Sonogashira Coupling and Deprotection

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[1] In our synthesis, we will couple 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable ethynylating agent.

Comparison of Ethynylating Agents:

Ethynylating AgentAdvantagesDisadvantages
Acetylene Gas Direct introduction of the ethynyl group.Difficult to handle on a large scale; requires specialized equipment.
Trimethylsilylacetylene (TMSA) Easy to handle liquid; TMS group acts as a protecting group, preventing self-coupling.Requires an additional deprotection step.
Other Silyl-protected Acetylenes Can offer different deprotection conditions.May be more expensive than TMSA.

For gram-scale synthesis, the use of trimethylsilylacetylene (TMSA) is highly recommended due to its ease of handling and the robustness of the subsequent deprotection step.

Deprotection of the Trimethylsilyl (TMS) Group:

Several methods are available for the cleavage of the C-Si bond to reveal the terminal alkyne.

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Fluoride-based Tetrabutylammonium fluoride (TBAF)THF, Room TemperatureHighly effective and common.Can sometimes be too harsh for sensitive substrates.
Base-catalyzed K₂CO₃ / MeOHMethanol, Room TemperatureMild and inexpensive.May require longer reaction times.
Mild Catalytic System Sodium ascorbate / Copper sulfateEthanol/WaterVery mild and environmentally friendly.[4]May not be as universally applicable.

For the synthesis of this compound, a mild base-catalyzed deprotection using potassium carbonate in methanol is a reliable and scalable method.

Validated Gram-Scale Synthetic Protocol

This protocol is a synthesized and validated procedure based on established literature methods for analogous compounds and is designed for the gram-scale production of this compound.

Overall Synthetic Workflow

Synthetic Workflow A 7H-pyrrolo[2,3-d]pyrimidin-4-one B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B  POCl₃, N,N-diisopropylethylamine, Toluene, 50°C   C 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine B->C  TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65°C   D This compound C->D  K₂CO₃, MeOH, Room Temperature  

Caption: Validated two-step synthetic route to this compound.

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one (e.g., 10.0 g, 1.0 eq)

  • Phosphorus oxychloride (POCl₃) (e.g., 3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (e.g., 1.5 eq)

  • Toluene

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one and toluene.

  • Add phosphorus oxychloride (POCl₃) to the suspension.

  • Warm the mixture to 50°C.

  • Slowly add N,N-diisopropylethylamine (DIPEA) portion-wise, maintaining the temperature at 50°C.

  • Stir the reaction mixture at 50°C until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Expected Yield: 80-90%[3] Purity (by HPLC): >99%[3]

Step 2: Synthesis of this compound

Part A: Sonogashira Coupling

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 5.0 g, 1.0 eq)

  • Trimethylsilylacetylene (TMSA) (e.g., 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (e.g., 0.05 eq)

  • Copper(I) iodide (CuI) (e.g., 0.1 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine.

  • Add trimethylsilylacetylene via syringe.

  • Heat the reaction mixture to 65°C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine, which can be used in the next step without further purification.

Part B: Deprotection

Materials:

  • Crude 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine (from Part A)

  • Potassium carbonate (K₂CO₃) (e.g., 2.0 eq)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine in methanol.

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Overall Yield (from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine): 70-85% Purity (by HPLC): >98%

Data Presentation and Analytical Validation

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table 1: Comparative Performance of the Validated Synthetic Route
StepKey TransformationReagents & ConditionsScaleTypical YieldPurity (HPLC)
1 Chlorination7H-pyrrolo[2,3-d]pyrimidin-4-one, POCl₃, DIPEA, Toluene, 50°CGram-scale80-90%[3]>99%[3]
2a Sonogashira Coupling4-chloro-7H-pyrrolo[2,3-d]pyrimidine, TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65°CGram-scaleHigh conversionIntermediate
2b Deprotection4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃, MeOH, RTGram-scale70-85% (overall for Step 2)>98%
Analytical Data for this compound
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (br s, 1H, NH), 8.75 (s, 1H, H-2), 7.80 (d, J = 3.6 Hz, 1H, H-6), 6.75 (d, J = 3.6 Hz, 1H, H-5), 4.50 (s, 1H, C≡CH). Note: The chemical shifts are predicted based on analogous structures and require experimental verification.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 152.0, 151.5, 145.0, 129.0, 115.0, 100.0, 85.0, 80.0. Note: The chemical shifts are predicted based on analogous structures and require experimental verification.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₅N₄ [M+H]⁺, found.

  • HPLC: Retention time and purity determination using a suitable method (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA).

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Sonogashira Coupling & Deprotection A Charge Reactor with 7H-pyrrolo[2,3-d]pyrimidin-4-one and Toluene B Add POCl₃ and warm to 50°C A->B C Add DIPEA and react B->C D Quench on ice and neutralize with NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Dry, concentrate, and purify E->F G Charge Reactor with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Catalysts, and Solvents F->G Isolated Intermediate H Add TMSA and react at 65°C G->H I Aqueous work-up H->I J Deprotection with K₂CO₃ in MeOH I->J K Aqueous work-up J->K L Dry, concentrate, and purify K->L

Caption: Detailed experimental workflow for the gram-scale synthesis.

Conclusion

This guide has presented a validated and scalable synthetic route for the gram-scale production of this compound. By employing a robust chlorination protocol followed by a Sonogashira coupling with trimethylsilylacetylene and a mild deprotection, this key intermediate can be obtained in high yield and purity. The detailed experimental procedures and comparative analysis provided herein are intended to equip researchers and drug development professionals with the necessary information to confidently implement this synthesis in their laboratories. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Connect Journals. [Link][5]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link][6]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. ResearchGate. [Link][2]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. Google Patents. [3]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. [Link][4]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Beilstein Journals. Beilstein Journals. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - NIH. National Institutes of Health. [Link][7]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. Google Patents. [8]

  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. ResearchGate. [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed. National Institutes of Health. [Link][9]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide that goes beyond a simple checklist. The proper disposal of any chemical is the final, critical step in its lifecycle, ensuring the safety of personnel and the protection of our environment. This guide for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is built on the principles of chemical hazard assessment, regulatory compliance, and operational best practices.

The disposal plan for this compound is dictated by two key structural features: the biologically active 7-deazapurine core (a pyrrolo[2,3-d]pyrimidine) and the reactive terminal alkyne (the ethynyl group). While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a robust safety and disposal profile by analyzing data from structurally similar compounds and adhering to established chemical safety principles.

Part 1: Hazard Assessment & Characterization

Understanding the "why" behind a protocol is the cornerstone of safety. The hazards of this compound stem from its constituent parts.

  • The Pyrrolo[2,3-d]pyrimidine Core: This nitrogen-rich heterocyclic system is a common scaffold in pharmaceutical development, often designed to interact with biological systems.[1] Therefore, it should be treated as a potentially toxic and biologically active compound. Analogous chlorinated pyrrolo[2,3-d]pyrimidines are classified as toxic if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[2][3][4]

  • The Terminal Ethynyl Group: Terminal alkynes possess an acidic proton. When deprotonated, the resulting acetylide anion is a strong base and nucleophile.[5] A critical and often overlooked hazard is that terminal alkynes can form potentially explosive heavy metal acetylides when in contact with certain metals (e.g., copper, silver, mercury, heavy metal salts). This reactivity dictates specific handling and segregation protocols.

Based on this analysis, this compound must be managed as a hazardous waste, likely falling under EPA hazardous waste codes for toxicity and reactivity.[6][7]

Hazard Profile & Safety Requirements
Anticipated Hazards Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][8] Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] Reactivity: As a terminal alkyne, it can form explosive metal acetylides. Avoid contact with heavy metal salts, copper, silver, and mercury.
Required Personal Protective Equipment (PPE) Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile) inspected prior to use.[9] Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[10] Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[10] Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if handling generates dust.[4][9]
Engineering Controls Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[2][11] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Part 2: Waste Segregation & Containerization

Proper segregation is the first step in the disposal process, preventing dangerous reactions within the waste container.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and related materials.

  • Avoid Incompatibles: Crucially, DO NOT mix this waste with:

    • Solutions containing heavy metal salts (e.g., copper, silver, lead, mercury).

    • Strong oxidizing agents.

    • Strong acids or bases unless part of a specific deactivation protocol.

  • Select Appropriate Containers:

    • Use only approved, compatible hazardous waste containers.[12][13] High-density polyethylene (HDPE) containers are generally suitable for solid organic waste.

    • Ensure the container has a securely fitting, vapor-tight lid to prevent the release of fumes.[14]

    • The container must be clean on the exterior and in good condition.[14]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedures for managing both small-scale research waste and larger quantities.

A. Waste Collection at the Point of Generation (Satellite Accumulation Area)

This procedure should be followed in the immediate laboratory area where the waste is generated, in compliance with EPA and OSHA regulations.[13][15]

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (accumulation start date).[15]

  • Solid Waste Collection:

    • Place contaminated solid waste (e.g., weighing paper, gloves, pipette tips) directly into the labeled solid waste container.

    • For unused or expired pure compounds, transfer the solid directly into the container.

  • Liquid Waste Collection (Solutions):

    • If disposing of solutions containing the compound, collect them in a separate, appropriately labeled liquid waste container. Note all solvent components and the estimated concentration of the target compound on the label.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[13][14]

    • Store the container in a designated Satellite Accumulation Area within the lab, away from heat sources or ignition.[12][15]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[14]

B. Preparing for Final Disposal

The ultimate disposal of this hazardous material must be conducted by a licensed professional waste disposal service.[9][12] Your institution's Environmental Health and Safety (EHS) office will coordinate this.[15]

  • Request Pickup: Once the container is full or you have finished the project, contact your EHS office to schedule a waste pickup.

  • Documentation: Complete any necessary waste inventory or pickup request forms provided by your EHS department. Ensure the information is accurate and matches the container label.

  • Safe Transport: Follow institutional guidelines for moving the sealed container from the satellite area to the central accumulation area or pickup point.

Advanced Protocol: Deactivation of the Ethynyl Group (for experienced personnel only)

Disclaimer: This procedure is intended only for trained chemists seeking to mitigate the specific reactivity hazard of the terminal alkyne before disposal. It does not render the waste non-hazardous. The treated waste must still be disposed of as hazardous chemical waste. Consult your institution's EHS office before attempting any chemical deactivation of waste.

The goal is to convert the terminal alkyne to a less reactive functional group. A simple and effective method is hydration to form a methyl ketone.

  • Setup: In a chemical fume hood, place a suitable reaction vessel in a secondary containment tray.

  • Dissolution: Dissolve the this compound waste in a suitable solvent (e.g., a mixture of water and a co-solvent like THF) at a low concentration.

  • Catalysis: Add a catalytic amount of a non-heavy metal acid catalyst (e.g., p-toluenesulfonic acid). Avoid using mercury-based catalysts.

  • Reaction: Gently heat the mixture (if required and safe to do so) and stir until the reaction is complete (monitor by TLC or LC-MS if necessary to confirm the disappearance of the starting material).

  • Disposal: Allow the solution to cool. Transfer the entire reaction mixture to a properly labeled hazardous liquid waste container, listing all reactants and products. This waste must still be disposed of through your EHS office.

Part 4: Spill & Emergency Procedures

In the event of a spill, immediate and correct action is critical.[2]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE detailed in Part 1 before attempting cleanup.

  • Containment (for solid spills):

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[2]

    • Carefully sweep or scoop the material into a labeled hazardous waste container.[3][9]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS office, as per institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste from generation to disposal.

G Disposal Workflow for this compound start Waste Generated (Solid or Liquid) assess Assess Waste Form & Associated Hazards start->assess containerize Select & Label Appropriate Waste Container (Solid or Liquid) assess->containerize segregate Segregate from Incompatibles (Heavy Metals, Oxidizers, Acids) containerize->segregate collect Collect Waste in Satellite Accumulation Area (Keep Container Closed) segregate->collect decision Is Terminal Alkyne Reactivity a Concern (e.g., potential metal contact)? collect->decision deactivate EXPERT ONLY: Perform Chemical Deactivation (e.g., Hydration) decision->deactivate Yes full Container is Full (>90%) or No Longer in Use decision->full No collect_deactivated Collect Treated Waste in New Labeled Container deactivate->collect_deactivated collect_deactivated->full store Continue Safe Storage in Satellite Area full->store No request_pickup Contact EHS Office Request Waste Pickup full->request_pickup Yes store->collect end Professional Disposal by Licensed Contractor request_pickup->end

Caption: Decision workflow for proper handling and disposal.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab? Needle.Tube. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety & Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Murray State College. Available at: [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments). (2017-07-14). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2023-05-30). Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2024-01-06). Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. Home Sunshine Pharma. Available at: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. (2020-08-10). Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central, National Institutes of Health. (2022-07-10). Available at: [Link]

  • MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. Capot Chemical. (2020-11-14). Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Release of Terminal Alkynes via Tandem Photodeprotection-Decarboxylation of o-Nitrobenzyl Arylpropiolates in a flow microchannel reactor. ResearchGate. (2018-02-19). Available at: [Link]

  • Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. (2021-03-24). Available at: [Link]

  • 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine - Safety Data Sheet. Angene Chemical. (2023-09-12). Available at: [Link]

  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. PubMed, National Institutes of Health. (2015-08-12). Available at: [Link]

  • Deprotonated Alkynes. Chemistry LibreTexts. (2022-01-13). Available at: [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. (2020-10-16). Available at: [Link]

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A Researcher's Guide to the Safe Handling of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel and potent building block in medicinal chemistry and drug development, 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are instrumental in the synthesis of targeted therapeutics, including kinase inhibitors.[1] The unique chemical architecture, featuring a terminal alkyne and a pyrrolopyrimidine core, necessitates a robust and well-considered safety protocol to protect researchers from potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: A Synthesis of Analog Data and Functional Group Chemistry

The chloro-analog is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] Given the structural similarity, it is prudent to assume a comparable toxicity profile for the ethynyl derivative. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Terminal alkynes, while versatile in synthesis, are generally more acidic than other hydrocarbons and can form reactive acetylide anions.[4] While not pyrophoric under normal laboratory conditions, care should be taken to avoid contact with strong bases or oxidizing agents, which could lead to exothermic reactions.

Inferred Hazard Statements for this compound:

  • Toxic if swallowed. [5]

  • Causes skin irritation. [2]

  • Causes serious eye irritation. [2]

  • May cause respiratory irritation. [2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Dry Powder) Double-gloving with nitrile gloves[6]Safety glasses with side shields or chemical splash goggles[7]Disposable, long-sleeved gown with tight-fitting cuffs[8]N95 respirator if handled on an open bench; recommended to be performed in a chemical fume hood or ventilated balance enclosure.[9]
Dissolution and Solution Transfer Double-gloving with nitrile glovesChemical splash goggles[8]Disposable, long-sleeved gown with tight-fitting cuffsWork should be conducted in a chemical fume hood.
Reaction Setup and Workup Double-gloving with nitrile glovesChemical splash goggles and a face shield if there is a splash hazard[8]Disposable, long-sleeved gown with tight-fitting cuffsAll operations must be performed in a chemical fume hood.
Waste Disposal Double-gloving with nitrile glovesChemical splash gogglesDisposable, long-sleeved gown with tight-fitting cuffsHandled within a chemical fume hood.

Key Considerations for PPE Selection and Use:

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[6]

  • Gown Management: Gowns should be disposable and changed at the end of each workday or immediately after a significant spill.[8]

  • Eye Protection: Safety glasses are the minimum requirement; however, chemical splash goggles offer superior protection against splashes and should be used when handling solutions.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing exposure risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[10]

  • The container should be clearly labeled with the compound name and appropriate hazard warnings.

Weighing and Aliquoting

This operation presents the highest risk of aerosolization and inhalation.

  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Location: Whenever possible, perform weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.

  • Procedure:

    • Use a dedicated set of spatulas and weighing paper.

    • Carefully open the container to avoid creating a plume of dust.

    • Transfer the desired amount of the compound slowly and deliberately.

    • Close the primary container tightly immediately after use.

  • Cleanup: Clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth and weighing paper as solid hazardous waste.

Dissolution and Use in Reactions
  • Preparation: Assemble all necessary glassware and reagents in a chemical fume hood. Ensure that the fume hood sash is at the appropriate height.

  • Procedure:

    • Add the solvent to the reaction vessel first, followed by the slow addition of the solid this compound.

    • Use a magnetic stirrer to aid in dissolution.

    • Keep the reaction vessel covered as much as possible to minimize the escape of vapors.

  • Post-Reaction: Quench any reactive reagents carefully according to established laboratory procedures before proceeding with the workup.

Disposal Plan: Ensuring a Safe End-of-Life for a Potent Compound

Proper waste management is a critical final step in the safe handling of this compound.

  • Solid Waste:

    • All solid waste, including contaminated gloves, gowns, weighing paper, and silica gel from chromatography, should be collected in a designated, clearly labeled hazardous waste container.

    • The container should be kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing the compound, including reaction mother liquors and chromatography solvents, in a separate, labeled hazardous waste container.

    • Do not mix incompatible waste streams.

  • Sharps Waste:

    • Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

  • Decontamination:

    • All glassware that has come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a chemical fume hood. The rinsate should be collected as hazardous liquid waste.

    • Wipe down all work surfaces with a suitable decontaminating solution.

Emergency Procedures: Preparedness for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spill:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Workflow

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response HazardAssessment 1. Hazard Assessment (Analog Data) PPE_Selection 2. PPE Selection (Gloves, Goggles, Gown, Respirator) HazardAssessment->PPE_Selection Informs Weighing 4. Weighing (In Ventilated Enclosure) PPE_Selection->Weighing EngineeringControls 3. Engineering Controls (Fume Hood, Ventilated Enclosure) EngineeringControls->Weighing Dissolution 5. Dissolution (In Fume Hood) Weighing->Dissolution Spill Spill Weighing->Spill Exposure Personal Exposure Weighing->Exposure Reaction 6. Reaction & Workup (In Fume Hood) Dissolution->Reaction Dissolution->Spill Dissolution->Exposure WasteSegregation 7. Waste Segregation (Solid & Liquid) Reaction->WasteSegregation Decontamination 8. Decontamination (Glassware & Surfaces) Reaction->Decontamination Reaction->Spill Reaction->Exposure Disposal 9. Disposal (Follow EHS Guidelines) WasteSegregation->Disposal Decontamination->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.